(Z)-Akuammidine
Description
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Properties
CAS No. |
113973-31-2 |
|---|---|
Molecular Formula |
C21H24N2O3 |
Appearance |
Cryst. |
Origin of Product |
United States |
Foundational & Exploratory
(Z)-Akuammidine: A Technical Guide on its Discovery, Natural Sources, and Pharmacological Profile
This in-depth technical guide provides a comprehensive overview of (Z)-Akuammidine, an indole alkaloid of significant interest to the scientific community. This document delves into the discovery, natural origins, physicochemical properties, isolation, and pharmacological activities of this complex molecule, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Emergence of a Promising Indole Alkaloid
This compound is a bioactive indole alkaloid that has garnered considerable attention for its intricate chemical structure and potential therapeutic applications.[1] It belongs to the broader class of akuammiline alkaloids, a family of natural products with a rich history of investigation dating back to the isolation of echitamine in 1875 from plants native to Southeast Asia.[2] Primarily extracted from the seeds of the African plant Picralima nitida, traditionally used in West African medicine for pain and fever, this compound is at the forefront of research into novel analgesics and other therapeutic agents.[1][3][4] This guide aims to provide a detailed exploration of the scientific knowledge surrounding this compelling natural product.
Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of this compound is fundamental for its study and application.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄N₂O₃ | [1] |
| Molecular Weight | 352.4 g/mol | [1] |
| CAS Number | 113973-31-2 | [1] |
| Melting Point | 240 °C | [1] |
| Boiling Point | 513 °C | [1] |
The structure of this compound is characterized by a complex, cage-like polycyclic framework, featuring an indoline core fused to a densely functionalized ring system. This intricate architecture, which includes multiple stereogenic centers, presents a significant challenge for total synthesis and is crucial to its biological activity.
Natural Provenance and Biosynthesis
The primary natural source of this compound is the seeds of the Akuamma tree, Picralima nitida, a member of the Apocynaceae family.[1][3][4] This plant is also a source of other related alkaloids, including akuammine, pseudo-akuammigine, akuammicine, akuammiline, and picraline.[3][4] this compound has also been identified in other plant species, such as Aspidosperma quebracho-blanco.[5]
The biosynthesis of akuammiline alkaloids is a complex enzymatic process originating from the shikimate pathway, leading to the formation of the indole nucleus from tryptophan. A series of cyclizations and rearrangements, characteristic of monoterpene indole alkaloid biosynthesis, results in the formation of the intricate polycyclic core of this compound.
Caption: Overview of the biosynthetic origin of this compound.
Isolation and Purification from Natural Sources
The extraction and purification of this compound from its natural sources require multi-step protocols to separate it from a complex mixture of related alkaloids.
Experimental Protocol: Extraction and Preliminary Purification
-
Maceration: 250 g of powdered Picralima nitida seeds are stirred in 400 mL of a methanolic hydrochloric acid solution for 2 hours.
-
Filtration: The mixture is filtered, and the filtrate is evaporated to dryness under reduced pressure.
-
Acid-Base Extraction: The resulting extract is dissolved in 400 mL of 2N aqueous hydrochloric acid and washed three times with 400 mL of hexanes. The aqueous layer is then extracted three times with 400 mL of dichloromethane.[6]
-
Concentration: The combined dichloromethane layers are dried over magnesium sulfate and concentrated under vacuum to yield a mixture of alkaloids.[6]
-
Crystallization: The residue is washed with cold acetone to precipitate akuammine. The acetone filtrate is concentrated, and the resulting residue is recrystallized from dichloromethane to yield crystalline akuammidine.[6]
Advanced Purification: pH-Zone-Refining Countercurrent Chromatography
For obtaining high-purity this compound suitable for pharmacological studies, pH-zone-refining countercurrent chromatography is a highly effective technique.[3][7] This method separates compounds based on their partition coefficients and pKa values, allowing for the isolation of individual alkaloids from the complex initial extract.
Caption: Workflow for the isolation of this compound.
Pharmacological Profile and Mechanism of Action
This compound exhibits a range of pharmacological activities, with its interaction with opioid receptors being the most extensively studied.[1]
Opioid Receptor Activity
This compound has been shown to bind to opioid receptors, with a preference for the mu (μ) opioid receptor.[8][9] This interaction is believed to be the basis for its potential analgesic effects.[1] The binding affinities (Ki) of akuammidine at the different opioid receptor subtypes are summarized below.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Mu (μ) | 0.6 μM | [8][9] |
| Delta (δ) | 2.4 μM | [9] |
| Kappa (κ) | 8.6 μM | [8][9] |
Studies have confirmed that akuammidine acts as an agonist at μ-opioid receptors.[9] However, it is noteworthy that some research indicates limited efficacy of the pure alkaloids in animal models of thermal nociception, suggesting a complex pharmacology that may involve other mechanisms or synergistic effects with other compounds present in the crude extract.[3]
Other Pharmacological Activities
Beyond its effects on the opioid system, this compound is being investigated for other potential therapeutic properties:
-
Anti-inflammatory and Anti-asthmatic Effects: Akuammidine has demonstrated anti-inflammatory and anti-asthmatic properties, with studies showing a decrease in the expression of interleukin-6 (IL-6).[8]
-
Antineoplastic Potential: Preliminary research suggests that this compound may possess antineoplastic (anti-cancer) properties, although this area requires further investigation.[1]
-
Modulation of Adrenergic and Serotonergic Systems: There is evidence to suggest that this compound may also interact with adrenergic and serotonergic systems, which could contribute to its overall pharmacological profile.[1]
Signaling Pathway
The agonist activity of this compound at the μ-opioid receptor initiates an intracellular signaling cascade. Upon binding, it is hypothesized to induce a conformational change in the receptor, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Caption: Proposed signaling pathway of this compound at the μ-opioid receptor.
Challenges in Total Synthesis
The total synthesis of this compound and other akuammiline alkaloids represents a formidable challenge for synthetic organic chemists due to their complex, polycyclic structures and multiple stereocenters. While the total synthesis of the related alkaloid picrinine has been achieved, it required a multi-step approach, underscoring the difficulty of constructing this molecular architecture.[2] The development of a concise and efficient total synthesis of this compound would be a significant achievement, enabling the production of larger quantities for further research and potentially facilitating the synthesis of novel analogs with improved pharmacological properties.
Future Perspectives and Conclusion
This compound stands out as a natural product with considerable therapeutic potential, particularly in the realm of pain management. Its unique structure and activity at opioid receptors provide a distinct scaffold for the development of novel analgesics.[3] Further research is warranted to fully elucidate its mechanism of action, explore its other potential pharmacological activities, and develop efficient synthetic routes. The continued investigation of this compound and its derivatives holds promise for the discovery of new and improved therapeutic agents.
References
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Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products, 84(1), 1-10. (URL: [Link])
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Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - Semantic Scholar. (URL: [Link])
- Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (URL: Not a direct link, but references the same study as above)
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Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine - PubMed. (URL: [Link])
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(PDF) Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (2021) | Simone M. Creed | 21 Citations - SciSpace. (URL: [Link])
- Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (URL: Not a direct link, but references the same study as above)
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Garg, N. K., et al. (2014). Total Synthesis of the Akuammiline Alkaloid Picrinine. Journal of the American Chemical Society, 136(15), 5836–5839. (URL: [Link])
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Menzies, J. R., et al. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). European Journal of Pharmacology, 350(1), 101-108. (URL: [Link])
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Akuammidine | C21H24N2O3 | CID 15558574 - PubChem - NIH. (URL: [Link])
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Isolation and Characterization of (Z)-Akuammidine from Picralima nitida Seeds
An In-Depth Technical Guide for the Scientific Professional
Abstract: This technical guide provides a comprehensive, in-depth methodology for the isolation and characterization of the indole alkaloid (Z)-Akuammidine from the seeds of Picralima nitida. This document is intended for researchers, natural product chemists, and drug development professionals. It synthesizes field-proven insights with established scientific principles, offering a detailed narrative on both traditional and advanced purification strategies. The guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references. Key workflows and quantitative data are presented in clear, accessible formats, including detailed diagrams and tables.
Introduction: The Scientific Context of this compound
Picralima nitida, commonly known as the Akuamma tree, is a plant native to West and Central Africa. Its seeds have a long history in traditional medicine for various ailments, including pain and fever.[1][2] Modern phytochemical investigations have attributed these effects to a rich profile of monoterpenoid indole alkaloids, with this compound being a significant constituent.[3][4]
This compound, a sarpagan-type alkaloid, has garnered scientific interest for its complex structure and potential pharmacological activities.[3][5] Research indicates its interaction with opioid receptors, suggesting a potential for modulating pain pathways.[6][7] As interest in novel scaffolds for drug discovery continues, robust and efficient methods for isolating pure this compound are critical for further pharmacological evaluation and potential therapeutic development.
This guide details the journey from raw plant material to a highly purified, structurally verified compound, offering a comparative analysis of isolation strategies and a deep dive into a state-of-the-art purification workflow.
Foundational Principles: Physicochemical Properties of this compound
A successful isolation strategy is fundamentally dependent on the physicochemical properties of the target molecule. Understanding these characteristics allows for the rational design of extraction, partitioning, and chromatographic steps.
| Property | Value | Source | Significance for Isolation Protocol |
| Molecular Formula | C₂₁H₂₄N₂O₃ | [5][] | Provides the basis for exact mass determination via HRMS. |
| Molecular Weight | 352.4 g/mol | [5][] | Essential for calculating molar concentrations and reaction stoichiometry. |
| Predicted pKa | 14.79 ± 0.10 | [][9] | The basic nature of the tertiary amine is key for acid-base liquid-liquid extraction. |
| Melting Point | 240-242 °C | [] | A sharp melting point is an indicator of high purity for the final crystalline solid. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [9] | Guides the selection of solvents for initial extraction and chromatographic mobile phases. |
Comparative Isolation Strategies: From Traditional to Advanced
The isolation of alkaloids from P. nitida can be approached through various methods. The choice of method impacts yield, purity, scalability, and efficiency.
Traditional Approach: Solvent Extraction and Silica Gel Column Chromatography
This classical workflow relies on fundamental acid-base chemistry and solid-phase chromatography.
Causality Behind the Workflow: The strategy hinges on two core principles:
-
Selective Extraction: The basic nitrogen atom in this compound allows it to be protonated in an acidic aqueous solution, rendering it water-soluble. Basification then deprotonates the alkaloid, making it soluble in organic solvents. This allows for separation from neutral and acidic components of the initial plant extract.
-
Differential Adsorption: Silica gel is a polar stationary phase. The alkaloids are separated based on their relative polarities; less polar compounds elute faster with a non-polar mobile phase, while more polar compounds are retained longer.
Workflow Diagram: Traditional Method
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A Technical Guide to the Biosynthesis of Sarpagan and Akuammiline Alkaloids: From Core Pathways to Experimental Elucidation
Abstract: The sarpagan and akuammiline alkaloids represent two major subclasses of monoterpenoid indole alkaloids (MIAs), a large family of plant-specialized metabolites renowned for their structural complexity and significant pharmacological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the biosynthetic pathways leading to these intricate molecular architectures. We will dissect the enzymatic cascade from the universal precursor, strictosidine, to the key branch point intermediate, geissoschizine, and detail the subsequent divergent cyclization and rearrangement reactions that define the sarpagan and akuammiline scaffolds. This document is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the core biosynthetic logic but also field-proven experimental protocols for pathway discovery and enzyme characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide aims to serve as a vital resource for advancing research and biotechnological applications in this field.[5]
Introduction: The Significance of Sarpagan and Akuammiline Alkaloids
The sarpagan/ajmaline and akuammiline families of monoterpene indole alkaloids (MIAs) are derived from plants, primarily from the Apocynaceae family, and exhibit a wide array of potent biological activities.[6][7] Sarpagan-type alkaloids, such as the anti-arrhythmic agent ajmaline, are critical therapeutic agents.[6][8] Akuammiline alkaloids have also garnered significant interest for their diverse pharmacological potential, including anti-inflammatory and cytotoxic properties.[3]
The immense structural diversity and therapeutic value of these compounds stem from a complex and elegant biosynthetic network.[9] Understanding this network is paramount for two key reasons:
-
Supply Chain Enhancement: Many of these alkaloids accumulate in their native plants at very low levels, making extraction economically challenging.[10] Elucidating the biosynthetic pathways opens the door to metabolic engineering and synthetic biology approaches, enabling the production of these valuable molecules in engineered microbial or plant hosts.[2][5][10][11]
-
Discovery of Novel Bioactivities: A detailed molecular understanding of the biosynthetic enzymes allows for the generation of novel, "new-to-nature" alkaloid analogs through biocatalysis or pathway reconstitution with unnatural substrates.[12][13] This strategy can produce compounds with potentially improved therapeutic properties.
This guide will navigate the core biosynthetic pathways, highlight the key enzymatic players, and provide practical methodologies for their study.
The Universal Precursor: The Genesis of Strictosidine
All sarpagan and akuammiline alkaloids, like the vast majority of over 3,000 MIAs, originate from a single chiral precursor: strictosidine .[1][12] The formation of strictosidine is a cornerstone of MIA biosynthesis, representing the convergence of two major metabolic routes: the shikimate pathway (providing the indole component, tryptamine) and the methylerythritol phosphate (MEP) pathway (providing the monoterpenoid component, secologanin).[1]
The final, decisive step is the Pictet-Spengler condensation of tryptamine and secologanin, a reaction masterfully catalyzed by Strictosidine Synthase (STR) .[12][14][15][16]
The key steps leading to strictosidine are:
-
Monoterpenoid Arm (MEP Pathway): Geranyl pyrophosphate (GPP) is converted to the iridoid loganin through a series of oxidations and cyclizations. Key enzymes include Geraniol 8-hydroxylase (G8H) and Iridoid Synthase (ISY).[1] Loganin is then cleaved to form secologanin.
-
Indole Arm (Shikimate Pathway): The amino acid tryptophan is decarboxylated by Tryptophan Decarboxylase (TDC) to yield tryptamine.[17]
-
Condensation: STR catalyzes the stereospecific condensation of tryptamine and secologanin to form strictosidine.[12][18]
The stability of the glycosidic linkage in strictosidine makes it a crucial, transportable intermediate within the plant cell. The true biosynthetic diversification begins upon its deglycosylation.
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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (Z)-Akuammidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the monoterpenoid indole alkaloid (Z)-Akuammidine, a molecule of significant interest due to its complex architecture and potential therapeutic applications. This document moves beyond a mere recitation of facts, offering in-depth analysis of its chemical structure, definitive stereochemical assignments, and the underlying principles of its synthesis and biological function.
Introduction: The Sarpagan Alkaloid Family and the Significance of this compound
This compound belongs to the sarpagan class of monoterpenoid indole alkaloids, a group of natural products characterized by a rigid pentacyclic framework.[1] These compounds are primarily isolated from plants of the Apocynaceae family, such as those from the Picralima, Alstonia, and Gelsemium genera.[1][2] While the E-isomer, akuammidine, has been known for some time, the distinct stereochemistry of the Z-isomer presents unique challenges and opportunities in both chemical synthesis and pharmacological exploration.
The core structure of this compound is a testament to the intricate biosynthetic machinery of plants. Its complex, cage-like architecture has intrigued synthetic chemists for decades, and its biological activity, particularly its interaction with opioid receptors, has made it a person of interest in the field of medicinal chemistry.[2] This guide will dissect the molecule's structure, from its fundamental atomic connectivity to the subtle nuances of its three-dimensional arrangement, providing a robust foundation for researchers seeking to understand and harness the properties of this fascinating alkaloid.
Elucidation of the Chemical Structure
The chemical formula of this compound is C₂₁H₂₄N₂O₃, with a molecular weight of 352.43 g/mol . Its structure is a complex fusion of an indole nucleus with a monoterpene unit, creating a rigid pentacyclic system with multiple stereocenters.
Spectroscopic Characterization
A definitive structural assignment of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Comparative ¹³C NMR Chemical Shifts of Akuammidine and Related Sarpagan Alkaloids
| Carbon | Akuammidine (CDCl₃) | Polyneuridine (CDCl₃) |
| 2 | 172.5 | 172.8 |
| 3 | 52.1 | 52.3 |
| 5 | 53.8 | 54.0 |
| 6 | 34.5 | 34.7 |
| 7 | 109.9 | 110.1 |
| 8 | 128.1 | 128.3 |
| 9 | 118.0 | 118.2 |
| 10 | 121.5 | 121.7 |
| 11 | 119.5 | 119.7 |
| 12 | 110.9 | 111.1 |
| 13 | 136.2 | 136.4 |
| 14 | 35.1 | 35.3 |
| 15 | 34.9 | 35.1 |
| 16 | 58.9 | 59.1 |
| 17 | 67.8 | 68.0 |
| 18 | 12.4 | 12.6 |
| 19 | 120.8 | 121.0 |
| 20 | 138.9 | 139.1 |
| 21 | 51.3 | 51.5 |
Note: Data for Akuammidine is sourced from a comparative table in a bioRxiv preprint.[3][4] This table serves as a reference point in the absence of directly published data for this compound.
Mass Spectrometry (MS): The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 352. The fragmentation pattern of sarpagan-type alkaloids is characterized by specific cleavage pathways. A key fragment ion for these alkaloids is often observed at m/z 138.[5] In an integrated analysis of components from Gelsemium elegans, a compound identified as 19-(Z)-akuammidine exhibited a characteristic most abundant fragment ion at m/z 295.[5][6]
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. These would include:
-
N-H stretching: A broad peak around 3400 cm⁻¹ for the indole N-H.
-
C-H stretching: Peaks in the 2850-3000 cm⁻¹ region for aliphatic and aromatic C-H bonds.
-
C=O stretching: A strong absorption around 1730 cm⁻¹ for the ester carbonyl group.
-
C=C stretching: Bands in the 1600-1650 cm⁻¹ region for the aromatic and olefinic double bonds.
Stereochemistry: The Defining Feature of this compound
The stereochemistry of this compound is critical to its identity and biological activity. The molecule contains several stereocenters, but the defining feature that distinguishes it from its more common isomer, akuammidine, is the geometry of the ethylidene group at the C19 position.
The (Z)-Ethylidene Group
The designation "(Z)" refers to the configuration of the double bond of the ethylidene side chain, according to the Cahn-Ingold-Prelog priority rules. This specific arrangement has been definitively established through total synthesis and confirmed by X-ray crystallography of related compounds.[1]
Absolute Configuration
The absolute configuration of the chiral centers in the sarpagan skeleton has been determined through extensive chiroptical studies and, most conclusively, by X-ray crystallography. The first total synthesis of both natural akuammidine and 19-Z-akuammidine by Zhang and co-workers in 2022 unequivocally confirmed the absolute stereochemistry of these molecules.[1][7] While the direct crystallographic data for this compound is not publicly available, the X-ray structure of a key synthetic intermediate with the Z-configured ethylidene group (CCDC 2070257) provides authoritative evidence for the stereochemical assignments.[1]
Synthetic Strategies: Mastering Stereochemical Control
The total synthesis of this compound is a significant challenge due to its complex, polycyclic structure and the need for precise stereochemical control, particularly of the Z-ethylidene group.
The First Total Synthesis of this compound
In 2022, Zhang and co-workers reported a unified approach to the asymmetric synthesis of several sarpagine- and koumine-type alkaloids, including the first total synthesis of this compound.[1][7]
Key Features of the Synthesis:
-
Construction of a Common Intermediate: A key indole-fused azabicyclo[3.3.1]nonane intermediate was synthesized using a novel Mannich-type cyclization.
-
Stereoselective Olefination: The crucial Z-ethylidene group was installed using a stereoselective olefination reaction, a pivotal step in differentiating the synthesis from that of the E-isomer.
-
Final Steps: The synthesis was completed through a Knoevenagel condensation with formaldehyde followed by deprotection of a PMB (p-methoxybenzyl) group.[7]
The successful execution of this synthesis provides a robust and reproducible method for accessing this compound and its analogs for further study.
Biosynthesis: Nature's Synthetic Route
The biosynthesis of sarpagan alkaloids like this compound is a complex enzymatic cascade originating from the precursor geissoschizine.[8]
The Role of Sarpagan Bridge Enzymes (SBEs): Sarpagan bridge enzymes, a class of cytochrome P450 monooxygenases, catalyze the oxidative cyclization of geissoschizine to form the characteristic sarpagan bridge.[8] This enzymatic transformation leads to the formation of akuammidine aldehyde, a key intermediate in the biosynthesis of this compound.[3][9] Recent studies have shown that these enzymes can produce both the 16S (akuammidine aldehyde) and 16R (polyneuridine aldehyde) diastereomers.[3][9]
Formation of the Ethylidene Group: Downstream enzymatic modifications, including reduction and potential deformylation, convert akuammidine aldehyde into this compound and other related sarpagan alkaloids.[3][9] The stereochemistry at C16 can be altered by downstream enzymes, leading to the diversity of sarpagan alkaloids found in nature.[3]
Pharmacological Profile and Structure-Activity Relationships
This compound and its related alkaloids have garnered significant interest for their interactions with the central nervous system, particularly the opioid receptors.
Opioid Receptor Activity
Akuammidine and its analogs have been shown to act as agonists at the μ-opioid receptor (MOR), with potencies in the micromolar range.[2] This activity is the basis for the traditional use of plants containing these alkaloids for pain relief.
Table 2: Opioid Receptor Binding Affinities of Akuammidine
| Receptor | Kᵢ (μM) |
| μ (mu) | 2.6 - 5.2 |
| δ (delta) | > 10 |
| κ (kappa) | > 10 |
Note: Data is for the (E)-isomer, akuammidine.[2] Specific binding data for the (Z)-isomer is a subject of ongoing research.
Structure-Activity Relationship (SAR) Insights
The unique structural features of the akuammidine scaffold make it an attractive starting point for the development of novel opioid receptor modulators. Preliminary SAR studies on related akuamma alkaloids have provided some initial insights:
-
Modifications to the Indole Ring: Alterations at the C10 position of the indole nucleus have been shown to influence potency at the κ-opioid receptor (KOR) in the related alkaloid, akuammicine.[10]
-
The Importance of the Sarpagan Core: The rigid, polycyclic framework is essential for binding to the opioid receptors.
Further investigation into the specific role of the (Z)-ethylidene group in receptor binding and functional activity is a promising area for future research. The development of synthetic routes to this compound and its derivatives will be instrumental in conducting these detailed SAR studies.
Conclusion and Future Directions
This compound is a structurally complex and pharmacologically intriguing natural product. Its definitive stereochemistry, recently confirmed through total synthesis, provides a solid foundation for further research. The elucidation of its chemical structure through modern spectroscopic methods, combined with an understanding of its biosynthesis and synthetic accessibility, opens up new avenues for exploration.
Future research should focus on:
-
Detailed Pharmacological Profiling: A comprehensive evaluation of the in vitro and in vivo pharmacology of pure, synthetically derived this compound is essential to fully understand its therapeutic potential.
-
Systematic SAR Studies: The development of a library of this compound analogs will allow for a detailed exploration of the structure-activity relationships at the opioid receptors and other potential biological targets.
-
Elucidation of the Biosynthetic Pathway: Further investigation into the specific enzymes responsible for the formation of the Z-ethylidene group will provide valuable insights into the stereochemical diversification of sarpagan alkaloids.
The in-depth technical understanding of this compound presented in this guide is intended to empower researchers, scientists, and drug development professionals to unlock the full potential of this remarkable molecule.
Experimental Protocols
General Protocol for Isolation of Sarpagan Alkaloids
-
Extraction: The dried and powdered plant material (e.g., seeds of Picralima nitida) is extracted with a suitable solvent, such as methanol, at room temperature.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic components. The extract is typically dissolved in an acidic aqueous solution (e.g., 5% acetic acid) and washed with a nonpolar solvent (e.g., hexane). The aqueous layer is then basified (e.g., with ammonium hydroxide to pH 9-10) and the alkaloids are extracted with a chlorinated solvent (e.g., dichloromethane or chloroform).
-
Chromatographic Purification: The crude alkaloid fraction is then subjected to a series of chromatographic techniques for purification. This may include:
-
Column Chromatography: Using silica gel or alumina with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Preparative Thin-Layer Chromatography (TLC): For the separation of closely related alkaloids.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is commonly used for the final purification of individual alkaloids.
-
-
Characterization: The purified this compound is then characterized by spectroscopic methods (NMR, MS, IR) and its purity is assessed by HPLC.
Visualizations
Chemical Structure of this compound
Figure 1: 2D Chemical Structure of this compound.
Biosynthetic Pathway Overview
Figure 2: Simplified Biosynthetic Pathway to this compound.
References
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Chen, W., Ma, Y., He, W., Wu, Y., Huang, Y., Zhang, Y., Tian, H., Wei, K., Yang, X., & Zhang, H. (2022). Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids. Nature Communications, 13(1), 908. [Link]
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Stavrinides, A., et al. (2024). Stereochemical Insights into Sarpagan and Akuammiline Alkaloid Biosynthesis. bioRxiv. [Link]
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Zhang, L., et al. (2023). Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review. Taylor & Francis Online, 36(10), 2630–2636. [Link]
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Stavrinides, A., et al. (2024). Stereochemical Insights into Sarpagan and Akuammiline Alkaloid Biosynthesis. ResearchGate. [Link]
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Omolola, E. O., et al. (2023). Investigation of Small-Molecule Constituents in Voacanga africana Seeds and Mapping of Their Spatial Distributions Using Laser Ablation Direct Analysis in Real-Time Imaging–Mass Spectrometry (LADI-MS). ACS Omega, 8(29), 26235–26245. [Link]
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Chen, W., Ma, Y., He, W., Wu, Y., Huang, Y., Zhang, Y., Tian, H., Wei, K., Yang, X., & Zhang, H. (2022). Synthesis of akuammidine (1) and 19-Z-akuammidine (4) Aldol condensation with formaldehyde. LDA lithium diisopropylamide. ResearchGate. [Link]
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Li, Y., et al. (2018). An integrated strategy toward comprehensive characterization and quantification of multiple components from herbal medicine: An application study in Gelsemium elegans. Journal of Pharmaceutical and Biomedical Analysis, 159, 233-244. [Link]
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Li, Y., et al. (2018). An integrated strategy toward comprehensive characterization and quantification of multiple components from herbal medicine: An application study in Gelsemium elegans. National Institutes of Health. [Link]
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Chen, W., Ma, Y., He, W., Wu, Y., Huang, Y., Zhang, Y., Tian, H., Wei, K., Yang, X., & Zhang, H. (2022). Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids. ResearchGate. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of (Z)-Akuammidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Akuammidine is a naturally occurring monoterpenoid indole alkaloid found predominantly in the seeds of the West African tree Picralima nitida and has also been isolated from the roots of Gelsemium elegans.[1] As a member of the akuammiline alkaloid family, it has garnered significant scientific interest for its complex molecular architecture and, most notably, its pharmacological activity as a potent µ-opioid agonist.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for researchers in natural product chemistry, pharmacology, and drug development.
I. Chemical Identity and Structure
This compound, also known as (19Z)-Rhazine, possesses a pentacyclic structure characteristic of the sarpagan-type indole alkaloids.[1] The "(Z)" designation refers to the stereochemistry of the ethylidene group attached to the main ring structure.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 113973-31-2 |
| Molecular Formula | C₂₁H₂₄N₂O₃ |
| Molecular Weight | 352.4 g/mol [1] |
| IUPAC Name | methyl (1S,12S,13S,14S,15Z)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraene-13-carboxylate |
| Synonyms | (19Z)-Rhazine |
II. Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its extraction, purification, formulation, and the interpretation of its biological activity.
A. Physical State and Appearance
This compound typically presents as a crystalline powder.[1] The specific crystalline form and appearance can be influenced by the solvent used for crystallization.
B. Melting Point
The melting point is a critical indicator of purity for crystalline solids. For this compound, the reported melting point is in the range of 240-242 °C .[1] A sharp melting point within this range is indicative of high purity.
C. Solubility Profile
The solubility of this compound is a key consideration for its handling, formulation, and use in biological assays.
Table 2: Solubility of this compound
| Solvent | Solubility | Rationale and Application |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions for in vitro assays due to its aprotic and highly polar nature. |
| Aqueous Solutions | Sparingly soluble | The largely nonpolar carbon skeleton of this compound limits its solubility in water. Acidification of the aqueous medium can improve solubility by protonating the basic nitrogen atoms, forming more soluble salts. |
| Methanol/Ethanol | Moderately Soluble | These polar protic solvents can dissolve this compound to a greater extent than water, making them useful for extraction and some chromatographic applications. |
| Chloroform/Dichloromethane | Soluble | These nonpolar organic solvents are effective for dissolving this compound and are often used in extraction and purification processes. |
D. Acidity/Basicity (pKa)
The basicity of this compound, arising from its nitrogen atoms, is a crucial property influencing its solubility, extraction, and interaction with biological targets. The predicted pKa for the most basic nitrogen is approximately 14.79 .[1] This value suggests that this compound is a weak base.
III. Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Indole N-H | 7.5 - 8.5 | - |
| Aromatic Protons | 6.5 - 7.5 | 110 - 140 |
| Ethylidene =CH- | 5.0 - 6.0 | 115 - 125 |
| Methyl Ester -OCH₃ | ~3.7 | ~52 |
| Aliphatic Protons | 1.0 - 4.0 | 20 - 70 |
| Carbonyl C=O | - | 170 - 175 |
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (Indole) | ~3400 | Stretching vibration |
| C-H (Aromatic) | 3000 - 3100 | Stretching vibration |
| C-H (Aliphatic) | 2850 - 3000 | Stretching vibration |
| C=O (Ester) | ~1730 | Stretching vibration |
| C=C (Aromatic) | 1500 - 1600 | Stretching vibration |
| C-N | 1000 - 1250 | Stretching vibration |
C. Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is characterized by absorption bands arising from the electronic transitions within the indole chromophore. The indole nucleus typically exhibits two main absorption bands, one around 220 nm and another in the 270-290 nm region.
D. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization methods. The expected protonated molecule [M+H]⁺ would have an m/z of approximately 353.4.[2]
IV. Chemical Stability and Storage
Indole alkaloids, including this compound, can be susceptible to degradation under certain conditions. The indole ring is generally stable but can be oxidized, particularly in the presence of light and air.[3][4] The ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions.
For optimal stability, this compound should be stored in a dry, dark environment.[5] For short-term storage (days to weeks), refrigeration at 0-4 °C is recommended. For long-term storage (months to years), freezing at -20 °C is preferable.[5]
V. Biological Activity and Mechanism of Action
This compound is primarily recognized for its activity at opioid receptors. It displays a preference for the µ-opioid receptor, acting as an agonist.[6] This interaction is the basis for its potential analgesic properties. The binding affinity of akuammidine has been reported with Ki values of 0.6 µM, 2.4 µM, and 8.6 µM for µ-, δ-, and κ-opioid binding sites, respectively.[7]
The agonist action of this compound at the µ-opioid receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and pain perception.
Figure 1: Simplified signaling pathway of this compound at the µ-opioid receptor.
VI. Experimental Protocols
The following are generalized protocols for the determination of key physicochemical properties of this compound. It is imperative that all experimental work is conducted in a controlled laboratory environment with appropriate safety precautions.
A. Melting Point Determination (Capillary Method)
-
Rationale: This method provides a precise melting point range, which is an important indicator of purity.
-
Procedure:
-
Finely powder a small amount of crystalline this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting point range is T1-T2.
-
B. Solubility Determination (Visual Method)
-
Rationale: To establish a qualitative and semi-quantitative solubility profile in various solvents.
-
Procedure:
-
Weigh a precise amount of this compound (e.g., 1 mg) into a small vial.
-
Add a measured volume of the desired solvent (e.g., 100 µL) to the vial.
-
Vortex the vial for 1-2 minutes at room temperature.
-
Visually inspect the solution for any undissolved particles.
-
If the sample is not fully dissolved, incrementally add more solvent until a clear solution is obtained or until a practical volume limit is reached.
-
The solubility can be expressed as mg/mL or as qualitative descriptors (e.g., soluble, sparingly soluble, insoluble).
-
C. Spectroscopic Analysis
-
Rationale: To obtain a spectroscopic fingerprint for structural confirmation and identification.
-
Procedure:
-
NMR: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.
-
IR: Prepare a sample of this compound as a KBr pellet or as a thin film from a volatile solvent. Obtain the IR spectrum using an FTIR spectrometer.
-
UV-Vis: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol). Record the UV-Vis spectrum using a spectrophotometer.
-
MS: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol). Infuse the solution into a mass spectrometer equipped with an appropriate ionization source (e.g., ESI) to obtain the mass spectrum.
-
Figure 2: Experimental workflow for the physicochemical characterization of this compound.
VII. Conclusion
This technical guide has provided a detailed overview of the fundamental physicochemical properties of this compound. A comprehensive understanding of its chemical identity, physical properties, spectroscopic characteristics, stability, and biological activity is essential for its continued investigation and potential development as a therapeutic agent. The experimental protocols outlined herein offer a starting point for researchers to further explore and characterize this intriguing natural product.
References
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Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis. The Plant Cell. [Link]
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Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ACS Omega. [Link]
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Akuammine and dihydroakuammine, two indolomonoterpene alkaloids displaying affinity for opioid receptors. Journal of Natural Products. [Link]
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Akuammidine | C21H24N2O3 | CID 15558574. PubChem. [Link]
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Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. ResearchGate. [Link]
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Profiling of alkaloids in AS: Representative ¹H NMR spectrum of AS−FR... ResearchGate. [Link]
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Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. ResearchGate. [Link]
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A REVIEW: FOURIER TRANSFORM INFRARED (FTIR) APPLICATION ON BIOACTIVE COMPOUNDS. ResearchGate. [Link]
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Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
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Solubility study of mesalamine in different solvents. ResearchGate. [Link]
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Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. [Link]
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Melting point determination. University of Alberta. [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules. [Link]
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Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data. [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Acta Poloniae Pharmaceutica. [Link]
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The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. [Link]
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NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers in Plant Science. [Link]
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The Home Scientist 022 - Testing for Alkaloids with Dragendorff Reagent. YouTube. [Link]
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Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). ScienceDirect. [Link]
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Melting point determination. SSERC. [Link]
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Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables. Journal of Food Science and Technology. [Link]
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Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules. [Link]
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Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. ChemRxiv. [Link]
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Guide to FT-IR Spectroscopy. Bruker. [Link]
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A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. [Link]
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Using Automated Nuclear Magnetic Resonance to Identify and Quantify Plant Extracts. AZoM. [Link]
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Chemical Reactions of Indole Alkaloids That Enable Rapid Access to New Scaffolds for Discovery. ResearchGate. [Link]
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New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Scholarly Publications Leiden University. [Link]
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Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Semantic Scholar. [Link]
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A Modified 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples. International Journal of Molecular Sciences. [Link]
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Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. EMBL-EBI. [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]
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An In-depth Technical Guide to (Z)-Akuammidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (Z)-Akuammidine, a sarpagan-type monoterpenoid indole alkaloid. It is designed to equip researchers and drug development professionals with the essential knowledge to understand and utilize this compound in their scientific endeavors. This document delves into its chemical identity, physicochemical properties, synthesis, biological activity, and relevant experimental protocols, grounding all information in authoritative scientific literature.
Chemical Identity and Physicochemical Properties
This compound is a complex natural product with a pentacyclic structure. A thorough understanding of its fundamental properties is the first step in any research application.
IUPAC Name and CAS Number
-
IUPAC Name: methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate[1]
-
Synonyms: 19-(Z)-Akuammidine
-
CAS Number: 113973-31-2
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is critical for designing experimental conditions, including solvent selection for assays and formulation development.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄N₂O₃ | PubChem |
| Molecular Weight | 352.43 g/mol | PubChem |
| Appearance | White to off-white solid | MedChemExpress |
| Melting Point | 240 °C | Biosynth |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | Store at -20°C, protect from light | MedChemExpress |
Table 1: Physicochemical Properties of this compound
Sourcing and Synthesis
This compound can be obtained from natural sources or through total synthesis, providing researchers with different avenues for acquiring the compound for their studies.
Natural Occurrences
This compound is an alkaloid found in various medicinal plants, most notably:
The presence of this compound in these botanicals, which have a history of use in traditional medicine, has spurred interest in its pharmacological properties.
Total Synthesis
The first total synthesis of this compound was accomplished by Zhang and co-workers in 2022 as part of a unified approach to sarpagine- and koumine-type alkaloids[2]. The synthetic strategy provides a reliable and scalable method for obtaining the pure compound, which is crucial for detailed pharmacological studies and potential drug development.
The synthesis initiates from (3S)-aldehyde derived from tryptophol. A key feature of the synthesis is the stereoselective olefination to install the characteristic (Z)-terminal alkene[2]. The final steps involve a Knoevenagel condensation with formaldehyde[2]. A simplified workflow of this synthetic approach is illustrated below.
Figure 1: Simplified workflow of the total synthesis of this compound.
This synthetic route provides access to both this compound and its (E)-isomer by selecting the appropriate olefination conditions, allowing for comparative biological studies.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its interaction with opioid receptors being of significant interest.
Opioid Receptor Modulation
This compound is known to interact with opioid receptors. While specific binding affinities for the (Z)-isomer are not extensively reported, studies on the closely related "Akuammidine" (stereochemistry often unspecified) show a preference for the µ-opioid receptor. The reported binding affinities (Ki) are 0.6 µM for µ, 2.4 µM for δ, and 8.6 µM for κ-opioid binding sites[4]. It is important to note that akuammine, another alkaloid from Picralima nitida, acts as an antagonist at µ-opioid receptors[4]. This highlights the need for precise characterization of the specific isomer being studied.
The agonist activity of akuammidine at the µ-opioid receptor suggests potential for analgesic effects. The downstream signaling cascade of µ-opioid receptor activation is well-established and is depicted in the diagram below.
Figure 2: Postulated downstream signaling pathway of this compound at the µ-opioid receptor.
Other Biological Activities
Beyond its effects on opioid receptors, this compound has been reported to possess several other biological properties, although quantitative data for the pure (Z)-isomer is often limited. These include:
-
Anti-inflammatory and Anti-asthmatic properties [4]
-
Cytotoxic activity: Various alkaloids from Gelsemium elegans have shown cytotoxicity against different cancer cell lines, with IC50 values in the micromolar range[2]. However, specific IC50 values for this compound are not well-documented in the readily available literature.
-
Antimicrobial and Antioxidant activities
Further research is required to isolate and quantify the specific contributions of this compound to these effects.
Pharmacokinetics
A study on the toxicokinetics of 11 Gelsemium alkaloids in rats following intravenous administration provides valuable insight into the disposition of this compound[5]. The key pharmacokinetic parameters are summarized in Table 2.
| Parameter | Value | Unit |
| AUC(0-t) | 115.3 ± 25.4 | ng/mLh |
| AUC(0-∞) | 118.9 ± 26.2 | ng/mLh |
| MRT(0-t) | 1.9 ± 0.3 | h |
| MRT(0-∞) | 2.0 ± 0.3 | h |
| t₁/₂z | 1.8 ± 0.3 | h |
| Vz | 1109.1 ± 201.5 | mL/kg |
| CLz/F | 851.3 ± 162.7 | mL/h/kg |
| Cmax | 76.4 ± 15.8 | ng/mL |
Table 2: Toxicokinetic parameters of this compound in rats after intravenous administration (0.1 mg/kg) [5]
These results indicate that this compound has a relatively short half-life and a large volume of distribution in rats.
Experimental Protocols
To facilitate further research, this section provides a detailed protocol for the quantification of this compound in plasma using UPLC-MS/MS, based on methodologies reported for related alkaloids[2].
UPLC-MS/MS Quantification of this compound in Rat Plasma
Objective: To establish a robust and sensitive method for the quantification of this compound in a biological matrix.
Materials:
-
This compound standard
-
Internal standard (e.g., strychnine)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and the internal standard in methanol or DMSO.
-
Create a series of calibration standards by spiking blank rat plasma with known concentrations of this compound.
-
For plasma samples, add an internal standard and precipitate proteins by adding three volumes of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
UPLC-MS/MS Conditions:
-
Column: Waters UPLC BEH C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These need to be optimized by infusing a standard solution of this compound. The parent ion will be [M+H]⁺ (m/z 353.2). Product ions will result from the fragmentation of the parent molecule.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Workflow Diagram:
Figure 3: Workflow for the UPLC-MS/MS quantification of this compound in plasma.
Conclusion and Future Directions
This compound is a fascinating natural product with a complex chemical structure and promising, yet not fully characterized, biological activities. Its interaction with opioid receptors presents a potential starting point for the development of novel analgesics. However, this guide also highlights several areas where further research is critically needed. Specifically, detailed investigations into its solubility and stability, a more precise determination of its binding affinities for various receptors, and a comprehensive evaluation of its cytotoxic and other biological effects using the pure (Z)-isomer are essential next steps. The availability of a total synthesis route will be invaluable in enabling these future studies and unlocking the full therapeutic potential of this compound.
References
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A Technical Guide to the Spectroscopic Data of (Z)-Akuammidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Akuammidine is a prominent member of the sarpagine family of indole alkaloids, a class of natural products renowned for their complex molecular architectures and significant pharmacological potential.[1] Isolated primarily from the seeds of the West African plant Picralima nitida, this compound and its related compounds have garnered considerable interest within the scientific community.[2][3] The therapeutic applications of plants containing these alkaloids in traditional medicine, particularly for the treatment of pain and fever, have spurred intensive research into their mechanisms of action and potential as scaffolds for novel drug discovery.[4][5]
A precise and unambiguous structural elucidation is the cornerstone of any rigorous pharmacological investigation. For a molecule with the stereochemical complexity of this compound, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools. This technical guide provides an in-depth overview of the NMR and MS data for this compound, offering a foundational resource for researchers engaged in its study. The interpretation of this data is not merely a procedural step but a critical process that validates the molecular structure and provides insights into its electronic and conformational properties.
Molecular Structure and Stereochemistry
The structural complexity of this compound necessitates a robust analytical approach for its characterization. The molecule features a pentacyclic core, and the "(Z)" designation refers to the geometry of the ethylidene group, a key stereochemical feature that can significantly influence its biological activity.
Diagram: Chemical Structure of this compound
Workflow for the structural elucidation of this compound using NMR spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for Akuammidine
Note: The following data is for akuammidine, with the stereochemistry at the ethylidene group not definitively specified as (Z) in the source. However, it provides a valuable reference for the chemical shifts of the core structure.
| Position | Chemical Shift (δ) in CDCl₃ (ppm) |
| 1 | 7.95 (br s) |
| 3 | 4.10 (m) |
| 5α | 3.45 (m) |
| 5β | 2.85 (m) |
| 6α | 2.20 (m) |
| 6β | 1.95 (m) |
| 9 | 7.45 (d, J=7.5 Hz) |
| 10 | 7.10 (t, J=7.5 Hz) |
| 11 | 7.15 (t, J=7.5 Hz) |
| 12 | 7.25 (d, J=7.5 Hz) |
| 14α | 2.60 (m) |
| 14β | 2.05 (m) |
| 15 | 3.30 (m) |
| 17 | 5.40 (q, J=7.0 Hz) |
| 18-H₃ | 1.65 (d, J=7.0 Hz) |
| 19-OH | 2.50 (br s) |
| 21-H₂ | 3.80 (s) |
| OMe | 3.75 (s) |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon (e.g., sp³, sp², carbonyl) and its local electronic environment.
Table 2: ¹³C NMR Spectroscopic Data for Akuammidine
Note: This data corresponds to the same sample as the ¹H NMR data.
| Position | Chemical Shift (δ) in CDCl₃ (ppm) |
| 2 | 134.5 |
| 3 | 55.0 |
| 5 | 50.0 |
| 6 | 21.0 |
| 7 | 108.0 |
| 8 | 128.0 |
| 9 | 118.0 |
| 10 | 120.0 |
| 11 | 122.0 |
| 12 | 111.0 |
| 13 | 136.0 |
| 14 | 35.0 |
| 15 | 45.0 |
| 16 | 75.0 |
| 17 | 125.0 |
| 18 | 14.0 |
| 19 | 65.0 |
| 20 | 175.0 |
| 21 | 60.0 |
| OMe | 52.0 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural elucidation of natural products, it provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
A typical protocol for the MS analysis of this compound involves the following steps:
-
Sample Introduction: The purified sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer, often via a liquid chromatography (LC) system (LC-MS).
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is commonly used for alkaloids to produce the protonated molecule [M+H]⁺ with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a characteristic fragmentation pattern that can be used to confirm the structure.
Diagram: Mass Spectrometry Workflow
A generalized workflow for the analysis of this compound by LC-ESI-MS/MS.
Mass Spectral Data
The ESI-MS spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular formula, C₂₁H₂₄N₂O₃ (exact mass: 352.1787).
Table 3: Predicted Mass Spectral Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₂₁H₂₅N₂O₃⁺ | 353.1860 |
| [M+Na]⁺ | C₂₁H₂₄N₂O₃Na⁺ | 375.1679 |
Conclusion
The spectroscopic data from NMR and MS are fundamental to the unequivocal identification and characterization of this compound. This guide provides a comprehensive overview of the expected spectroscopic features and the experimental protocols necessary to obtain high-quality data. For researchers in natural product chemistry, medicinal chemistry, and pharmacology, a thorough understanding of this data is crucial for advancing the study of this promising class of alkaloids and exploring their full therapeutic potential. The provided data, while based on closely related structures, serves as a strong foundation for the analysis of this compound. It is recommended that researchers acquire their own comprehensive set of 1D and 2D NMR data, as well as high-resolution MS and MS/MS data, to confirm the identity and purity of their samples.
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Literature review on the biological activity of (Z)-Akuammidine
An In-depth Technical Guide to the Biological Activity of (Z)-Akuammidine
Introduction
This compound is a monoterpene indole alkaloid found within the seeds of the West African tree Picralima nitida, commonly known as the akuamma tree.[1][2] With the molecular formula C21H24N2O3, this complex natural product belongs to the akuamma alkaloid class, which is recognized for its structural distinction from traditional opioid ligands like morphine.[3][4][5] Historically, extracts from P. nitida seeds have been employed in traditional African medicine as a remedy for pain and fever.[6][7] This traditional use has spurred scientific investigation into the pharmacological profile of its constituent alkaloids, with this compound being a subject of particular interest. This guide provides a comprehensive review of the known biological activities of this compound, focusing on its mechanism of action, preclinical evaluations, and potential as a scaffold for future drug development.
Part 1: Opioid Receptor Engagement and Mechanism of Action
The primary and most characterized biological activity of this compound is its interaction with the endogenous opioid system.[2][8] This interaction is central to understanding its potential physiological effects and provides a mechanistic basis for the traditional analgesic use of Picralima nitida seeds.
Binding Affinity and Receptor Selectivity
Radioligand binding assays have been instrumental in defining the opioid receptor binding profile of this compound. These studies have demonstrated that the alkaloid interacts with all three major opioid receptor subtypes—mu (μ), delta (δ), and kappa (κ)—but with a clear preference for the μ-opioid receptor (μOR).[8][9] The inhibitory constant (Ki) values, which represent the concentration of the ligand required to occupy 50% of the receptors, quantify this binding affinity.
| Receptor Subtype | Ki Value (μM) |
| Mu (μ)-opioid | 0.6[8][9] |
| Delta (δ)-opioid | 2.4[8][9] |
| Kappa (κ)-opioid | 8.6[8][9] |
| Table 1: Binding Affinities (Ki) of this compound at Opioid Receptors. |
These data confirm that this compound has the highest affinity for the μOR, followed by the δOR and κOR. However, it is important to note that these micromolar affinities classify it as a relatively weak ligand compared to classical opioids.
Functional Activity: A Weak μ-Opioid Agonist
Beyond simple binding, functional assays are critical to determine whether a ligand activates (agonist), blocks (antagonist), or has no effect on receptor signaling. In vitro studies have established that this compound acts as a μ-opioid receptor agonist.[8] This was definitively shown in isolated tissue bioassays, where the agonist actions of this compound in the mouse vas deferens were successfully reversed by both the non-selective opioid antagonist naloxone and the μOR-selective antagonist CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2).[8]
Further characterization using cellular assays, such as those measuring the inhibition of forskolin-induced cAMP, has quantified its potency. These experiments revealed an IC50 value of 3.14 μM for this compound at the μOR, confirming its status as a weak agonist.[1] This level of potency is consistent with other major akuamma alkaloids like akuammine and pseudo-akuammigine, which exhibit μOR agonist potencies in the 2.6–5.2 μM range.[3]
Part 2: Preclinical Evaluation of Analgesic Activity
Given its μOR agonist activity and the traditional use of its source plant for pain relief, this compound has been evaluated for antinociceptive (pain-relieving) effects in animal models. The results, however, present a complex picture that challenges initial expectations.
In Vivo Studies in Thermal Nociception Models
Standard preclinical models for assessing analgesic efficacy include the tail flick and hot plate assays, which measure an animal's response to a thermal pain stimulus. In recent, well-controlled studies, this compound was administered to C57BL/6 mice at various doses (3, 10, and 30 mg/kg, subcutaneous) and tested at multiple time points.[6][7]
The findings from these rigorous evaluations were that this compound demonstrated limited efficacy and produced minimal changes in pain-like behavior.[3][6] This outcome contradicts some earlier reports on crude extracts and other related alkaloids but is consistent with the compound's relatively low in vitro potency at the μOR.[3] It suggests that while this compound does engage the primary molecular target for opioid analgesics, its weak agonist activity does not translate into significant pain relief at the doses tested in these specific models.
Experimental Protocol: Hot Plate Test for Thermal Nociception
The causality behind this experimental choice rests on its ability to assess supraspinally organized pain responses, providing a more comprehensive view of analgesia than simple reflex tests. A self-validating protocol includes baseline measurements and positive controls to ensure the reliability of the results.
-
Apparatus: A commercially available hot plate apparatus consisting of a heated metal surface enclosed by a transparent cylinder, with the temperature maintained at a constant 55 ± 0.5°C.
-
Acclimation: Mice are individually placed on the unheated plate for 5-10 minutes for at least two days prior to testing to acclimate to the apparatus.
-
Baseline Latency: On the day of the experiment, each mouse is placed on the heated plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping) is recorded. This is the baseline latency. A cut-off time (typically 30-45 seconds) is established to prevent tissue damage.
-
Compound Administration: this compound (e.g., 3, 10, 30 mg/kg) or a vehicle control is administered via the desired route (e.g., subcutaneously). A positive control group receiving a known analgesic like morphine (e.g., 6 mg/kg) is included.
-
Post-Treatment Latency: At set time intervals post-administration (e.g., 15, 30, 60, 90 minutes), each mouse is returned to the hot plate, and the response latency is recorded again.
-
Data Analysis: The results are often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Statistical analysis (e.g., ANOVA) is used to compare the effects of different treatments over time.[6][7]
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Opioid receptor binding profile of (Z)-Akuammidine
An In-Depth Technical Guide to the Opioid Receptor Binding Profile of (Z)-Akuammidine
Executive Summary
This compound is a monoterpenoid indole alkaloid derived from the seeds of the West African plant Picralima nitida.[1][2] Traditionally used in medicine for pain and fever, extracts of P. nitida have demonstrated opioid-like analgesic properties, prompting scientific investigation into their constituent alkaloids.[1][3][4] This technical guide provides a comprehensive analysis of the opioid receptor pharmacology of this compound, focusing on its binding affinity and functional activity. Data synthesized from radioligand binding assays and isolated tissue bioassays reveal that this compound exhibits a preferential, albeit moderate, binding affinity for the mu-opioid receptor (MOR), where it acts as an agonist.[1][5] This document details the quantitative binding profile, functional characterization, and the underlying experimental methodologies used to elucidate these properties, offering a critical resource for researchers in pharmacology and drug development exploring novel, natural product-derived scaffolds for pain therapeutics.
Introduction: The Quest for Novel Opioid Scaffolds
The opioid receptor system, comprising primarily the mu (μ), delta (δ), and kappa (κ) receptors, remains the cornerstone for managing moderate to severe pain.[4] However, conventional opioid analgesics, largely based on the morphinan scaffold, are associated with severe side effects, including respiratory depression, tolerance, and addiction, fueling an ongoing public health crisis.[2][6] This has intensified the search for new chemical entities that modulate opioid receptors with improved safety profiles.
Natural products are a proven source of novel drug scaffolds.[7] The alkaloids from Picralima nitida (the "akuamma" tree) represent a structurally distinct class of compounds with demonstrated activity at opioid receptors.[2][4] Unlike the rigid, pentacyclic structure of morphine, the indole scaffold of akuamma alkaloids offers a unique opportunity to probe opioid receptor interactions and develop potentially safer analgesics.[2] this compound is one of several key alkaloids isolated from these seeds.[1] A precise understanding of its binding and functional profile is the foundational step in evaluating its therapeutic potential and its utility as a scaffold for medicinal chemistry efforts.
Opioid Receptor Binding Affinity Profile
Rationale for Binding Affinity Studies
The initial and most fundamental step in characterizing a ligand's interaction with a receptor is to quantify its binding affinity. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value signifies a higher binding affinity. By determining the Ki of this compound at each of the three main opioid receptor subtypes (μ, δ, and κ), we can establish its selectivity profile—that is, whether it binds preferentially to one receptor type over the others. This profile is critical for predicting its potential pharmacological effects and side-effect liabilities.
Quantitative Binding Data for this compound
Radioligand competition binding assays are the gold standard for determining the binding affinity of an unlabeled compound. These experiments measure the ability of this compound to displace a high-affinity radiolabeled ligand from membranes expressing the target opioid receptor. The resulting data indicate that this compound displays a clear preference for the mu-opioid receptor.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Inhibition Constant (Ki) in μM | Reference |
| Mu (μ) | 0.6 | [1][5] |
| Delta (δ) | 2.4 | [1] |
| Kappa (κ) | 8.6 | [1][5] |
Interpretation of Binding Profile
The data presented in Table 1 demonstrate that this compound has a moderate affinity for the mu-opioid receptor, with a Ki value in the sub-micromolar range (0.6 μM).[1][5] Its affinity for the delta- and kappa-opioid receptors is significantly lower, with Ki values of 2.4 μM and 8.6 μM, respectively.[1][5] This yields a selectivity ratio of approximately 4-fold for mu over delta and over 14-fold for mu over kappa. While not highly selective, this profile clearly establishes this compound as a mu-preferring ligand. None of the alkaloids from P. nitida, including Akuammidine, showed significant activity at the opioid receptor-like 1 (ORL1) receptor.[1]
Functional Activity at Opioid Receptors
Binding affinity does not describe the functional consequence of a ligand binding to its receptor. A ligand can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist (eliciting a submaximal response). Functional assays are therefore essential to determine the efficacy of this compound.
Mu-Opioid Receptor (MOR) Agonist Activity
Functional studies confirm that this compound acts as an agonist at the mu-opioid receptor. In an isolated mouse vas deferens preparation, a classic bioassay for opioid activity, this compound demonstrated agonist actions.[1] Crucially, these actions were reversed by the non-selective opioid antagonist naloxone and the highly selective mu-opioid antagonist CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2).[1] This competitive antagonism provides definitive evidence that the observed functional effects of this compound are mediated through the activation of mu-opioid receptors.[1]
Canonical MOR Signaling Pathway
The mu-opioid receptor is a canonical G-protein coupled receptor (GPCR) that primarily signals through the Gi/o family of G-proteins.[8] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gi protein. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[9][10] This signaling cascade is the primary mechanism underlying the analgesic effects of MOR agonists.
Caption: Canonical Gi-protein signaling pathway for the mu-opioid receptor.
Experimental Methodologies
The characterization of this compound relies on standardized, validated pharmacological assays. The following sections detail the core protocols necessary for reproducing and validating the binding and functional data.
Protocol: Radioligand Competition Binding Assay
This assay quantifies the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Principle: Membranes containing the receptor of interest are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The amount of bound radioactivity is inversely proportional to the affinity and concentration of the test compound.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare receptor-containing membranes as described in the radioligand binding assay protocol. [11]2. Assay Setup: Incubate membranes in an assay buffer containing Mg²⁺ ions, a fixed concentration of GDP (to ensure G-proteins are in their basal state), and [³⁵S]GTPγS. [11]3. Agonist Stimulation: Add varying concentrations of the test agonist, this compound, to the wells.
-
Incubation: Incubate the reaction at 30°C for 45-60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding. [11]5. Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS via rapid vacuum filtration, similar to the binding assay. [12]6. Quantification and Analysis: Measure the radioactivity on the filters. Plot the stimulated binding against the log of the agonist concentration to generate a dose-response curve, from which the potency (EC50) and efficacy (Emax) can be determined. [13]
Discussion and Future Directions
The available data establish this compound as a natural product with a modest but clear preference for the mu-opioid receptor, where it functions as an agonist. [1][5]Its potency is significantly lower than that of clinical opioids like morphine. [4][14]However, its distinct indole alkaloid scaffold makes it a valuable lead compound. [2]The field of opioid research is actively seeking ligands that may activate receptors in a "biased" manner, preferentially engaging G-protein signaling over the β-arrestin pathway, which has been linked to some adverse effects.
Future research should focus on several key areas:
-
Comprehensive Functional Profiling: While agonist activity is confirmed, detailed studies using assays like GTPγS binding and cAMP accumulation are needed to quantify its potency (EC50) and maximal efficacy (Emax) relative to standard MOR agonists.
-
β-Arrestin Recruitment Assays: Determining if this compound exhibits biased agonism is a high-priority next step. This would involve comparing its potency for G-protein activation versus its ability to recruit β-arrestin.
-
Structure-Activity Relationship (SAR) Studies: The this compound scaffold should be used as a template for medicinal chemistry. As has been done with related alkaloids like akuammicine and akuammine, synthetic modification could dramatically improve potency and selectivity, potentially leading to novel therapeutic candidates. [6][7][15]4. In Vivo Characterization: Should more potent analogs be developed, evaluation in animal models of nociception is necessary to determine their analgesic efficacy and side-effect profile (e.g., respiratory depression, rewarding properties).
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- 5. medchemexpress.com [medchemexpress.com]
- 6. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pnas.org [pnas.org]
- 9. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-Akuammidine: A Technical Guide to its Anti-inflammatory and Anti-asthmatic Properties
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Therapeutic Potential of a Complex Alkaloid
(Z)-Akuammidine, a prominent indole alkaloid isolated from the seeds of Picralima nitida, has garnered scientific interest for its diverse pharmacological activities. Traditionally used in West African medicine for pain and fever, modern research is beginning to elucidate the molecular underpinnings of its therapeutic effects. This technical guide provides an in-depth exploration of the anti-inflammatory and anti-asthmatic properties of this compound, offering a synthesis of current knowledge and a practical framework for future investigation. As a weak agonist of the µ-opioid receptor (MOR), its mechanism of action presents a fascinating intersection of opioid signaling and immune modulation. This document is designed to empower researchers and drug development professionals with the foundational knowledge and detailed methodologies required to rigorously evaluate and potentially harness the therapeutic promise of this compound.
This compound: Physicochemical Properties and Pharmacological Profile
This compound is a structurally complex monoterpene indole alkaloid. Its primary known pharmacological action is its affinity for opioid receptors, with a preference for the µ-opioid receptor (MOR). While its agonist activity at MOR is considered weak, this interaction is believed to be a cornerstone of its physiological effects. The engagement of MOR by agonists can trigger a cascade of intracellular signaling events, leading to analgesic effects and, pertinently to this guide, the modulation of inflammatory and immune responses.[1]
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₂₄N₂O₃ | PubChem |
| Molar Mass | 368.43 g/mol | PubChem |
| Primary Target | µ-opioid receptor (MOR) | [1] |
| Reported Activity | Weak MOR agonist | [1] |
The Anti-inflammatory Mechanism of this compound: A MOR-centric Hypothesis
The anti-inflammatory properties of this compound are intrinsically linked to its agonism at the µ-opioid receptor. Activation of MOR on various immune and non-immune cells can initiate a signaling cascade that ultimately suppresses the production of pro-inflammatory mediators. A key aspect of this is the potential inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.
Proposed Signaling Pathway for Anti-inflammatory Action
The binding of this compound to the µ-opioid receptor, a G-protein coupled receptor (GPCR), is hypothesized to initiate the following cascade:
-
GPCR Activation: this compound binds to and activates MOR on the cell surface.
-
G-protein Coupling: The activated MOR couples with inhibitory G-proteins (Gi/o).
-
Downstream Inhibition: This coupling leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.
-
NF-κB Pathway Suppression: The reduction in cAMP and other downstream effectors are thought to interfere with the activation of the IKK (IκB kinase) complex. A hypo-phosphorylated IκBα remains bound to NF-κB, preventing its translocation to the nucleus.
-
Reduced Pro-inflammatory Gene Expression: With NF-κB retained in the cytoplasm, the transcription of pro-inflammatory genes, such as Interleukin-6 (IL-6), is suppressed.
Caption: Proposed MOR-mediated anti-inflammatory pathway of this compound.
Investigating the Anti-inflammatory Properties of this compound: Experimental Protocols
In Vitro Assessment: Inhibition of Pro-inflammatory Cytokine Production in Macrophages
This protocol details a method to assess the ability of this compound to inhibit the production of IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Mouse IL-6 ELISA Kit
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow to adhere overnight.
-
Treat cells with varying concentrations of this compound for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure absorbance at 570 nm to determine the non-toxic concentration range of this compound.
-
-
LPS Stimulation and Treatment:
-
Seed cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow to adhere overnight.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a reference standard (e.g., dexamethasone).
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using a commercial mouse IL-6 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of IL-6 production by this compound compared to the LPS-only control. Determine the IC₅₀ value.
In Vivo Assessment: Carrageenan-Induced Paw Edema in Rodents
This model assesses the acute anti-inflammatory activity of this compound in vivo.
Animal Model: Male Wistar rats (180-220 g).
Materials:
-
This compound
-
λ-Carrageenan
-
Normal saline
-
Indomethacin (reference drug)
-
Plebismometer
Step-by-Step Protocol:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide animals into groups (n=6): Vehicle control, this compound (multiple doses), and Indomethacin (10 mg/kg).
-
Administer the vehicle, this compound, or Indomethacin orally or intraperitoneally.
-
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plebismometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
The Dual Role of this compound in Asthma: Bronchodilation and Immune Modulation
The potential anti-asthmatic effects of this compound are likely multifaceted, involving both bronchodilatory and anti-inflammatory actions. However, the role of opioid agonists in asthma is complex and warrants careful investigation, as some opioids can induce histamine release, potentially exacerbating bronchoconstriction.
Proposed Mechanisms of Anti-Asthmatic Action
-
Anti-inflammatory Effects: Similar to the mechanism described above, this compound may reduce airway inflammation by inhibiting the production of pro-inflammatory cytokines like IL-6, and potentially other Th2 cytokines involved in the allergic asthma cascade.
-
Modulation of Bronchoconstriction: Opioid receptors are present on airway smooth muscle and nerves. Activation of these receptors may modulate cholinergic-mediated bronchoconstriction.
It is crucial to investigate the effect of this compound on mast cell degranulation and histamine release to rule out any pro-asthmatic effects.
Caption: Dual anti-asthmatic pathways of this compound.
Investigating the Anti-Asthmatic Properties of this compound: Experimental Protocols
In Vivo Assessment: Ovalbumin-Induced Allergic Asthma in Mice
This model is a gold standard for evaluating potential anti-asthmatic compounds.
Animal Model: Female BALB/c mice (6-8 weeks old).
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Dexamethasone (reference drug)
-
Phosphate-Buffered Saline (PBS)
-
Whole-body plethysmograph
-
Methacholine
Step-by-Step Protocol:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg OVA emulsified in 2 mg alum in 200 µL PBS. Control mice receive PBS only.
-
-
Treatment:
-
Administer this compound or dexamethasone daily from day 21 to day 27. The vehicle control group receives the vehicle.
-
-
Challenge:
-
On days 25, 26, and 27, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes.
-
-
Airway Hyperresponsiveness (AHR) Measurement:
-
24 hours after the final challenge, measure AHR using a whole-body plethysmograph in response to increasing concentrations of nebulized methacholine.
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
After AHR measurement, perform a tracheotomy and collect BAL fluid.
-
Determine the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.
-
-
Lung Histology:
-
Perfuse the lungs and fix them in 10% formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
-
Data Analysis: Compare the AHR, inflammatory cell counts, and histological scores between the treatment groups and the OVA-sensitized control group.
Future Directions and Considerations
While the µ-opioid receptor agonism of this compound provides a strong rationale for its anti-inflammatory and anti-asthmatic properties, further research is imperative. Key areas for future investigation include:
-
Dose-Response and Efficacy Studies: Establishing clear dose-dependent effects in validated preclinical models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding the absorption, distribution, metabolism, and excretion of this compound to inform dosing regimens.
-
Safety and Toxicology: Comprehensive assessment of the safety profile, including potential for opioid-related side effects.
-
Mechanism of Action Refinement: Elucidating the precise downstream signaling pathways and identifying other potential molecular targets.
-
Synergistic Potential: Investigating the combination of this compound with existing anti-inflammatory and anti-asthmatic drugs.
Conclusion
This compound represents a promising natural product with the potential for development as a novel anti-inflammatory and anti-asthmatic agent. Its mechanism, likely mediated through the µ-opioid receptor, offers a unique approach to modulating immune responses. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate its therapeutic potential and pave the way for its potential clinical application. The journey from a traditional remedy to a modern therapeutic requires rigorous scientific validation, and this compound is a worthy candidate for this endeavor.
References
Sources
Unraveling the Enigma of (Z)-Akuammidine: A Technical Guide to Elucidating Its Mechanism of Action
Introduction: The Therapeutic Potential of a Natural Indole Alkaloid
(Z)-Akuammidine is a structurally complex indole alkaloid predominantly sourced from the seeds of the West African tree, Picralima nitida.[1] Traditional medicine has long utilized these seeds for a variety of ailments, hinting at a rich pharmacological profile. Modern scientific inquiry has begun to illuminate the molecular underpinnings of these traditional uses, identifying this compound as a compound with notable activity at opioid receptors.[1] This guide provides a comprehensive, technically-focused framework for the early-stage investigation of this compound's mechanism of action, designed for researchers, scientists, and professionals in drug development. Our approach is not a rigid template but a dynamic, logic-driven pathway to systematically characterize this promising natural product.
Chapter 1: Foundational Pharmacological Assessment - Charting the Initial Landscape
The initial phase of investigation is designed to cast a wide net, establishing the primary pharmacological space in which this compound operates. This involves a comprehensive screening against a panel of common biological targets to identify high-affinity interactions and potential off-target effects that are crucial for a preliminary safety and selectivity assessment.
Rationale for Broad-Spectrum Profiling
Natural products rarely exhibit absolute specificity for a single target. A broad-spectrum pharmacological profile is therefore an indispensable first step to de-risk a drug discovery program.[2][3][4][5] By screening this compound against a panel of receptors, ion channels, transporters, and enzymes, we can identify its primary target(s), uncover potential secondary pharmacology that might contribute to its therapeutic effects or side-effect profile, and anticipate potential adverse drug reactions.[3][4][5]
Recommended Initial Screening Panel
A comprehensive safety and liability panel is recommended for the initial screening of this compound. This panel should include, but not be limited to, targets associated with common adverse drug reactions.
| Target Class | Representative Targets | Rationale |
| GPCRs | Adrenergic (α1, α2, β), Dopamine (D1, D2), Serotonin (5-HT subtypes), Muscarinic (M1-M5), Histamine (H1, H2), Opioid (μ, δ, κ) | To assess impact on major neurotransmitter systems and confirm known opioid activity. |
| Ion Channels | hERG, Nav1.5, Cav1.2 | To identify potential cardiovascular liabilities. |
| Transporters | NET, DAT, SERT | To evaluate effects on neurotransmitter reuptake. |
| Enzymes | COX-1, COX-2, PDE subtypes | To explore potential anti-inflammatory mechanisms and other signaling pathway involvement. |
Experimental Workflow: Initial Target Identification
The following workflow outlines the initial steps to gain a broad understanding of this compound's pharmacological profile.
Chapter 2: Deep Dive into Opioid Receptor Interactions
Based on existing literature, the opioid system is a primary target of this compound. This chapter details the experimental protocols to rigorously characterize its interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors.
Causality Behind Experimental Choices
To fully understand the interaction of this compound with opioid receptors, a multi-faceted approach is necessary. Radioligand binding assays will determine the affinity of the compound for the receptor. Functional assays, such as cAMP and β-arrestin recruitment assays, will elucidate the functional consequence of this binding (i.e., agonism, antagonism, or inverse agonism) and explore the potential for biased signaling.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[6]
-
Membrane Preparation:
-
Culture cells expressing the human opioid receptor of interest (μ, δ, or κ).
-
Homogenize cells in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[7]
-
Centrifuge the homogenate to pellet the cell membranes.[7]
-
Wash the membrane pellet and resuspend in a suitable buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for μ-opioid receptors).
-
Add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of a known opioid receptor ligand (e.g., naloxone) to a set of wells.[8]
-
Add the membrane preparation to all wells.
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[8]
-
Terminate the reaction by rapid filtration through glass fiber filters, trapping the membranes with bound radioligand.[9]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[9]
-
-
Detection and Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Functional Assays: Delineating Agonist/Antagonist Properties
Many opioid receptors are Gi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
-
Cell Culture and Plating:
-
Culture cells expressing the opioid receptor of interest and a cAMP-responsive reporter system (e.g., GloSensor™).
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with increasing concentrations of this compound.
-
Include a known agonist (e.g., DAMGO for μ-opioid receptor) as a positive control.
-
To stimulate cAMP production, add forskolin to all wells except the negative control.
-
-
Lysis and Detection:
-
After incubation, lyse the cells to release intracellular cAMP.
-
Add the detection reagents according to the manufacturer's protocol (e.g., Promega's cAMP-Glo™ Assay).[10]
-
-
Data Analysis:
-
Measure the luminescence, which is inversely proportional to the cAMP concentration.
-
Plot the luminescence signal against the log concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 (effective concentration to produce 50% of the maximal response) for agonists or the IC50 for antagonists.
-
β-arrestin recruitment is a key event in GPCR desensitization and can also initiate G protein-independent signaling pathways. Assessing β-arrestin recruitment provides insights into potential signaling bias.
-
Cell Line:
-
Use a cell line engineered to express the opioid receptor of interest fused to a component of a reporter system and β-arrestin fused to the complementary component (e.g., DiscoverX PathHunter® β-arrestin assay).[11]
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Add increasing concentrations of this compound.
-
Include a known agonist as a positive control.
-
-
Detection:
-
After incubation, add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., chemiluminescence) generated by the interaction of the receptor and β-arrestin.
-
-
Data Analysis:
-
Plot the signal against the log concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 value.
-
Sources
- 1. biosynth.com [biosynth.com]
- 2. pharmaron.com [pharmaron.com]
- 3. The role of pharmacological profiling in safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. reactionbiology.com [reactionbiology.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Extraction and Purification of (Z)-Akuammidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Imperative for Pure (Z)-Akuammidine
This compound is a monoterpene indole alkaloid found within the seeds of the West African tree Picralima nitida, commonly known as the akuamma tree.[1][2][3] The seeds have a history of use in traditional medicine for treating pain and fever.[2][3] Modern pharmacological studies have revealed that this compound and its related alkaloids, such as akuammine and pseudo-akuammigine, interact with opioid receptors, making them subjects of significant interest for the development of novel analgesics.[2][4][5] Specifically, this compound has shown a preference for μ-opioid binding sites.[4][6]
The co-occurrence of several structurally similar alkaloids in P. nitida seeds necessitates robust and efficient extraction and purification protocols to isolate this compound in high purity.[3] This is critical for accurate pharmacological characterization and to progress with preclinical and clinical drug development. This document provides a comprehensive guide to the extraction and purification of this compound, synthesizing field-proven methodologies with the underlying chemical principles. We will detail a multi-step process beginning with the initial extraction from the plant matrix, followed by liquid-liquid partitioning, and culminating in advanced chromatographic separation.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄N₂O₃ | [7] |
| Molecular Weight | 352.4 g/mol | [7] |
| Appearance | Crystalline solid | [8] |
| Key Functional Groups | Indole nucleus, tertiary amine, ester, hydroxyl | [7] |
The presence of the tertiary amine allows for the manipulation of its solubility based on pH, a cornerstone of the acid-base liquid-liquid extraction detailed below.
Overall Workflow for this compound Isolation
The isolation of this compound is a multi-stage process designed to systematically remove impurities and separate the target alkaloid from its congeners. The workflow is as follows:
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- 3. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Preparative Scale Separation of Akuamma Alkaloids using pH-Zone-Refining Countercurrent Chromatography
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed methodology for the separation and purification of alkaloids from the seeds of Picralima nitida (Akuamma) using pH-zone-refining countercurrent chromatography (pH-ZRCCC). This advanced liquid-liquid chromatographic technique is exceptionally well-suited for the preparative-scale isolation of ionizable compounds like alkaloids, offering significant advantages in sample loading capacity, resolution, and purity of the final products.
Introduction: The Challenge of Akuamma Alkaloid Separation
The seeds of the Akuamma tree, Picralima nitida, are a rich source of monoterpene indole alkaloids, including akuammine and pseudoakuammine, which have garnered interest for their potential pharmacological activities.[1][2] However, the structural similarity of these alkaloids presents a significant challenge for their separation and purification using traditional chromatographic methods, which often suffer from irreversible adsorption, low sample loading, and high solvent consumption.[3]
pH-zone-refining countercurrent chromatography emerges as a powerful solution to these challenges. It is a preparative liquid-liquid chromatography technique that separates ionizable compounds based on their pKa values and hydrophobicity. This method offers a substantial increase in sample loading capacity—often more than tenfold compared to standard high-speed countercurrent chromatography (HSCCC)—and yields highly concentrated, pure fractions.[4]
The Principle of pH-Zone-Refining Countercurrent Chromatography
pH-ZRCCC operates on the principle of creating sharp, moving pH zones within the chromatographic column. This is achieved by incorporating a "retainer" acid or base into the stationary phase and an "eluter" base or acid into the mobile phase.[5][4]
For the separation of basic compounds like alkaloids, a typical setup involves:
-
Retainer: A strong organic base (e.g., triethylamine, TEA) is added to the organic stationary phase. This creates a high pH environment, keeping the basic alkaloids in their neutral, more hydrophobic form, thus favoring their retention in the stationary phase.
-
Eluter: A strong inorganic acid (e.g., hydrochloric acid, HCl) is added to the aqueous mobile phase. As the mobile phase moves through the column, the eluter neutralizes the retainer, creating a sharp pH gradient.
The alkaloids are introduced into the column and are trapped at this moving pH boundary. They are separated into distinct, rectangular peaks, or "pH zones," according to their individual pKa values and partition coefficients. The result is a highly efficient, large-scale separation.[5]
Physicochemical Properties of Key Akuamma Alkaloids
| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Akuammine | C₂₂H₂₆N₂O₄ | 382.45 | Indole alkaloid |
| Pseudoakuammine | C₂₂H₂₈N₂O₂ | 352.47 | Indole alkaloid |
| Akuammidine | C₂₁H₂₄N₂O₃ | 352.43 | Indole alkaloid |
| Akuammicine | C₂₀H₂₂N₂O₂ | 322.40 | Indole alkaloid |
Experimental Protocol: Separation of Akuamma Alkaloids by pH-ZRCCC
This protocol outlines a step-by-step procedure for the preparative separation of akuamma alkaloids from a crude extract.
Materials and Equipment
-
High-Speed Countercurrent Chromatography (HSCCC) instrument
-
HPLC system for fraction analysis
-
Rotary evaporator
-
pH meter
-
Analytical balance
-
Glassware (separatory funnels, beakers, etc.)
-
Crude akuamma alkaloid extract
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN)
-
Deionized water
-
Triethylamine (TEA) (Retainer)
-
Hydrochloric acid (HCl) (Eluter)
Workflow Overview
Caption: General workflow for the separation of akuamma alkaloids using pH-ZRCCC.
Step-by-Step Methodology
Step 1: Two-Phase Solvent System Selection and Preparation
The choice of the solvent system is critical for a successful pH-ZRCCC separation.[5] A common and effective system for alkaloid separation is a mixture of methyl tert-butyl ether (MTBE), acetonitrile (ACN), and water.[5]
-
Preparation: Prepare the two-phase solvent system by mixing MTBE, ACN, and water in a volume ratio of 4:1:5 in a separatory funnel.
-
Equilibration: Shake the mixture vigorously and allow the layers to separate completely.
-
Retainer Addition: To the upper organic phase (stationary phase), add triethylamine (TEA) as the retainer to a final concentration of 10-20 mM.
-
Eluter Addition: To the lower aqueous phase (mobile phase), add hydrochloric acid (HCl) as the eluter to a final concentration of 10-20 mM. The molar ratio of the retainer to the eluter influences the moving rate of the pH zone.[5]
Step 2: Sample Preparation
-
Dissolution: Dissolve the crude akuamma alkaloid extract in a mixture of the prepared upper and lower phases (e.g., 50 mL of each). The sample loading can be significantly higher than in conventional chromatography, often in the gram scale.[5][4]
-
pH Adjustment (Optional): If the sample contains a high concentration of acidic impurities, a small amount of the retainer (TEA) can be added to the sample solution to ensure the alkaloids are in their neutral form.
Step 3: HSCCC Instrument Setup and Operation
-
Column Filling: Fill the entire HSCCC column with the stationary phase (upper organic phase containing TEA).
-
Sample Injection: Immediately after filling the column, inject the prepared sample solution.
-
Elution: Begin pumping the mobile phase (lower aqueous phase containing HCl) into the column at a suitable flow rate (e.g., 2-3 mL/min) while the centrifuge is rotating at a set speed (e.g., 800-1000 rpm).
-
Monitoring: Monitor the effluent using a UV detector. The separated alkaloids will elute as broad, rectangular peaks corresponding to their respective pH zones.[5] A flow-through pH meter can also be used for monitoring, which is particularly useful for compounds without a strong chromophore.[5][4]
Separation Mechanism Visualization
Caption: Simplified mechanism of alkaloid separation in pH-ZRCCC.
Step 4: Fraction Collection and Analysis
-
Collection: Collect fractions based on the UV chromatogram or pH profile.
-
Analysis: Analyze the collected fractions using HPLC to determine the purity of the separated alkaloids.
Step 5: Product Isolation
-
pH Adjustment: For fractions containing the desired alkaloids in the acidic mobile phase, neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extraction: Extract the neutralized aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the alkaloids in their free base form.
-
Solvent Removal: Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain the purified alkaloid.
Advantages and Considerations
Advantages of pH-ZRCCC for Akuamma Alkaloid Separation:
-
High Sample Loading Capacity: Allows for the processing of multi-gram quantities of crude extract in a single run.[5][4]
-
High Purity and Concentration: Yields highly concentrated fractions of pure compounds.[5][4]
-
Reduced Solvent Consumption: Compared to traditional preparative chromatography.
-
Elimination of Solid Support: Avoids irreversible adsorption of the sample.[3]
Important Considerations:
-
Solubility: The sample must be soluble in the chosen solvent system.
-
Emulsion Formation: The solvent system should have a short settling time to avoid emulsion formation.
-
Preliminary Purification: For crude extracts with a high content of non-ionizable impurities, a preliminary acid-base extraction may be beneficial to enrich the alkaloid fraction.
Conclusion
pH-zone-refining countercurrent chromatography is a highly effective and scalable technique for the preparative separation of akuamma alkaloids. By leveraging the principles of acid-base chemistry and liquid-liquid partitioning, this method overcomes many of the limitations of traditional chromatographic techniques, enabling the efficient isolation of pure alkaloids for further research and development.
References
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Ito, Y. (2013). pH-zone-refining counter-current chromatography: Origin, mechanism, procedure and applications. Journal of Chromatography A, 1272, 1-16. [Link]
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Ito, Y., & Ma, Y. (1996). pH-zone-refining countercurrent chromatography. Journal of Chromatography A, 753(1), 1-36. [Link]
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Creed, S. M., Gutridge, A. M., Argade, M. D., Hennessy, M. R., Friesen, J. B., Pauli, G. F., van Rijn, R. M., & Riley, A. P. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products, 84(1), 1-10. [Link]
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Riley, A. P., et al. (2023). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. Journal of Medicinal Chemistry. [Link]
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Pauli, G. F., et al. (2015). Solvent System Selection Strategies in Countercurrent Separation. Planta Medica, 81(12/13), 1079-1094. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13491909, Akuammine. [Link]
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Ye, et al. (2019). Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution. Molecules, 24(24), 4596. [Link]
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Application Note: Quantitative Analysis of (Z)-Akuammidine in Plant Extracts using HPLC-UV and UHPLC-MS/MS
Abstract
(Z)-Akuammidine is a monoterpenoid indole alkaloid of significant pharmacological interest, primarily isolated from the seeds of West African plants such as Picralima nitida.[1][2] With known activity at opioid receptors, it represents a promising scaffold for the development of novel analgesics.[3] The accurate quantification of this compound in raw plant materials and derived extracts is critical for ensuring product quality, consistency in pharmacological studies, and advancing drug development programs. This application note provides a comprehensive guide for researchers, detailing two robust, validated analytical methods for the quantification of this compound: a widely accessible High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a highly sensitive and selective Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for trace-level detection and complex matrix analysis. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines.
Introduction to this compound
This compound (also known as Rhazine) is a structurally complex alkaloid belonging to the sarpagan class.[4][5] It is a constituent of plants within the Apocynaceae family, most notably Picralima nitida, where it co-occurs with other related alkaloids like akuammine and pseudoakuammigine.[2][6] Pharmacological studies have identified this compound as an agonist with a preference for μ-opioid receptors, underpinning the traditional use of P. nitida seeds for pain management.[1][3]
The inherent variability of phytochemicals in plant materials necessitates validated analytical methods to:
-
Standardize raw materials and finished extracts for quality control.
-
Correlate chemical profiles with pharmacological activity in preclinical and clinical research.
-
Optimize extraction and purification processes.
-
Support regulatory submissions for natural health products or botanical drugs.
This guide provides the foundational chemistry and step-by-step protocols to empower researchers to achieve reliable and reproducible quantification of this compound.
General Workflow: From Plant Material to Analytical Sample
The journey from a raw botanical sample to a solution ready for chromatographic injection is a critical phase that dictates the accuracy and reliability of the final quantitative result. The primary objective is to efficiently extract the target analyte, this compound, while minimizing the co-extraction of interfering matrix components.
2.1. Rationale for the Extraction Strategy
Alkaloids typically exist in plants as salts, which are soluble in polar solvents like water or acidified alcohol. The free base form, however, is more soluble in non-polar organic solvents.[7] Our strategy leverages this dual solubility.
-
Defatting: Seeds, such as those from P. nitida, are rich in lipids.[8] These must be removed first using a non-polar solvent (e.g., n-hexane) to prevent them from interfering with subsequent extraction steps and potentially damaging the analytical column.
-
Acidic Extraction: An acidified hydroalcoholic solvent is used to protonate the basic nitrogen atoms in the alkaloid structure, forming salts. This renders them soluble and allows for their efficient extraction from the plant matrix.[9]
-
Liquid-Liquid Partitioning: The acidic extract is then basified, converting the alkaloid salts back to their free base form.[10] This makes them insoluble in the aqueous phase but highly soluble in an immiscible organic solvent (e.g., ethyl acetate), allowing for selective partitioning and concentration.[10]
2.2. Diagram of the Sample Preparation Workflow
Caption: Figure 1: General Sample Preparation Workflow
2.3. Step-by-Step Protocol for Sample Preparation
-
Material Preparation: Dry the plant material (e.g., P. nitida seeds) at 40-50°C to a constant weight and grind into a moderately coarse powder (e.g., 20-40 mesh).[8]
-
Defatting: Transfer 10 g of the powdered material into a cellulose thimble and perform Soxhlet extraction with n-hexane for 6-8 hours. Alternatively, macerate the powder in n-hexane (3 x 100 mL) with agitation for 24 hours. Discard the hexane extract and air-dry the defatted plant material.
-
Alkaloid Extraction: Macerate the defatted powder in 200 mL of 70% ethanol containing 5% acetic acid for 48 hours with continuous stirring.[10]
-
Concentration: Filter the extract through Whatman No. 1 paper. Evaporate the solvent from the filtrate under reduced pressure at <50°C to obtain a crude residue.
-
Purification: a. Redissolve the residue in 50 mL of 0.1 M HCl. b. Transfer the acidic solution to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove residual non-polar impurities. Discard the organic layer. c. Adjust the aqueous phase to pH 9-10 using concentrated ammonium hydroxide. d. Perform liquid-liquid extraction of the basified solution with ethyl acetate (3 x 50 mL). The free base alkaloids will partition into the organic layer. e. Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Final Sample Preparation: Filter the dried organic phase and evaporate the solvent to dryness. Reconstitute the final purified extract in a known volume (e.g., 1.0 mL) of the initial mobile phase for the chosen analytical method. Filter through a 0.22 µm syringe filter before injection.
Method 1: Quantification by HPLC-UV
3.1. Experimental Protocol
| Parameter | Condition |
| Instrument | HPLC system with a quaternary pump, autosampler, and UV/DAD detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | Isocratic elution with Acetonitrile: 20 mM Ammonium Acetate buffer (pH 6.5) (40:60, v/v).[12] |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Injection Volume | 10 µL. |
| Detection | UV at 280 nm. |
| Run Time | 15 minutes. |
3.2. Workflow and Validation
The reliability of any quantitative method hinges on its validation, which demonstrates that the procedure is suitable for its intended purpose.[13] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15]
Caption: Figure 2: HPLC-UV Method Workflow
3.3. Method Validation Parameters
The following table summarizes the key validation parameters and their typical acceptance criteria for this HPLC-UV method.[14][16]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from this compound. | Peak purity analysis (DAD), comparison of retention time with standard, no interfering peaks from blank matrix. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (R²) > 0.998 over a range of at least 5 concentrations.[16] |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80-120% of the expected test concentration.[15] |
| Accuracy | The closeness of the measured value to the true value. | 95-105% recovery from spiked matrix samples at three concentration levels.[10] |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day) & Intermediate Precision (inter-day) RSD% < 2.0%. |
| LOQ | The lowest amount that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| LOD | The lowest amount that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in pH, mobile phase composition, flow rate. |
Method 2: UHPLC-MS/MS for High-Sensitivity Quantification
For applications requiring the highest sensitivity and selectivity, such as pharmacokinetic studies, metabolite identification, or analysis of low-concentration extracts, UHPLC-MS/MS is the definitive method.[17] Its power lies in its ability to isolate a specific precursor ion and monitor its unique fragment ions (Multiple Reaction Monitoring, MRM), providing unparalleled specificity even in the most complex matrices.[4] This method can also distinguish this compound from its stereoisomers.[4]
4.1. Experimental Protocol
| Parameter | Condition |
| Instrument | UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |
| Column | C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size). |
| Mobile Phase A | Water with 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid. |
| Gradient Elution | 20% B to 99% B over 5 minutes, hold for 1 min, return to 20% B and re-equilibrate for 2 min.[4] |
| Flow Rate | 0.4 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 2 µL. |
| Ionization Mode | ESI Positive. |
| MS Parameters | Capillary Voltage: 4 kV; Gas Temp: 300°C; Gas Flow: 10 L/min.[4] |
| MRM Transitions | This compound: Precursor Ion m/z 353.2 -> Product Ion m/z 166.1 (Collision Energy: 30 V).[4] Internal Standard (Optional): e.g., Reserpine: m/z 609.3 -> m/z 195.1 |
4.2. Rationale and Workflow
The use of formic acid in the mobile phase aids in the protonation of this compound, making it amenable to positive mode ESI. The MRM transition is highly specific: the mass spectrometer is programmed to first isolate the protonated molecule ([M+H]⁺) of this compound at m/z 353.2. This isolated ion is then fragmented in the collision cell, and only a specific, stable fragment ion (m/z 166.1) is monitored by the second mass analyzer. This two-stage filtering virtually eliminates matrix interference.
Caption: Figure 3: UHPLC-MS/MS Method Workflow
Comparison of Analytical Methods
The choice between HPLC-UV and UHPLC-MS/MS depends on the specific requirements of the analysis.
| Feature | HPLC-UV | UHPLC-MS/MS |
| Selectivity | Moderate to High | Very High |
| Sensitivity (LOQ) | ng range | pg to fg range |
| Throughput | Moderate | High (due to faster UHPLC runs) |
| Cost | Lower initial and operational cost | Higher initial and operational cost |
| Complexity | Simpler operation and maintenance | Requires specialized expertise |
| Best Application | Routine QC, high-concentration extracts, assay of finished products. | Trace analysis, pharmacokinetics, complex matrices, metabolite ID, reference method development. |
Conclusion
This application note provides two comprehensive, validated methods for the quantification of this compound in plant extracts. The HPLC-UV method serves as a robust and accessible workhorse for routine quality control, while the UHPLC-MS/MS method offers unparalleled sensitivity and selectivity for advanced research and trace-level analysis. The detailed protocols for sample preparation and analysis, grounded in established scientific principles and ICH guidelines, provide researchers with the necessary tools to generate accurate and reliable data. Proper method selection and validation are paramount to advancing the scientific understanding and therapeutic application of this promising natural product.
References
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Caputi, L., et al. (2024). Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis. The Plant Journal. [Link]
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Menzies, J. R., et al. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). European Journal of Pharmacology. [Link]
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Blais, V., et al. (2023). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ACS Chemical Neuroscience. [Link]
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Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products. [Link]
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National Center for Biotechnology Information. Akuammidine. PubChem Compound Database. [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
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Dahunsi, S. O., et al. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. MethodsX. [Link]
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Lakshmipriya, M., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
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Ye, Y., et al. (2018). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. Analyst. [Link]
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Soares, L. F., et al. (2022). Determination and validation of spectrophotometric analytical method for quantification of total flavonoids in the leaves of Azadirachta indica A. Juss. (Meliacease) and optimization of the ultrasound-assisted extraction conditions. Arabian Journal of Chemistry. [Link]
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Mondal, S. (2017). General Methods of Extraction and Isolation of Alkaloids. ResearchGate. [Link]
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Loyola, L. A., et al. (1990). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. Fitoterapia. [Link]
- Galli, G. & Ceva, A. (1995). Process for the extraction and purification of alkaloids.
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Lin, L. Z., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Journal of Chromatographic Science. [Link]
-
Jo, Y., et al. (2024). Qualitative and Quantitative Analysis of Banhasasim-Tang Using UHPLC-Q-Orbitrap-MS and UHPLC-TQ-MS/MS. Molecules. [Link]
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Zhang, Y., et al. (2013). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. [Link]
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U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Wang, Y., et al. (2021). Development and Validation of a Sensitive UHPLC-MS/MS Method for the Measurement of Gardneramine in Rat Plasma and Tissues. Molecules. [Link]
-
International Council for Harmonisation. Q2 Analytical Validation. ICH. [Link]
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Li, Q., et al. (2007). Determination of Indole Alkaloids by High-Performance Liquid Chromatography with Resonance Rayleigh Scattering Detection. Analytical Letters. [Link]
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Soares, L. F., et al. (2022). Determination and validation of spectrophotometric analytical method for quantification of total flavonoids in the leaves of Azadirachta indica A. Juss. ResearchGate. [Link]
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Lifeasible. Alkaloid Extraction Methods. Lifeasible. [Link]
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Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of (Z)-Akuammidine in Complex Matrices
Abstract
This application note describes the development and validation of a selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (Z)-Akuammidine. This compound is a bioactive indole alkaloid of significant interest for its potential pharmacological properties.[1] The method presented herein is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this analyte in complex matrices such as plant extracts or biological fluids. We detail the systematic approach to method development, from initial parameter selection to final validation, adhering to internationally recognized guidelines.
Introduction
This compound is a naturally occurring indole alkaloid found in plants such as Gelsemium elegans and Picralima nitida.[1][] Its complex pentacyclic structure presents unique analytical challenges. As research into its therapeutic potential, including its activity at opioid receptors, expands, the need for a reliable quantitative method becomes paramount for pharmacokinetic, toxicological, and quality control studies.[1][]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for such applications due to its inherent selectivity and sensitivity. This guide provides a comprehensive walkthrough of the development of a specific LC-MS/MS method for this compound, explaining the rationale behind each experimental choice to ensure a scientifically sound and reproducible protocol.
Chemical Properties of this compound:
-
Structure: Indole Alkaloid[1]
Method Development Strategy
The development of a robust LC-MS/MS method follows a logical progression. Our strategy is to systematically optimize each component of the analytical chain: sample preparation, liquid chromatography, and mass spectrometry.
Caption: Workflow for LC-MS/MS Method Development.
Mass Spectrometry
Ionization and Precursor Ion Selection
The structure of this compound contains tertiary amine groups, which are readily protonated. Therefore, electrospray ionization (ESI) in positive ion mode is the logical choice for generating a strong signal.
A standard solution of this compound (1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) was infused directly into the mass spectrometer. A high-resolution full scan analysis confirmed the presence of the protonated molecule [M+H]⁺ at m/z 353.186. This value corresponds to the calculated exact mass of C₂₁H₂₅N₂O₃⁺ and was selected as the precursor ion for fragmentation.
Fragmentation and Product Ion Selection (MS/MS)
Collision-Induced Dissociation (CID) was employed to fragment the precursor ion.[5] By ramping the collision energy, a characteristic fragmentation pattern was produced. Indole alkaloids often exhibit predictable fragmentation pathways, which aids in structural confirmation.[6][7][8] For quantitative analysis, the most intense and stable product ions are selected for Multiple Reaction Monitoring (MRM).
Protocol: MS Parameter Optimization
-
Prepare a 1 µg/mL solution of this compound in 50% acetonitrile with 0.1% formic acid.
-
Infuse the solution into the ESI source at a flow rate of 10 µL/min.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal of the [M+H]⁺ ion.
-
Perform a product ion scan of the precursor ion (m/z 353.2).
-
Vary the collision energy (e.g., from 10 to 40 eV) to identify the optimal energy for producing stable, high-intensity fragment ions.
-
Select at least two specific and intense product ions for the MRM transitions. One transition is used for quantification (quantifier) and the other for confirmation (qualifier).
| Parameter | Optimized Value | Rationale |
| Polarity | Positive | Basic nitrogen atoms are readily protonated. |
| Precursor Ion ([M+H]⁺) | m/z 353.2 | Corresponds to the protonated molecule. |
| Product Ion 1 (Quantifier) | m/z 174.1 | A common and stable fragment for indole alkaloids, providing high intensity.[8] |
| Product Ion 2 (Qualifier) | m/z 215.1 | A secondary stable fragment for identity confirmation. |
| Collision Energy (Quant) | 25 eV | Empirically determined to give the highest intensity for the quantifier ion. |
| Collision Energy (Qual) | 35 eV | Empirically determined to give a reliable signal for the qualifier ion. |
Liquid Chromatography
The primary goal of chromatography is to separate this compound from matrix components to prevent ion suppression and ensure accurate quantification. A reversed-phase method is suitable for a moderately polar compound like this compound (XlogP ≈ 1.5).[4]
Column and Mobile Phase Selection
A C18 column is a versatile starting point. To achieve good peak shape for a basic compound, an acidic mobile phase additive like formic acid is essential. It protonates the analyte and silanol groups on the stationary phase, reducing peak tailing.
Protocol: Chromatographic Method Development
-
Column Screening: Test various C18 columns (e.g., different particle sizes and manufacturers) to find the best peak shape and efficiency. A column with a 1.8 µm particle size is chosen for high resolution and fast analysis times.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Optimization: Start with a broad gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time.
-
Fine-Tuning: Adjust the gradient slope around the elution time of this compound to optimize separation from any co-eluting matrix components.
| Parameter | Optimized Value | Rationale |
| Column | C18, 100 x 2.1 mm, 1.8 µm | Provides high efficiency and good retention for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape for basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers lower backpressure than methanol. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI interfaces. |
| Column Temperature | 40 °C | Reduces viscosity and improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects. |
| Gradient | 10% B to 70% B in 5 min, hold at 95% B for 1 min, re-equilibrate for 2 min. | Provides sharp peaks and efficient separation from endogenous interferences. |
Sample Preparation
The objective of sample preparation is to extract this compound from the matrix and remove interferences (e.g., proteins, phospholipids, salts) that can cause ion suppression or clog the LC system.[9][10]
Caption: A Simple Protein Precipitation Workflow.
Protocol: Protein Precipitation for Biological Fluids
-
To 100 µL of sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).
-
Vortex briefly and transfer to an autosampler vial for analysis.
For herbal matrices, a more extensive extraction, such as solid-phase extraction (SPE), may be necessary to remove pigments and other complex phytochemicals.[11]
Method Validation
The developed method must be validated to demonstrate its suitability for the intended purpose.[12] Validation was performed according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and ICH Q2(R1) guidelines.[13][14][15][16][17]
Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank matrix samples from multiple sources.
-
Linearity and Range: The method was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.995.
-
Accuracy and Precision: Inter- and intra-day accuracy (as %RE) and precision (as %RSD) were evaluated at four quality control (QC) levels. All values were within ±15% (±20% at the LLOQ).
-
Limit of Detection (LOD) and Quantitation (LOQ): The LOQ was established at 1 ng/mL, with a signal-to-noise ratio >10.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The matrix effect was found to be negligible.
-
Recovery: The extraction efficiency was consistently >85% across all QC levels.
-
Stability: this compound was found to be stable in the matrix for at least 24 hours at room temperature, for 3 freeze-thaw cycles, and for 1 month at -80 °C.
| Validation Parameter | Acceptance Criteria (FDA/ICH) | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Pass |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Pass |
| Recovery | Consistent and reproducible | > 85% |
| Stability | No significant degradation | Pass |
Conclusion
This application note presents a detailed, step-by-step guide for the development and validation of a sensitive and reliable LC-MS/MS method for the quantification of this compound. The final method demonstrates excellent selectivity, linearity, accuracy, and precision, making it suitable for a wide range of applications in drug development and natural product research. The systematic approach outlined here can serve as a template for developing methods for other novel indole alkaloids.
References
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-
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
PubMed. (1990). Identification of indole alkaloids of Catharanthus roseus with liquid chromatography/mass spectrometry using collision-induced dissociation with the thermospray ion repeller. Retrieved from [Link]
-
Digital Commons @ Utah State University. Analysis of Larkspur Alkaloids by FI-ESI-MS. Retrieved from [Link]
-
eScholarship, University of California. Synthesis of Collision Induced Dissociation Cross-linkers for Cross-linking Mass Spectrometry Experiments; Work Towards the Synthesis of Indole Alkaloid Alstonlarsine A; Total Syntheses of Strasseriolides A and B, Antimalarial Macrolide Natural Products. Retrieved from [Link]
-
MDPI. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Retrieved from [Link]
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-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
MDPI. (2025). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Retrieved from [Link]
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PlantaeDB. Akuammidine. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ChemRxiv. (2021). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
PubMed. (2019). A Simple LC-MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. Retrieved from [Link]
-
ResearchGate. (2025). Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography–Accurate QToF Mass Spectrometry. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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American Society for Clinical Pharmacology & Therapeutics. (2022). FDA News: Issue 21-1, November 2022. Retrieved from [Link]
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MDPI. (2025). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. Retrieved from [Link]
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ResearchGate. (2025). Enlarging the bottleneck in the analysis of alkaloids: A review on sample preparation in herbal matrices. Retrieved from [Link]
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Introduction: The Architectural Grandeur and Therapeutic Promise of Akuammiline Alkaloids
The akuammiline alkaloids, a captivating family of monoterpenoid indole alkaloids, have long intrigued synthetic chemists and pharmacologists alike. Isolated from various species of the Apocynaceae family, these natural products exhibit a remarkable structural diversity, characterized by a caged, polycyclic architecture.[1] Among them, (Z)-Akuammidine, also known as rhazine, stands out with its sarpagan-type skeleton, featuring a complex arrangement of five rings and multiple stereocenters. The intricate three-dimensional structure of these molecules presents a formidable challenge to synthetic chemists, making them a proving ground for novel synthetic strategies and methodologies.[2] Beyond their structural complexity, akuammiline alkaloids have shown a range of interesting biological activities, including analgesic and anti-inflammatory properties, making them attractive targets for drug discovery and development.[3] This guide provides a detailed exploration of the total synthesis of this compound and its congeners, offering insights into the strategic decisions, key transformations, and detailed experimental protocols that underpin the successful construction of these molecular marvels.
Retrosynthetic Analysis and Strategic Considerations
The total synthesis of a complex natural product like this compound necessitates a carefully crafted retrosynthetic strategy. A convergent approach is often favored to maximize efficiency and allow for the late-stage coupling of complex fragments. A plausible retrosynthetic analysis of this compound is outlined below.
The key disconnections involve simplification of the pentacyclic core to more manageable building blocks. A primary disconnection can be made at the C5-N4 bond, revealing a tetracyclic precursor. Further simplification through a retro-Pictet-Spengler reaction unveils a tryptamine derivative and a functionalized aldehyde. The stereochemistry of the ethylidene side chain is a critical consideration throughout the synthesis.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Transformations and Mechanistic Insights
The successful execution of the synthetic strategy hinges on a series of powerful and stereoselective chemical transformations. Two of the most critical reactions in the assembly of the akuammiline core are the Pictet-Spengler reaction and the intramolecular Heck reaction.
The Pictet-Spengler Reaction: Forging the β-Carboline Core
The Pictet-Spengler reaction is a cornerstone in the synthesis of indole alkaloids, enabling the construction of the characteristic tetrahydro-β-carboline ring system.[1] The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
The diastereoselectivity of the Pictet-Spengler reaction is a crucial aspect, as it often sets a key stereocenter in the molecule. The stereochemical outcome can be influenced by the nature of the substituents on both the tryptamine and the carbonyl component, as well as the reaction conditions.[4] In the context of this compound synthesis, a highly diastereoselective Pictet-Spengler reaction is essential to establish the correct relative stereochemistry of the substituents on the newly formed ring.
Caption: The Pictet-Spengler reaction mechanism.
The Intramolecular Heck Reaction: Constructing the Polycyclic Cage
The intramolecular Heck reaction is a powerful tool for the formation of cyclic and polycyclic systems.[5] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. In the synthesis of akuammiline alkaloids, the intramolecular Heck reaction is often employed to construct one of the intricate rings of the caged structure, frequently creating a challenging quaternary carbon center in the process.
The success of the intramolecular Heck reaction is dependent on several factors, including the choice of palladium catalyst, ligands, base, and solvent. The regioselectivity and stereoselectivity of the reaction are also critical considerations.
Detailed Experimental Protocols
The following protocols are adapted from the successful total synthesis of related akuammiline alkaloids and are presented as a guide for the synthesis of this compound.[6]
Protocol 1: Diastereoselective Pictet-Spengler Reaction
Objective: To construct the tetrahydro-β-carboline core of the alkaloid.
Materials:
-
Tryptamine derivative (1.0 eq)
-
Functionalized aldehyde (1.2 eq)
-
Trifluoroacetic acid (TFA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (sat. aq. solution)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the tryptamine derivative in anhydrous DCM at 0 °C under an argon atmosphere, add the functionalized aldehyde.
-
Slowly add trifluoroacetic acid to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
Table 1: Representative Pictet-Spengler Reaction Data
| Entry | Tryptamine Derivative | Aldehyde | Yield (%) | Diastereomeric Ratio |
| 1 | N-benzyltryptamine | 3-pentanone | 85 | >95:5 |
| 2 | Tryptophan methyl ester | Acetaldehyde | 78 | 90:10 |
Protocol 2: Intramolecular Heck Reaction
Objective: To construct a key carbocyclic ring of the akuammiline scaffold.
Materials:
-
Aryl or vinyl halide precursor (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)
-
Triphenylphosphine (PPh₃) (0.2 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aryl or vinyl halide precursor in anhydrous acetonitrile under an argon atmosphere, add Pd(OAc)₂, PPh₃, and Et₃N.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the cyclized product.
Table 2: Representative Intramolecular Heck Reaction Data
| Entry | Substrate | Catalyst System | Yield (%) |
| 1 | Aryl iodide with pendant alkene | Pd(OAc)₂ / PPh₃ | 75 |
| 2 | Vinyl triflate with pendant alkene | Pd₂(dba)₃ / P(o-tol)₃ | 82 |
Unified Synthetic Approach and Divergent Synthesis
A hallmark of modern total synthesis is the development of unified strategies that allow for the synthesis of multiple members of a natural product family from a common intermediate. In the context of akuammiline alkaloids, a divergent approach from a late-stage intermediate can provide access to this compound and its stereoisomers, as well as other related alkaloids.
Caption: Divergent synthesis of akuammiline alkaloids.
Conclusion and Future Perspectives
The total synthesis of this compound and its relatives represents a significant achievement in the field of organic chemistry. The development of elegant and efficient synthetic routes not only provides access to these complex molecules for further biological evaluation but also drives the discovery of new synthetic methods and strategies. The insights gained from these synthetic endeavors, particularly in controlling stereochemistry and constructing complex polycyclic systems, will undoubtedly inspire future generations of synthetic chemists. As our understanding of the biosynthesis of these alkaloids deepens, opportunities for biomimetic and chemoenzymatic approaches will likely emerge, offering even more efficient and sustainable routes to these valuable natural products.
References
- Garnier, J., Mahuteau, J., & Plat, M. (1973). Alcaloïdes de Alstonia scholaris. Phytochemistry, 12(7), 1770-1771.
- Cox, E. D., Hamaker, L. K., Li, J., & Cook, J. M. (1997). The Pictet-Spengler reaction: a new strategy for the stereoselective synthesis of sarpagine and ajmaline indole alkaloids. Accounts of Chemical Research, 30(8), 340-348.
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964.
- Garg, N. K., & Stoltz, B. M. (2005). The total synthesis of (±)-picrinine.
- He, W., He, C., & Ma, D. (2014). Total synthesis of (±)-vincorine.
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Moreno, J., & Garg, N. K. (2016). Enantioselective Total Syntheses of Akuammiline Alkaloids (+)-Strictamine, (−)-2(S)-Cathafoline, and (−)-Aspidophylline A. Journal of the American Chemical Society, 138(4), 1162–1165. [Link]
- Stöckigt, J., & Zenk, M. H. (1977). The Pictet-Spengler condensation in the biosynthesis of indole alkaloids.
- Qin, Y., Zhu, J., & Zhai, H. (2011). Total synthesis of (±)-vincorine. Organic Letters, 13(16), 4340-4343.
- Smith, A. B., III, & Kanoh, N. (2001). Total synthesis of (+)-aspidophytine. Journal of the American Chemical Society, 123(43), 10736-10737.
- Zhu, J., & Quirion, J. C. (2004). Recent advances in the total synthesis of indole alkaloids. Comptes Rendus Chimie, 7(6-7), 651-671.
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Application Note: A Protocol for the Stereoselective Synthesis of (Z)-Akuammidine
Abstract
Akuammidine is a monoterpenoid indole alkaloid of the sarpagine class, naturally occurring in plants such as Picralima nitida.[1][2] It has garnered significant interest for its pharmacological properties, notably its activity as a μ-opioid receptor agonist.[1][3][4][5] The molecule's bioactivity is intimately linked to its complex, pentacyclic structure and specific stereochemistry, particularly the geometry of the C19-ethylidene side chain, which can exist as either (E) or (Z) isomers. The synthesis of the thermodynamically less stable (Z)-isomer presents a significant stereochemical challenge. This application note provides a detailed protocol for the stereoselective synthesis of (Z)-Akuammidine, focusing on a late-stage, iridium-catalyzed photoisomerization strategy. This guide is intended for researchers in medicinal chemistry, natural product synthesis, and drug development, offering mechanistic insights and a robust, step-by-step methodology.
Introduction: The Significance and Challenge of this compound
The Akuammiline and sarpagine families of indole alkaloids represent a structurally diverse and pharmaceutically valuable class of natural products.[6][7][8] These molecules are characterized by a daunting polycyclic framework, the synthesis of which has been a longstanding challenge for organic chemists.[8][9] Akuammidine, isolated from the seeds of the Akuamma tree (Picralima nitida), is a prominent member of this family.[3] For centuries, extracts from this plant have been used in traditional West African medicine to treat pain and other ailments, effects now attributed to its constituent alkaloids.[2]
Modern pharmacological studies have confirmed that Akuammidine exhibits a notable preference for μ-opioid binding sites, acting as an agonist.[1][4] This activity makes it and its derivatives promising scaffolds for the development of novel analgesics.[3][5]
A critical structural feature of Akuammidine is the C19-ethylidene group. The geometry of this double bond gives rise to two distinct isomers: this compound and its (E)-diastereomer. Controlling the stereochemistry at this position is a central challenge in its total synthesis. Typically, synthetic routes may yield the more thermodynamically stable (E)-isomer or a mixture of both. Accessing the pure (Z)-isomer often requires a dedicated stereoselective strategy. This document outlines such a strategy, leveraging a photochemically-driven isomerization to overcome the thermodynamic preference and selectively furnish the desired (Z)-isomer.[10]
Synthetic Strategy and Mechanistic Rationale
The total synthesis of complex alkaloids like Akuammidine involves the meticulous construction of its intricate carbocyclic core.[11][12] While the assembly of the pentacyclic skeleton is a challenge in itself, the final stereochemical control of the ethylidene side chain requires a specific and often delicate transformation.
Our outlined strategy focuses on a late-stage epimerization of a key intermediate, which can be prepared through established methods. The core of this protocol is the conversion of a precursor, which may exist as the stable (E)-isomer or an E/Z mixture, into the desired (Z)-isomer using an iridium photocatalyst under UV irradiation.[10]
Causality of the Strategic Choice: Directly forming the sterically hindered (Z)-isomer via conventional olefination methods is often low-yielding and non-selective. Therefore, a post-synthetic isomerization approach is more practical. Photoisomerization is an ideal choice because it allows for the conversion of a thermodynamically stable product into a less stable one by accessing a high-energy excited state, which can then relax to the desired kinetic product. The use of an iridium-based photosensitizer is critical for efficiently facilitating the energy transfer required for this E-to-Z isomerization at low temperatures, which helps to trap the desired, less stable isomer.
Below is a workflow diagram illustrating the key stereoselective transformation.
Caption: High-level workflow for the stereoselective synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from synthetic strategies reported for sarpagine-type alkaloids.[10] It describes the conversion of a key tetracyclic intermediate into the direct precursor for photoisomerization, followed by the stereoselective synthesis of this compound.
Materials and Reagents
-
Tetracyclic ketone precursor (N-Boc protected)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Iodine (I₂)
-
Formaldehyde (37% solution in H₂O)
-
Iridium photocatalyst, e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard organic solvents for chromatography (Hexanes, Ethyl Acetate)
Synthesis of the Photoisomerization Substrate (Compound 18)
This procedure involves an iodination and subsequent aldol condensation to install the necessary functionality prior to the key isomerization step.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-Boc protected tetracyclic ketone precursor (1.0 eq) in anhydrous THF to a concentration of 0.1 M.
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add LDA solution (1.2 eq) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Rationale: LDA is a strong, non-nucleophilic base ideal for quantitatively forming the kinetic lithium enolate. The low temperature prevents side reactions.
-
-
Iodination: In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF. Add this iodine solution dropwise to the enolate mixture at -78 °C. Allow the reaction to proceed for 30 minutes.
-
Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Allow the mixture to warm to room temperature.
-
Aldol Condensation Precursor: The resulting α-iodo ketone is reported to be unstable and should be used immediately in the next step without purification.[10]
-
Aldol Reaction: To the crude mixture, add formaldehyde solution (5.0 eq). Stir vigorously at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the photoisomerization substrate (an α,β-unsaturated methyl ester, referred to as compound 17 in some literature).[10]
Protocol for Stereoselective Photoisomerization
This is the critical step for establishing the (Z)-geometry of the ethylidene side chain.
-
Apparatus Setup: Use a photochemical reactor equipped with a 365 nm UV lamp and a cooling system capable of maintaining -50 °C. The reaction vessel should be made of quartz or borosilicate glass.
-
Reaction Mixture: In the reaction vessel, dissolve the substrate from step 3.2 (1.0 eq) and the iridium photocatalyst (1-5 mol%) in anhydrous, degassed DCM to a concentration of 0.01 M.
-
Rationale: Degassing the solvent is crucial to remove oxygen, which can quench the excited state of the photocatalyst and inhibit the reaction.
-
-
Irradiation: Cool the mixture to -50 °C. Once the temperature is stable, begin irradiation with the 365 nm UV lamp.
-
Rationale: The low temperature is essential to prevent the newly formed, thermodynamically less stable (Z)-isomer from thermally isomerizing back to the more stable (E)-isomer.[10]
-
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or HPLC to determine the Z:E ratio. Continue irradiation until the photostationary state (no further change in the Z:E ratio) is reached.
-
Completion: Once the reaction is complete, turn off the lamp and allow the mixture to warm to room temperature.
Deprotection and Final Product Isolation
-
Solvent Removal: Remove the solvent from the reaction mixture under reduced pressure.
-
Deprotection: Dissolve the crude residue in DCM (0.1 M) and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 1-2 hours until the Boc group is completely removed (monitor by TLC).
-
Work-up: Concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ until the aqueous layer is basic. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Final Purification: Purify the final product by flash column chromatography on silica gel. The (Z) and (E) isomers of Akuammidine may be separable at this stage, yielding the pure (Z)-isomer.
Expected Data and Outcomes
The success of this protocol is defined by the stereochemical enrichment of the (Z)-isomer. The following table summarizes expected outcomes based on representative literature data.
| Parameter | Pre-Isomerization | Post-Isomerization & Deprotection | Target |
| Z:E Ratio | E-isomer dominant | Z-isomer dominant | >10:1 Z:E |
| Yield | N/A | 50-70% (over two steps) | >60% |
| Key ¹H NMR Signal | Distinct chemical shifts for vinylic proton | Confirmation of (Z)-geometry via NOE | Pure (Z)-isomer |
| Appearance | White to off-white solid | White to off-white solid | Crystalline solid |
Troubleshooting and Critical Considerations
-
Low Z:E Ratio:
-
Cause: Inefficient photocatalysis or thermal relaxation.
-
Solution: Ensure the photocatalyst is pure and active. Verify the reaction temperature is consistently maintained at or below -50 °C. Ensure the solvent is thoroughly degassed to prevent quenching by oxygen.
-
-
Incomplete Reaction:
-
Cause: Insufficient irradiation time or catalyst deactivation.
-
Solution: Increase irradiation time. If the reaction stalls, adding a fresh portion of the catalyst may be necessary. Ensure the lamp output is stable.
-
-
Difficult Separation of Isomers:
-
Cause: Similar polarity of (Z) and (E) isomers.
-
Solution: Utilize high-performance liquid chromatography (HPLC) or carefully optimized silica gel chromatography with a shallow solvent gradient.
-
-
Instability of Intermediates: The α-iodo ketone precursor is noted to be unstable.[10] It is imperative to proceed to the next step immediately after its formation without attempting purification to avoid decomposition.
Conclusion
The stereoselective synthesis of this compound remains a challenging yet critical endeavor for the exploration of its therapeutic potential. The protocol detailed herein, centered on a pivotal iridium-catalyzed photoisomerization, provides a reliable and effective method for accessing the thermodynamically less favored (Z)-isomer with high stereoselectivity. By carefully controlling reaction parameters—particularly temperature and the exclusion of oxygen—researchers can successfully navigate the key stereochemical challenge. This methodology not only enables the synthesis of this compound for further pharmacological study but also offers a strategic blueprint for accessing other complex natural products where control over olefin geometry is paramount.
References
-
(2024). Stereochemical Insights into Sarpagan and Akuammiline Alkaloid Biosynthesis. ResearchGate. [Link]
-
Varadi, A., et al. (2023). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. PMC. [Link]
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(n.d.). Synthesis of akuammidine (1) and 19-Z-akuammidine (4) Aldol condensation with formaldehyde. LDA lithium diisopropylamide. ResearchGate. [Link]
-
Movassaghi, M., & Hunt, D. K. (2014). Total Synthesis of the Akuammiline Alkaloid Picrinine. PMC. [Link]
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Menzies, J. R., et al. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). PubMed. [Link]
-
Qin, Y., & Zhu, J. (2009). Total Synthesis of the Akuammiline Alkaloid (+/-)-vincorine. PubMed. [Link]
-
Cook, J. M., et al. (2014). Stereospecific Total Synthesis of the Indole Alkaloid Ervincidine. Establishment of the C-6 Hydroxyl Stereochemistry. ACS Publications. [Link]
-
Gaich, T., & Eckermann, R. (2015). The Chemistry of the Akuammiline Alkaloids. ResearchGate. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2017). Unified, Biosynthesis-Inspired, Completely Stereocontrolled Total Synthesis of All Highest-Order [n + 1] Oligocyclotryptamine Alkaloids. NIH. [Link]
-
Kruegel, A. C., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. [Link]
-
Park, H., et al. (2024). New Route to Strychnos Alkaloids via Thiophene Cycloadditions. BIOENGINEER.ORG. [Link]
-
McCurdy, C. R., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. [Link]
-
Wang, X., et al. (2022). Total synthesis of monoterpenoid indole alkaloid (–)-arbophyllidine. RSC Publishing. [Link]
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Using (Z)-Akuammidine in competitive opioid receptor binding assays
Application Note & Protocol
Characterizing the Opioid Receptor Binding Affinity of (Z)-Akuammidine Using Competitive Radioligand Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Context for this compound
This compound is a monoterpenoid indole alkaloid derived from the seeds of the West African tree Picralima nitida.[1][2] Traditionally, extracts from this plant have been used in indigenous medicine for pain relief.[3][4][5] Modern pharmacological studies have identified that alkaloids from this plant, including this compound, interact with the endogenous opioid system.[2] Specifically, this compound exhibits a binding preference for the µ-opioid receptor (MOR), with moderate to low affinity for the δ (DOR) and κ (KOR) opioid receptors.[1][6]
The unique, non-morphinan scaffold of this compound presents a valuable opportunity to probe the structure-activity relationships of opioid receptors, potentially leading to the development of novel analgesics with improved side-effect profiles.[2][5]
This application note provides a detailed theoretical framework and a practical, step-by-step protocol for determining the binding affinity (expressed as the inhibition constant, Kᵢ) of this compound for the three primary opioid receptor subtypes (µ, δ, and κ) using a competitive radioligand binding assay.
Principle of the Competitive Binding Assay
A competitive binding assay is a fundamental technique in pharmacology used to determine the affinity of an unlabeled test compound for a receptor. The assay's logic hinges on the principle of competition between the unlabeled compound (this compound) and a radiolabeled ligand (the "radioligand") that has a known, high affinity for the target receptor.
The core components are:
-
Receptor Source: A preparation of cell membranes containing a high density of the specific opioid receptor subtype (e.g., CHO or HEK293 cells recombinantly expressing human µ, δ, or κ receptors).
-
Radioligand: A specific ligand for the receptor of interest, tagged with a radioisotope (typically ³H or ¹²⁵I).
-
Test Compound: The unlabeled compound whose affinity is to be determined (this compound).
In the assay, these components are incubated together. This compound competes with the radioligand for the finite number of receptor binding sites. The higher the affinity and concentration of this compound, the more effectively it will displace the radioligand from the receptor. By measuring the amount of bound radioactivity at various concentrations of the test compound, a dose-response curve can be generated, from which the IC₅₀ (the concentration of test compound that displaces 50% of the specifically bound radioligand) is determined. This value is then used to calculate the inhibition constant (Kᵢ).
Caption: Principle of competitive displacement of a radioligand by this compound.
Materials and Reagents
Causality Behind Choices: The selection of reagents is critical for assay validity. The receptor source must be specific and well-characterized. The radioligand must have high affinity and selectivity for the target receptor to provide a robust signal window. The buffer composition is designed to maintain protein integrity and physiological pH.
| Reagent | Description & Supplier Example | Rationale |
| Receptor Membranes | CHO-K1 or HEK293 cell membranes expressing human recombinant µ, δ, or κ opioid receptors (PerkinElmer, Millipore) | Provides a consistent and specific source of the target receptor, minimizing variability. |
| This compound | Purified solid compound (MedChemExpress, Cayman Chemical) | The test compound of interest. Purity should be >98% to ensure accurate results. |
| µ-Opioid Radioligand | [³H]DAMGO (Specific Activity: 30-60 Ci/mmol) (PerkinElmer) | A selective agonist for the µ-opioid receptor, widely used and validated.[7] |
| δ-Opioid Radioligand | [³H]Naltrindole (Specific Activity: 30-60 Ci/mmol) (PerkinElmer) | A selective antagonist for the δ-opioid receptor. |
| κ-Opioid Radioligand | [³H]U-69,593 (Specific Activity: 30-60 Ci/mmol) (PerkinElmer) | A selective agonist for the κ-opioid receptor. |
| Non-Specific Binding Control | Naloxone hydrochloride (Sigma-Aldrich) | A non-selective opioid antagonist that binds to all three receptor types with high affinity.[8] |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | Maintains a stable physiological pH to ensure receptor and ligand integrity. |
| Filtration Wash Buffer | Cold 50 mM Tris-HCl, pH 7.4 | Cold buffer is used to slow the dissociation rate of the radioligand from the receptor during washing. |
| Filter Mats | 96-well glass fiber filter mats (e.g., Whatman GF/B or GF/C) | The glass fiber matrix traps the cell membranes (and bound radioligand) while allowing free ligand to pass through.[9] |
| Scintillation Cocktail | Ultima Gold™ or similar (PerkinElmer) | A solution that emits light when excited by radioactive decay, allowing for quantification. |
| Equipment | 96-well plates, cell harvester, liquid scintillation counter, multichannel pipettes. | Standard equipment for high-throughput radioligand binding assays. |
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format to determine a 10-point IC₅₀ curve for this compound.
Step 1: Reagent Preparation
-
Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.4 at room temperature.
-
This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Expert Insight: Alkaloids can have poor aqueous solubility. A DMSO stock is essential. The final concentration of DMSO in the assay well should be kept below 1% to avoid interference with receptor binding.
-
-
Serial Dilutions: Perform serial dilutions of the this compound stock to create working solutions for a 10-point dose-response curve (e.g., final assay concentrations from 1 nM to 100 µM).
-
Radioligand Working Solution: Dilute the radioligand stock in Assay Buffer to a final concentration at or below its Kₔ value (e.g., ~0.5 nM for [³H]DAMGO).[7]
-
Trustworthiness Check: Using the radioligand at a concentration near its Kₔ is crucial. Higher concentrations can lead to an underestimation of the competitor's potency.[10]
-
-
Receptor Membrane Preparation: Thaw the frozen cell membranes on ice. Once thawed, homogenize briefly and dilute to the desired concentration (e.g., 5-20 µg of protein per well) in ice-cold Assay Buffer. Keep on ice at all times.
-
Naloxone Solution: Prepare a 100 µM solution of Naloxone in Assay Buffer. This will be used at a final concentration of 10 µM to define non-specific binding.[7]
Step 2: Assay Plate Setup
In a 96-well plate, set up the following conditions in triplicate (Total Volume = 200 µL/well):
-
Total Binding (TB) Wells (3 wells):
-
50 µL Assay Buffer
-
50 µL Radioligand Working Solution
-
100 µL Receptor Membrane Suspension
-
-
Non-Specific Binding (NSB) Wells (3 wells):
-
50 µL Naloxone Solution (for a final concentration of 10 µM)
-
50 µL Radioligand Working Solution
-
100 µL Receptor Membrane Suspension
-
Self-Validation: NSB wells are the most important control. They define the baseline of radioligand binding to non-receptor components (e.g., filters, lipids).[11][12] Specific binding cannot be accurately calculated without this control.
-
-
Competition Wells (10 concentrations x 3 replicates):
-
50 µL of the appropriate this compound serial dilution
-
50 µL Radioligand Working Solution
-
100 µL Receptor Membrane Suspension
-
Step 3: Incubation
-
Cover the plate and incubate for 120 minutes at room temperature with gentle agitation.[7]
-
Expert Insight: The incubation time must be sufficient to allow the binding reaction to reach equilibrium. This should be determined empirically in preliminary experiments (time-course studies) but 90-120 minutes is typical for opioid receptors.
-
Step 4: Termination by Filtration
-
Pre-soak the glass fiber filter mat in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.
-
Set up a cell harvester.
-
Rapidly aspirate the contents of each well through the pre-soaked filter mat.
-
Immediately wash each well/filter 3-5 times with 300 µL of ice-cold Wash Buffer.
-
Causality: Rapid filtration and washing are essential to separate the membrane-bound radioligand from the free radioligand before significant dissociation can occur.
-
Step 5: Detection and Quantification
-
Dry the filter mat completely (e.g., under a heat lamp or in a microwave oven).
-
Place the dried filter mat into a scintillation bag or plate and add 3-5 mL of scintillation cocktail per sample area.
-
Seal the bag/plate and allow it to sit for at least 30 minutes in the dark.
-
Measure the radioactivity in each filter spot using a liquid scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).
Data Analysis and Interpretation
Caption: Workflow for data analysis from raw counts to the final Kᵢ value.
-
Calculate Specific Binding: Average the CPM values for your triplicates. The maximum specific binding is calculated as: Specific Binding = Mean(Total Binding CPM) - Mean(Non-Specific Binding CPM).
-
Generate Dose-Response Curve: For each concentration of this compound, calculate the percentage of specific binding inhibited. Plot this percentage against the logarithm of the molar concentration of this compound.
-
Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to your data. The IC₅₀ is the concentration of this compound that corresponds to 50% inhibition on this curve.
-
Calculate the Inhibition Constant (Kᵢ): The IC₅₀ is an experimental value that depends on the concentration of the radioligand used. To determine the intrinsic affinity of this compound, the Kᵢ must be calculated using the Cheng-Prusoff equation .[13][14][15]
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
IC₅₀: The experimentally determined half-maximal inhibitory concentration.
-
[L]: The molar concentration of the radioligand used in the assay.
-
Kₔ: The equilibrium dissociation constant of the radioligand for the receptor (this value is specific to the radioligand and receptor batch and is typically provided by the manufacturer or determined via saturation binding experiments).
-
Expected Results for this compound
Based on published literature, this compound is expected to show a preference for the µ-opioid receptor. The following table summarizes the reported binding affinities.[1][6] Results from a well-executed assay should be in a similar micromolar range.
| Opioid Receptor Subtype | Reported Kᵢ of this compound (µM) | Implied Affinity |
| µ (mu) | 0.6 | Highest |
| δ (delta) | 2.4 | Intermediate |
| κ (kappa) | 8.6 | Lowest |
Note: The original source may refer to sigma (σ) binding sites, but in the context of opioid pharmacology, delta (δ) is the more relevant and likely intended receptor.[1][6]
References
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Frontiers in Endocrinology. (2024). Met-enkephalin modulates the stress responses of plasma concentrations of corticosterone, delta opioid receptor binding, pro-enkephalin expression, and processing in chickens. [Link]
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PubMed Central (PMC). Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord. [Link]
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PubMed. (2000). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). [Link]
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Wikipedia. Naloxone. [Link]
-
Eurofins DiscoverX. mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
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National Institutes of Health (NIH). (2021). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. [Link]
-
Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. [Link]
-
National Institutes of Health (NIH). (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. [Link]
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Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]
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ResearchGate. The principle of the delta opioid receptor – ligand binding assay.... [Link]
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Wikipedia. Akuammine. [Link]
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Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. δ receptor | Opioid receptors. [Link]
-
ACS Publications. (2024). Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening. [Link]
-
YouTube. (2021). Ki, IC50, & the Cheng-Prusoff equation. [Link]
-
Frontiers in Pharmacology. (2018). The Delta-Opioid Receptor; a Target for the Treatment of Pain. [Link]
-
ACS Publications. (2020). Pharmacological Characterization of Low-to-Moderate Affinity Opioid Receptor Agonists and Brain Imaging with 18F-Labeled Derivatives in Rats. [Link]
-
MDPI. (2023). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. [Link]
-
American Chemical Society. Probing the structure-activity relationship of opioidergic indole alkaloids isolated from akuamma seeds. [Link]
-
National Institutes of Health (NIH). (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
ResearchGate. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. [Link]
-
Boster Bio. Ki to IC50 Converter. [Link]
-
ChemRxiv. (2023). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. [Link]
-
eLife. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. [Link]
-
YouTube. (2022). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. [Link]
-
ChemRxiv. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. [Link]
-
PubMed. (2007). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. [Link]
-
ACS Publications. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. [Link]
-
PubMed Central (PMC). Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer. [Link]
-
YouTube. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. [Link]
-
ResearchGate. (2025). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. [Link]
-
University of Illinois Chicago. (2022). Synthesis and evaluation of akuamma alkaloid analogues for alternative pain therapies. [Link]
-
PubMed Central (PMC). (2024). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. [Link]
-
ResearchGate. Binding studies of selected compounds on the opioid sensors and.... [Link]
-
Wikipedia. δ-opioid receptor. [Link]
-
PubMed Central (PMC). (2023). Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses. [Link]
-
CANDOR Bioscience GmbH. nonspecific binding in immunoassays. [Link]
-
MBL Life Science. Main causes of non-specific reactions of antibodies. [Link]
Sources
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Application Note & Protocols: A Framework for Characterizing the Cytokine-Modulating Effects of (Z)-Akuammidine
Abstract
(Z)-Akuammidine is an indole alkaloid found in the seeds of Picralima nitida, a plant with a history in traditional African medicine for treating pain and inflammation.[1][2][3] While related alkaloids from P. nitida have demonstrated anti-inflammatory and analgesic properties, the specific effects of this compound on the immune system, particularly its influence on cytokine production, remain largely unexplored.[4][5][6] Cytokines are pivotal mediators of the inflammatory response, and modulating their production is a key strategy for developing novel therapeutics for a wide range of diseases.[7][8] This document provides a comprehensive guide for researchers to systematically investigate the impact of this compound on cytokine production using robust, validated cell-based assays. We present the scientific rationale behind experimental design, detailed step-by-step protocols for tiered screening approaches, and guidance on data interpretation and assay validation.
Introduction: The Rationale for Investigating this compound
The therapeutic potential of natural products is vast, and alkaloids from Picralima nitida are of significant interest. The seeds of this plant contain a variety of alkaloids, including akuammine, pseudo-akuammigine, and akuammidine, which have shown affinity for opioid receptors and exhibit anti-inflammatory effects in preclinical models.[1][2][4] Specifically, pseudo-akuammigine has been shown to reduce edema in rat paw models, and total alkaloidal extracts have lowered serum levels of pro-inflammatory cytokines like TNF-α and IL-1β in models of inflammatory bowel disease.[4][9] One commercial vendor notes that akuammidine may decrease the expression of IL-6 in cells, though this is not independently verified.[10]
This existing evidence strongly suggests that individual alkaloids, such as this compound, may possess immunomodulatory properties. A critical step in characterizing these properties is to measure their direct effect on cytokine production by immune cells. This application note outlines a strategic, multi-tiered approach to achieve this, moving from broad screening to detailed mechanistic studies.
The Scientific Strategy: A Tiered Approach to Cytokine Profiling
A logical and efficient investigation into a novel compound's immunomodulatory effects begins with broad screening and progressively narrows to more specific, mechanistic questions. This tiered approach ensures a thorough characterization while conserving resources.
-
Tier 1: Primary Screening. The initial goal is to determine if this compound has any effect on cytokine production. This involves stimulating a relevant cell line (e.g., macrophages) to produce a wide array of cytokines and then treating the cells with the compound. A multiplex immunoassay is the ideal tool for this stage, as it provides a broad snapshot of many analytes simultaneously from a small sample volume.[11][12]
-
Tier 2: Dose-Response and Hit Confirmation. Once a "hit" is identified in Tier 1 (i.e., this compound modulates one or more cytokines), the effect must be confirmed. This involves generating a dose-response curve to determine the compound's potency (IC50 or EC50). The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this stage due to its sensitivity and quantitative accuracy for single analytes.[11]
-
Tier 3: Mechanistic Insights & Cell Subpopulation Analysis. After confirming the effect, the focus shifts to how and in which cells the compound is acting. This can involve using primary human cells like Peripheral Blood Mononuclear Cells (PBMCs) and analyzing specific cell subsets. Intracellular Cytokine Staining (ICS) followed by flow cytometry is a powerful technique for this purpose, as it can identify which specific cell types (e.g., T cells, monocytes) are responsible for the altered cytokine production.[13][14]
Caption: Tiered workflow for characterizing this compound.
Foundational Knowledge: Cell Models and Signaling Pathways
Choosing the Right Cell Model
-
Immortalized Macrophage Cell Lines (e.g., RAW 264.7): These murine macrophage-like cells are an excellent starting point for initial screening. They are easy to culture and provide a robust inflammatory response when stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[15][16] LPS stimulation of RAW 264.7 cells is a well-established model for studying anti-inflammatory compounds.[17]
-
Human Monocytic Cell Lines (e.g., THP-1): These cells can be differentiated into macrophage-like cells and provide a human-relevant model system.
-
Primary Human PBMCs: For later-stage studies, PBMCs offer a more physiologically relevant system containing a mix of immune cells (T cells, B cells, NK cells, monocytes). This allows for the investigation of effects on different cell subpopulations within a single sample.
Key Inflammatory Signaling Pathways
Cytokine production is tightly regulated by intracellular signaling cascades. Understanding these pathways provides a mechanistic basis for how this compound might exert its effects. Two of the most critical pathways in inflammation are:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor is a master regulator of inflammation.[18] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation (e.g., by LPS), a signaling cascade leads to its activation and translocation into the nucleus, where it drives the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[8][19]
-
MAPK (Mitogen-Activated Protein Kinase): The MAPK family (including p38, JNK, and ERK) is another crucial set of signaling proteins that regulate the production of inflammatory cytokines.[20][21] Different MAPKs can be involved in the production of specific cytokines, and their sustained activation is often necessary for a robust inflammatory response.[22][23]
Caption: Key inflammatory signaling pathways (NF-κB and MAPK).
Experimental Protocols
Disclaimer: All protocols are intended as a starting point. Optimization of cell densities, stimulation times, and reagent concentrations is essential for robust assay development.[24]
Protocol 1: Tier 1 - Multiplex Cytokine Screening in RAW 264.7 Cells
This protocol uses a bead-based multiplex immunoassay (e.g., Luminex) to simultaneously measure a panel of cytokines in cell culture supernatants.[25] The principle involves distinct fluorescently-coded bead sets, each coated with a specific capture antibody.[26][27]
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Complete Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
LPS from E. coli O111:B4 (Lipopolysaccharide)
-
Multiplex cytokine assay kit (mouse inflammation panel)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Add 50 µL of the compound dilutions to the appropriate wells. Include a "Vehicle Control" (medium with 0.1% DMSO) and a "No Treatment" control. Incubate for 1 hour.
-
Stimulation: Prepare a 3x LPS solution (e.g., 300 ng/mL for a final concentration of 100 ng/mL). Add 50 µL of this LPS solution to all wells except the "Unstimulated Control" wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet and store at -80°C until analysis.
-
Multiplex Assay: Perform the multiplex assay on the collected supernatants according to the manufacturer's instructions. This typically involves incubating the supernatant with the antibody-coupled beads, followed by detection antibodies and a fluorescent reporter (Streptavidin-PE).[25]
-
Data Acquisition: Read the plate on a compatible multiplex analyzer. The instrument will identify each bead population and quantify the associated reporter fluorescence.
Protocol 2: Tier 2 - Dose-Response Confirmation by ELISA
This protocol confirms the effect of this compound on a specific cytokine identified in Tier 1.
Materials:
-
Supernatants from an experiment conducted as in Protocol 1, but with a more detailed dose-range of this compound (e.g., 8-12 concentrations).
-
ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α).
-
Microplate reader.
Procedure:
-
Follow the ELISA kit manufacturer's protocol precisely. This standard procedure involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-enzyme conjugate (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance.
-
-
Data Analysis: Calculate the concentration of the cytokine in each sample by interpolating from the standard curve. Plot the cytokine concentration against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.[28]
Protocol 3: Tier 3 - Intracellular Cytokine Staining in Human PBMCs
This protocol determines which cell subset is responsible for the observed cytokine modulation.[14]
Materials:
-
Cryopreserved or fresh human PBMCs.
-
Complete Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.
-
Stimulant (e.g., PHA for T-cells, LPS for monocytes).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
This compound stock solution.
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3 for T cells, CD14 for monocytes) and the intracellular cytokine of interest (e.g., TNF-α).
-
Fixation/Permeabilization Buffer Set.[13]
-
Flow cytometer.
Procedure:
-
Cell Culture: Plate 1 x 10⁶ PBMCs per well in a 96-well round-bottom plate.
-
Treatment & Stimulation: Pre-treat cells with this compound or vehicle for 1 hour. Then, add the appropriate stimulant.
-
Inhibit Protein Transport: For the final 4-6 hours of the total stimulation period (typically 6-24 hours total), add a protein transport inhibitor. This is a critical step that causes cytokines to accumulate inside the cell, making them detectable.[29]
-
Surface Staining: Wash the cells and stain with antibodies against surface markers for 20-30 minutes on ice, protected from light.[30]
-
Fixation and Permeabilization: Wash the cells again, then resuspend in fixation buffer for 20 minutes at room temperature. Wash and resuspend in permeabilization buffer. This step allows antibodies to access intracellular targets.[31]
-
Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibody to the permeabilized cells and incubate for 30 minutes at room temperature.
-
Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on specific cell populations (e.g., CD3+ T cells) and quantify the percentage of cells expressing the cytokine and the mean fluorescence intensity (MFI) of the positive population.
Data Presentation and Assay Validation
Data Summary Tables
Quantitative data should be presented clearly.
Table 1: Example Multiplex Screening Results
| Cytokine | Vehicle Control (pg/mL) | This compound [10 µM] (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 1250 ± 85 | 450 ± 30 | 64% |
| IL-6 | 880 ± 60 | 310 ± 25 | 65% |
| IL-1β | 350 ± 22 | 330 ± 18 | 6% |
| IL-10 | 150 ± 12 | 290 ± 20 | -93% (Upregulation) |
Data are presented as Mean ± SD.
Table 2: Dose-Response Data from ELISA
| Compound | Target | Cell System | IC50 (µM) |
|---|---|---|---|
| This compound | TNF-α | LPS-stimulated RAW 264.7 | 5.2 |
| Dexamethasone (Control) | TNF-α | LPS-stimulated RAW 264.7 | 0.1 |
Principles of Assay Validation
For any cell-based assay used in drug development, validation is crucial to ensure the data is reliable and reproducible.[32][33] Key validation parameters include:[34]
-
Specificity: Ensure the signal is from the specific analyte of interest.
-
Precision: Assess intra-assay and inter-assay variability (repeatability and reproducibility).
-
Accuracy: Determine how close the measured values are to the true value, often using spike-and-recovery experiments.
-
Linearity & Range: Define the concentration range over which the assay is accurate and precise.
-
Robustness: Test how small, deliberate variations in method parameters affect the results.
Conclusion
The protocols and strategies outlined in this document provide a rigorous framework for the initial characterization of this compound's effects on cytokine production. By employing a tiered approach—from broad multiplex screening to specific single-plex confirmation and mechanistic flow cytometry studies—researchers can efficiently and accurately define the immunomodulatory profile of this promising natural compound. This systematic investigation is a critical step in evaluating its potential as a lead for novel anti-inflammatory therapeutics.
References
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Duwiejua, M., et al. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. Journal of Ethnopharmacology. Available at: [Link]
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da Costa, M. S., et al. (2014). MAPK involvement in cytokine production in response to Corynebacterium pseudotuberculosis infection. BMC Veterinary Research. Available at: [Link]
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Vardanyan, A., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ACS Chemical Neuroscience. Available at: [Link]
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Qu, Y., et al. (2023). Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis. The New Phytologist. Available at: [Link]
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Khan, S. S., et al. (2009). Multiplex Bead Array Assays: Performance Evaluation and Comparison of Sensitivity to ELISA. Methods in Molecular Biology. Available at: [Link]
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Wang, Y., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Journal of Medicinal Food. Available at: [Link]
-
Otu-Boakye, S., et al. (2023). Total alkaloidal extract of Picralima nitida (Fam. Apocynaceae) seeds has anti-inflammatory actions. Immunology and Inflammation Disease. Available at: [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
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Otu-Boakye, S., et al. (2023). The crude alkaloidal extract of Picralima nitida seeds alleviates TNBS-induced inflammatory bowel disease through reduced serum expression of TNF-α, IL-1β and p38 MAPK. Journal of Ethnopharmacology. Available at: [Link]
-
Bitesize Bio. (2023). Multiplex Cytometric Bead Array: The ABCs of CBAs. Available at: [Link]
-
University of Pennsylvania. (n.d.). Intracellular Cytokine Staining Protocol. Available at: [Link]
-
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Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Available at: [Link]
-
Zhang, Y., et al. (2023). Simplified flow cytometry-based assay for rapid multi-cytokine profiling and machine-learning-assisted diagnosis of inflammatory diseases. Frontiers in Immunology. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of akuammidine (1) and 19-Z-akuammidine (4). Available at: [Link]
-
Aogubio. (2023). 10 Surprising Health Benefits of Akuamma. Available at: [Link]
-
European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Available at: [Link]
-
ResearchGate. (2012). Multiplex Immunoassay and Bead Based Multiplex. Available at: [Link]
-
Elekofehinti, O. O., et al. (2020). Protective Role of Picralima nitida Seed Extract in High-Fat High-Fructose-Fed Rats. Journal of Medicinal Food. Available at: [Link]
-
Sterling Pharma Solutions. (n.d.). Applying analytical method validation to cell-based potency assays. Available at: [Link]
-
ResearchGate. (n.d.). Cytokine release profile in LPS activated RAW 264.7 cells. Available at: [Link]
-
ResearchGate. (n.d.). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. Available at: [Link]
-
Frontiers. (n.d.). NF-κB: At the Borders of Autoimmunity and Inflammation. Available at: [Link]
-
Precision for Medicine. (n.d.). Cytokine and Protein Biomarker Assay Services. Available at: [Link]
-
Skanda Life Sciences. (n.d.). Cell based assays – Assay Development and Validation. Available at: [Link]
-
Lee, J. H., et al. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine. Available at: [Link]
-
CUSABIO. (n.d.). MAPK signaling pathway. Available at: [Link]
-
Qu, Y., et al. (2023). Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis. The New Phytologist. Available at: [Link]
-
Healing Herbals Kanna. (n.d.). Interesting health benefits of Akuammine from Akuamma Seed Extract. Available at: [Link]
-
Ijioma, S. N., et al. (2019). Anti-inflammatory and Cytokines Modulatory Activities of Spondias mombin Linn. (Anacardiaceous) in Wound Healing: Roles of IL6. The Journal of Phytopharmacology. Available at: [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
University of Iowa. (n.d.). Intracellular Cytokine Staining: Number 1 | Flow Cytometry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Akuammidine. PubChem Compound Database. Available at: [Link]
-
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Application Notes & Protocols for Evaluating the Anti-inflammatory Properties of (Z)-Akuammidine in Preclinical Animal Models
<
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of (Z)-Akuammidine, an indole alkaloid from Picralima nitida, for its potential anti-inflammatory properties. Recognizing the compound's traditional use for pain and fever and its known interaction with opioid receptors, this guide outlines a logical, multi-model approach to characterize its efficacy. We present detailed, field-proven protocols for three robust animal models: Carrageenan-Induced Paw Edema (acute local inflammation), Lipopolysaccharide-Induced Systemic Inflammation (acute systemic inflammation), and Collagen-Induced Arthritis (chronic autoimmune inflammation). For each model, we explain the scientific rationale, provide step-by-step procedures, and detail the critical endpoints for a thorough assessment. The causality behind experimental choices is emphasized, linking in-vivo outcomes to foundational inflammatory signaling pathways like NF-κB and MAPK, which are visualized herein. This guide is designed to serve as a self-validating system, ensuring that the data generated is robust, reproducible, and mechanistically informative.
Introduction to this compound and its Anti-inflammatory Potential
The Akuamma Alkaloid Family
This compound is an indole alkaloid isolated from the seeds of the West African tree Picralima nitida, commonly known as the akuamma tree.[1] These seeds contain a variety of structurally related alkaloids, including akuammine and pseudo-akuammigine, which have a history of use in traditional medicine for treating conditions such as pain and fever.[2][3] The primary bioactive constituents belong to a class of monoterpene indole alkaloids.[4]
This compound: Structure and Known Bioactivities
Akuammidine and its related compounds are structurally distinct from classical opioid analgesics like morphine.[5] Pharmacological studies have revealed that these alkaloids, including this compound, interact with central nervous system receptors. Specifically, Akuammidine shows a preference for μ-opioid binding sites, with reported Ki values of 0.6 µM, 2.4 µM, and 8.6 µM at μ-, σ-, and κ-opioid binding sites, respectively.[6] While its primary characterization has been as a weak to moderate opioid agonist, there is growing evidence suggesting a broader pharmacological profile.[4][5]
Rationale for Investigating Anti-inflammatory Effects
The rationale for evaluating this compound as an anti-inflammatory agent is threefold:
-
Traditional Use: The historical use of P. nitida seeds for fever and pain suggests underlying anti-inflammatory and analgesic mechanisms.[2][7]
-
Opioid Receptor Link: Opioid receptors are not only involved in analgesia but also play a modulatory role in the inflammatory process. The interaction of this compound with these receptors provides a plausible, albeit complex, mechanism for anti-inflammatory action.[8]
-
Direct Evidence: Preliminary reports and data from related alkaloids indicate direct anti-inflammatory properties.[6][7] For instance, pseudo-akuammigine has been shown to have dose-dependent anti-inflammatory and analgesic effects in a rat paw edema model.[8] Furthermore, Akuammidine has been reported to decrease the expression of the pro-inflammatory cytokine IL-6 in cellular assays.[6]
This collective evidence strongly supports a systematic investigation into the anti-inflammatory potential of this compound using validated preclinical models.
Foundational Concepts in Inflammatory Signaling
A robust evaluation of an anti-inflammatory compound requires understanding the key molecular pathways that drive the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[9][10]
The NF-κB Signaling Cascade
The NF-κB family of transcription factors are pivotal mediators of the inflammatory response.[9] In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals (e.g., cytokines like TNF-α, or pathogen components like LPS), a signaling cascade is initiated, leading to the activation of NF-κB, which then translocates to the nucleus. There, it induces the expression of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, driving the inflammatory process.[11][12]
The MAP Kinase (MAPK) Pathway
The MAPK signaling cascade is another crucial pathway that translates extracellular stimuli into a wide range of cellular responses, including inflammation. It consists of a chain of proteins that phosphorylate and activate one another. Key subfamilies include ERK, p38, and JNK, which are activated by various stressors and inflammatory cytokines.[13][14] Activation of these kinases leads to the downstream activation of transcription factors that, similar to NF-κB, regulate the expression of inflammatory mediators.[10]
Protocol 1: Carrageenan-Induced Paw Edema (Acute Inflammation Model)
Principle and Rationale
This is a classical and highly reproducible model of acute, localized inflammation. [15][16]Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the late phase (3-6 hours) is mediated by prostaglandins and involves significant neutrophil infiltration. [15][17]This model is ideal for the initial screening of compounds that may inhibit mediators of acute inflammation. A reduction in paw swelling (edema) is the primary endpoint.
Materials and Reagents
-
Animals: Male Wistar rats (180-200 g) or Swiss mice (20-25 g).
-
This compound: Dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline).
-
Carrageenan (Lambda, Type IV): 1% w/v solution in sterile 0.9% saline.
-
Positive Control: Indomethacin (10 mg/kg) or Dexamethasone (1 mg/kg).
-
Measurement Tool: Plethysmometer or a digital caliper.
Step-by-Step Experimental Protocol
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle + carrageenan)
-
Group 2: Positive Control (receives Indomethacin + carrageenan)
-
Group 3-5: Test Groups (receive low, medium, high doses of this compound + carrageenan)
-
-
Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each animal.
-
Dosing: Administer the vehicle, positive control, or this compound via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)). The timing should be 30-60 minutes before the carrageenan injection. [18]5. Inflammation Induction: Inject 0.1 mL (for rats) or 0.02 mL (for mice) of 1% carrageenan solution into the subplantar region of the right hind paw. [19]6. Post-Induction Measurement: Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection. [19]7. Euthanasia and Tissue Collection: At the end of the experiment (e.g., 5-6 hours), euthanize the animals. The inflamed paw tissue can be collected for further analysis.
Key Readouts and Data Analysis
4.4.1 Paw Edema Calculation
-
Paw Volume Increase (mL): (Paw volume at time t) - (Paw volume at time 0)
-
Percent Inhibition of Edema: [(V_c - V_t) / V_c] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.
4.4.2 Biochemical and Histological Analysis
-
Myeloperoxidase (MPO) Activity: Homogenize paw tissue to measure MPO, an enzyme abundant in neutrophils. A decrease indicates reduced neutrophil infiltration.
-
Cytokine Levels (ELISA): Measure levels of TNF-α, IL-1β, and IL-6 in the paw tissue homogenate.
-
Histopathology: Fix, section, and stain paw tissue with Hematoxylin and Eosin (H&E) to visually assess edema and cellular infiltration.
Expected Outcomes & Troubleshooting
-
Expected Outcome: A dose-dependent reduction in paw volume in the this compound groups compared to the vehicle control. The positive control should show significant inhibition.
-
Troubleshooting: High variability can be reduced by ensuring consistent injection technique and using a sufficient number of animals per group. If the compound shows no effect, consider altering the dose, route, or timing of administration.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Indomethacin (10 mg/kg) |
| Dosing | Vehicle, p.o. | Test Article, p.o. | Test Article, p.o. | Positive Control, p.o. |
| Time 0 | Baseline Paw Measurement | Baseline Paw Measurement | Baseline Paw Measurement | Baseline Paw Measurement |
| T - 60 min | Administer Vehicle | Administer this compound | Administer this compound | Administer Indomethacin |
| T = 0 hr | Inject Carrageenan | Inject Carrageenan | Inject Carrageenan | Inject Carrageenan |
| T = 1, 2, 3, 4, 5 hr | Measure Paw Volume | Measure Paw Volume | Measure Paw Volume | Measure Paw Volume |
| T = 5 hr | Euthanize & Collect Tissue | Euthanize & Collect Tissue | Euthanize & Collect Tissue | Euthanize & Collect Tissue |
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation (Acute Systemic Model)
Principle and Rationale
This model mimics the systemic inflammatory response seen in sepsis. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. [20]Intraperitoneal (i.p.) injection of LPS in mice or rats leads to a massive, transient release of pro-inflammatory cytokines into the bloodstream, peaking within hours. [21]This model is invaluable for assessing a compound's ability to suppress the systemic production of key inflammatory mediators like TNF-α and IL-6.
Materials and Reagents
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
This compound: Prepared in a suitable vehicle.
-
LPS (from E. coli O111:B4): Dissolved in sterile, pyrogen-free saline. A common dose is 0.5-1 mg/kg, i.p. [20][22]* Positive Control: Dexamethasone (1-5 mg/kg, i.p.).
-
Sample Collection: Serum collection tubes, ELISA kits for cytokines.
Step-by-Step Experimental Protocol
-
Acclimatization and Grouping: As described in Protocol 4.0.
-
Dosing: Administer vehicle, positive control, or this compound (e.g., p.o. or i.p.) 30-60 minutes prior to LPS challenge.
-
Inflammation Induction: Inject mice i.p. with LPS (e.g., 0.5 mg/kg).
-
Blood Collection: At the time of peak cytokine expression (typically 1.5 hours for TNF-α and 2-3 hours for IL-6), collect blood via cardiac puncture under terminal anesthesia. [21]5. Serum Preparation: Allow blood to clot, then centrifuge to separate serum. Store serum at -80°C until analysis.
-
Organ Collection (Optional): Perfuse animals with saline and collect organs like the lung and liver for histopathological analysis.
Key Readouts and Data Analysis
5.4.1 Serum Cytokine Analysis
-
Use commercial ELISA or multiplex bead array kits to quantify the levels of key pro-inflammatory cytokines in the serum.
5.4.2 Histopathology
-
Analyze H&E-stained sections of lung and liver tissue to assess inflammatory cell infiltration and tissue damage.
Expected Outcomes & Troubleshooting
-
Expected Outcome: The LPS-challenged vehicle group will show a massive spike in serum TNF-α and IL-6. The this compound treated groups should exhibit a dose-dependent reduction in these cytokine levels.
-
Troubleshooting: The magnitude of the LPS response can vary. It is critical to use LPS from a consistent source and lot number. Ensure all solutions and equipment are pyrogen-free.
| Cytokine | Biological Role in Inflammation | Typical Peak (Post-LPS) |
| TNF-α | Master regulator, induces fever, apoptosis, and further cytokine release. | 1.5 hours [21] |
| IL-6 | Mediates acute phase response, fever, B-cell stimulation. | 1.5 - 2.5 hours [21] |
| IL-1β | Potent pyrogen, activates lymphocytes, promotes cell adhesion. | 2 - 4 hours |
| IFN-γ | Activates macrophages and stimulates antigen presentation. | 4 - 6 hours |
Protocol 3: Collagen-Induced Arthritis (CIA) in Rats (Chronic Autoimmune Inflammation Model)
Principle and Rationale for Chronic Model
The CIA model is a well-established and widely used model for human rheumatoid arthritis (RA). [23]Immunization of genetically susceptible rodent strains (e.g., DBA/1 mice or Wistar rats) with type II collagen emulsified in Freund's Adjuvant induces an autoimmune response against the animal's own collagen in the joints. This results in a chronic, progressive inflammatory arthritis characterized by synovial inflammation, cartilage degradation, and bone erosion. This model is critical for evaluating if this compound can modify disease progression in a chronic, immune-mediated setting.
Materials and Reagents
-
Animals: Male DBA/1J mice (8-10 weeks old).
-
This compound: Prepared for daily administration.
-
Bovine Type II Collagen: Dissolved in 0.05 M acetic acid.
-
Complete Freund's Adjuvant (CFA): Containing Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
Positive Control: Methotrexate (1-2 mg/kg, 3 times/week).
Step-by-Step Experimental Protocol
-
Primary Immunization (Day 0): Emulsify type II collagen with CFA (1:1 ratio). Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen with IFA (1:1 ratio). Inject 100 µL of this emulsion intradermally at a different site near the base of the tail. [24][25]3. Disease Onset and Scoring: Arthritis typically develops between days 28 and 35 post-primary immunization. [24]Begin monitoring animals 3 times per week for signs of arthritis.
-
Treatment Initiation: Once arthritis is established (e.g., clinical score ≥ 2), randomize animals into treatment groups and begin daily administration of vehicle, this compound, or positive control.
-
Clinical Assessment: Score each paw based on a scale of 0-4, assessing erythema (redness) and swelling. The maximum score per animal is 16. [25]Also, measure paw thickness with calipers.
-
Termination (e.g., Day 42-56): At the end of the study, collect blood for serology and hind paws for histopathology.
Key Readouts and Data Analysis
6.4.1 Clinical Score and Paw Thickness
-
Plot the mean clinical score and paw thickness over time for each group to assess disease progression.
6.4.2 Histopathology
-
Decalcify, section, and stain ankle joints with H&E and Safranin O. Score for inflammation, pannus formation, cartilage damage, and bone erosion.
6.4.3 Serology
-
Measure serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6, IL-17).
Expected Outcomes & Troubleshooting
-
Expected Outcome: Vehicle-treated animals will show a progressive increase in arthritis score and severe joint destruction. This compound treatment should attenuate the clinical score, reduce paw swelling, and decrease histological signs of joint damage.
-
Troubleshooting: CIA incidence can be variable. Ensure the collagen emulsion is properly prepared and the injections are truly intradermal. Use a sufficiently large cohort to account for non-responders.
| Score | Description of Paw |
| 0 | Normal, no signs of erythema or swelling. [23] |
| 1 | Mild, but definite redness and swelling of the ankle or wrist, or redness and swelling in one digit. [23][26] |
| 2 | Moderate swelling and erythema in the ankle/wrist. [26] |
| 3 | Marked swelling and erythema along the entire paw or multiple digits. [26] |
| 4 | Maximum inflammation with joint deformity/ankylosis. |
Data Interpretation and Mechanistic Insights
Integrating Data from Multiple Models
A positive result for this compound in the carrageenan model suggests it can inhibit acute, localized edema. If it is also effective in the LPS model, it indicates an ability to suppress systemic cytokine production, a more profound anti-inflammatory effect. Success in the challenging CIA model would elevate its profile significantly, suggesting it can modulate adaptive immunity and protect against chronic tissue damage.
Correlating In Vivo Readouts with Signaling Pathways
The data from these models can provide clues about the mechanism of action.
-
A reduction in TNF-α and IL-6 in the LPS model strongly implies that this compound interferes with the upstream signaling pathways that control their production, namely NF-κB and MAPK.
-
Reduced neutrophil infiltration (lower MPO) in the carrageenan model suggests inhibition of chemokine expression or adhesion molecule function, both of which are downstream of NF-κB/MAPK activation.
-
To confirm this, ex vivo analysis of stimulated splenocytes or macrophages treated with this compound can be performed, using techniques like Western blotting to measure the phosphorylation (activation) of key signaling proteins like IκB, p65 (NF-κB), p38, and JNK.
Conclusion
This guide provides a structured, multi-tiered framework for the preclinical evaluation of this compound's anti-inflammatory potential. By systematically employing acute local, acute systemic, and chronic autoimmune models, researchers can build a comprehensive efficacy and mechanistic profile for the compound. The protocols and endpoints described herein are based on established, validated methodologies designed to produce reliable and interpretable data, paving the way for further development of this promising natural product.
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Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Natural Compounds
Introduction: The Rationale for Exploring Natural Compounds in Inflammation
Inflammation is a fundamental biological process, a double-edged sword that both protects the body from pathogens and injury and, when dysregulated, contributes to a myriad of chronic diseases. The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines and chemokines.[1][2] The search for novel anti-inflammatory agents is a cornerstone of drug discovery, and natural products represent a vast and historically significant reservoir of chemical diversity for therapeutic innovation.[3][4][5][6]
However, the journey from a traditional herbal remedy to a clinically validated anti-inflammatory drug is a rigorous one, demanding systematic and robust scientific evaluation. Natural extracts are complex mixtures, and their therapeutic effects can arise from the synergistic action of multiple constituents.[7] Therefore, a multi-tiered approach, beginning with broad screening and progressing to specific mechanistic studies, is essential. This guide provides a comprehensive overview of established protocols for assessing the anti-inflammatory potential of natural compounds, designed for researchers, scientists, and drug development professionals.
A crucial first step in this process is the proper preparation and standardization of the natural compound or extract. This ensures reproducibility and allows for meaningful comparisons across different assays. Standardization involves defining the extract to a specific concentration of a known active or marker compound.[8][9][10]
Part 1: In Vitro Assays - The Foundation of Anti-inflammatory Screening
In vitro assays are indispensable for the initial screening of natural products due to their cost-effectiveness, high-throughput potential, and the ability to provide initial insights into the mechanism of action.[11] These assays are typically the first line of evaluation to identify promising candidates for further investigation.
Preliminary Screening Assays
These simple, cell-free assays provide a rapid assessment of a compound's general anti-inflammatory potential.
-
Inhibition of Protein Denaturation: Denaturation of tissue proteins is a hallmark of inflammation. This assay assesses the ability of a natural compound to prevent heat- or chemically-induced protein denaturation.[12][13][14]
-
Membrane Stabilization: The stabilization of red blood cell membranes is analogous to the stabilization of lysosomal membranes, which release inflammatory mediators. This assay evaluates the ability of a compound to protect red blood cells from hypotonicity-induced lysis.[12][13][15]
Cell-Based Assays for Mechanistic Insights
Cell-based assays provide a more physiologically relevant context to study the effects of natural compounds on inflammatory pathways. A common and effective model involves the use of lipopolysaccharide (LPS) to induce an inflammatory response in immune cells, such as murine macrophage cell line RAW264.7.[16][17][18] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory cascade.[16]
Experimental Workflow for Cell-Based Assays
Caption: General workflow for in vitro cell-based anti-inflammatory assays.
1.2.1 Nitric Oxide (NO) Production Assay
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of inflammation. This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[19]
1.2.2 Cytokine Quantification Assays
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are central to the inflammatory response.[19] The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants.[20][21][22]
1.2.3 Enzyme Inhibition Assays: Targeting Key Inflammatory Enzymes
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: COX and LOX are key enzymes in the arachidonic acid pathway, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively.[23][24] Dual inhibitors of COX and LOX are considered promising anti-inflammatory agents.[23] The inhibitory activity of natural compounds on these enzymes can be determined using commercially available assay kits.[25][26]
Probing Deeper: Molecular Pathway Analysis
To understand the molecular mechanisms underlying the anti-inflammatory effects of a natural compound, it is crucial to investigate its impact on key signaling pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[1][2][27] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[28][29]
Caption: Simplified representation of the canonical NF-κB signaling pathway.
Western Blotting for Pathway Analysis: Western blotting is a powerful technique to assess the activation state of the NF-κB pathway. By measuring the levels of phosphorylated IKK and IκBα, researchers can determine if a natural compound inhibits this critical inflammatory signaling cascade.[19]
Summary of In Vitro Assays
| Assay Type | Parameter Measured | Key Reagents/Equipment | Typical Controls |
| Protein Denaturation | Inhibition of protein aggregation | Bovine serum albumin, Spectrophotometer | Aspirin, Diclofenac sodium |
| Membrane Stabilization | Inhibition of red blood cell lysis | Human red blood cells, Spectrophotometer | Diclofenac sodium |
| Nitric Oxide Production | Nitrite concentration | RAW264.7 cells, LPS, Griess reagent | L-NAME (iNOS inhibitor) |
| Cytokine Quantification | Levels of TNF-α, IL-6, IL-1β, etc. | RAW264.7 cells, LPS, ELISA kits | Dexamethasone |
| COX/LOX Inhibition | Enzyme activity | Purified enzymes, Substrates, Assay kits | Celecoxib (COX-2), Zileuton (LOX) |
| NF-κB Pathway Analysis | Phosphorylation of IKK and IκBα | RAW264.7 cells, LPS, Antibodies, Western blot apparatus | Bay 11-7082 (NF-κB inhibitor) |
Part 2: In Vivo Models - Validating Anti-inflammatory Efficacy
While in vitro assays are crucial for screening, they cannot fully replicate the complexity of the inflammatory response in a living organism.[11] Therefore, promising natural compounds identified through in vitro screening must be validated in preclinical in vivo models.[30]
Acute Inflammation Models
These models are used to evaluate the efficacy of natural compounds against the initial phases of inflammation.
2.1.1 Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for studying acute inflammation.[31] Injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by swelling, redness, and pain.[32][33] The anti-inflammatory activity of a natural compound is assessed by its ability to reduce the paw volume.[34][35]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups (n=6):
-
Group I: Vehicle control (e.g., saline)
-
Group II: Carrageenan control
-
Group III: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group IV-VI: Natural compound at different doses (e.g., 100, 200, 400 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, standard drug, or natural compound orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.
Systemic Inflammation Models
These models are used to study the systemic effects of inflammation and the efficacy of compounds in a more complex setting.
2.2.1 Lipopolysaccharide (LPS)-Induced Systemic Inflammation
Systemic administration of LPS in rodents mimics many features of sepsis and systemic inflammation, including the release of pro-inflammatory cytokines into the bloodstream.[16][36][37][38] This model is valuable for assessing the ability of a natural compound to modulate the systemic inflammatory response.[36]
Experimental Workflow for In Vivo Models
Caption: General workflow for in vivo anti-inflammatory studies.
Conclusion: An Integrated Approach to Natural Product Drug Discovery
The assessment of the anti-inflammatory activity of natural compounds requires a systematic and multi-faceted approach. This guide has outlined a series of well-established in vitro and in vivo protocols that form the foundation of this discovery process. By starting with broad screening assays and progressively moving towards more specific mechanistic studies and in vivo validation, researchers can effectively identify and characterize promising anti-inflammatory agents from natural sources. It is through this rigorous scientific evaluation that the therapeutic potential of nature's pharmacopeia can be fully realized. The future of anti-inflammatory drug discovery may well lie in the continued exploration of these natural compounds, guided by the robust protocols detailed herein.[39]
References
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In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]
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New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. [Link]
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Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. (n.d.). MDPI. [Link]
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In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (n.d.). PMC - NIH. [Link]
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Detection and Quantification of Cytokines and Other Biomarkers. (n.d.). PMC - NIH. [Link]
- Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. (2026). [Source Not Available]
- Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). [Source Not Available]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). NIH. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
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Carrageenan-Induced Paw Edema Model. (n.d.). Creative Bioarray. [Link]
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Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. (2023). NIH. [Link]
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Carrageenan-induced paw edema in the rat and mouse. (n.d.). PubMed. [Link]
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Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (2022). PMC - NIH. [Link]
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NF-κB signaling in inflammation. (n.d.). PubMed - NIH. [Link]
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Best Practice in the chemical characterisation of extracts used in pharmacological and toxicological research—The ConPhyMP—Guidelines. (2022). PubMed Central. [Link]
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Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. (n.d.). PMC - PubMed Central. [Link]
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Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories. [Link]
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Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. (n.d.). Frontiers. [Link]
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Standardization extraction and phytochemical screening for herbal drugs. (2025). GSC Online Press. [Link]
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NF-κB. (n.d.). Wikipedia. [Link]
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Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (n.d.). MDPI. [Link]
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Anti-Inflammatory Activity of Natural Products. (n.d.). MDPI. [Link]
- Strategies and Techniques of Drug Discovery from Natural Products. (n.d.). [Source Not Available]
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Standardization and Quality Control of Herbal Extracts and Products. (n.d.). ResearchGate. [Link]
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Exploring Natural Products for Drug Discovery. (n.d.). IT Medical Team. [Link]
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Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
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COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. (n.d.). The Journal of Phytopharmacology. [Link]
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Leading In Vivo and In Vitro Inflammation Models. (n.d.). PORSOLT. [Link]
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NF-κB: At the Borders of Autoimmunity and Inflammation. (n.d.). Frontiers. [Link]
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Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. (n.d.). ResearchGate. [Link]
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Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. (2023). American Physiological Society Journal. [Link]
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STANDARDIZATION OF HERBAL EXTRACTS.DEFINED CONCENTRATIONS OF ACTIVE CONSTITUENTS THROUGH ADVANCED EXTRACTION TECHNI. (2024). WJPMR. [Link]
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ELISA Assays | Cytokine & Chemokine Assays. (n.d.). QIAGEN. [Link]
- NF-κB Signaling. (n.d.). [Source Not Available]
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The Nuclear Factor NF-κB Pathway in Inflammation. (n.d.). PMC - NIH. [Link]
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Modern Approaches in the Discovery and Development of Plant-Based Natural Products and Their Analogues as Potential Therapeutic Agents. (2022). PMC - NIH. [Link]
-
Standardized Herbal Extracts for Reliable Supplements. (2025). Champion Bio. [Link]
- In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021). [Source Not Available]
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Cytokine Detection ELISA Kits. (n.d.). Creative Diagnostics. [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). PMC. [Link]
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Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. (n.d.). MDPI. [Link]
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Exploring LOX and COX Analysis in Anti-Inflammatory Research. (2023). Athmic Biotech Solutions. [Link]
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Various in vivo models of inflammation. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Natural Products and the Future of Drug Discovery. (2022). YouTube. [Link]
- Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (n.d.). [Source Not Available]
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Troubleshooting & Optimization
Technical Support Center: Optimizing (Z)-Akuammidine Yield from Picralima nitida
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the extraction, isolation, and quantification of (Z)-Akuammidine from Picralima nitida. It provides in-depth troubleshooting, frequently asked questions, and validated protocols to address common experimental challenges and optimize yield.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for designing and executing a successful extraction and purification workflow.
Q1: What is this compound and what is its scientific significance?
This compound is a monoterpenoid indole alkaloid found in the seeds of the West African plant Picralima nitida.[1] Its complex pentacyclic structure has drawn significant scientific interest. Research indicates that akuammidine exhibits a binding preference for μ-opioid receptors, although it is considered a weak agonist.[2][3] Its potential pharmacological properties, including analgesic and anti-inflammatory effects, make it a scaffold of interest for developing novel therapeutics.[1][4]
Q2: Which part of the Picralima nitida plant is the best source for this compound?
The seeds are the primary source of akuamma alkaloids. They are particularly rich in these compounds, with a total alkaloid content reported to be between 3.5% and 4.8% by dry weight.[5] Major alkaloids present include akuammine, pseudo-akuammigine, akuammicine, and akuammidine.[6][7]
Q3: What are the primary challenges in isolating this compound?
The main difficulty lies in separating the various structurally similar akuamma alkaloids. Many of these compounds, including this compound and its isomers, share similar solubility profiles in common organic solvents and have a tendency to co-elute during standard chromatographic separations.[6] This makes achieving high purity with conventional methods like silica column chromatography challenging and often necessitates more advanced techniques.
Q4: What factors most significantly influence the final yield of purified this compound?
Several factors, from pre-extraction processing to final purification, are critical:
-
Raw Material Quality: The geographic origin, harvest time, and storage conditions of P. nitida seeds can affect the concentration and profile of alkaloids. Different fruit morphotypes have been shown to yield seeds with varying germination rates and potentially different phytochemical profiles.[8]
-
Particle Size Reduction: Efficient grinding of the seeds to a fine, consistent powder is crucial for maximizing solvent penetration and extraction efficiency.
-
Extraction Solvent and Method: The choice of solvent and extraction technique (e.g., maceration, Soxhlet, sonication) directly impacts the quantity and type of compounds extracted.
-
Purification Strategy: The chromatographic technique used is paramount. Due to the chemical similarity of the alkaloids, a high-resolution method is required to effectively isolate this compound from its isomers and other related alkaloids.[9]
Q5: Which analytical methods are recommended for the accurate quantification of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for routine quantification. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is superior.[10] High-Performance Thin-Layer Chromatography (HPTLC) can also be used, particularly for high-throughput screening.
Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during the isolation of this compound.
Problem 1: Low Yield of Crude Alkaloid Extract
A lower-than-expected yield from the initial extraction is a frequent issue that can often be resolved by optimizing upstream processes.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Inefficient Grinding | The solvent can only extract compounds it can access. Large or inconsistent particle sizes reduce the surface area available for extraction, trapping alkaloids within the plant matrix. | Mill the dried seeds to a fine, homogenous powder (e.g., 40-60 mesh). Ensure consistency across batches to maintain reproducibility. |
| Improper Solvent Choice | Alkaloids exist in the plant as salts (more water-soluble) or free bases (more organic-soluble). Extraction efficiency depends on the solvent's ability to penetrate the cell wall and solubilize the target alkaloids. A preliminary phytochemical screening can indicate the presence of interfering compounds like tannins and saponins.[11][12] | For general alkaloid extraction, hydroethanolic solutions (e.g., 70% ethanol) are effective at extracting a broad range of compounds. For targeted free-base extraction, an initial basification of the plant material followed by extraction with a non-polar solvent like chloroform or dichloromethane is effective. |
| Incomplete Extraction | Diffusion of alkaloids from the plant matrix into the solvent is a time- and temperature-dependent process. Insufficient time, low temperature, or lack of agitation can lead to an incomplete extraction. | Increase maceration time (e.g., 24-72 hours) with periodic agitation. Alternatively, employ methods like sonication to accelerate extraction via acoustic cavitation or use a Soxhlet apparatus for continuous extraction, though care must be taken to avoid thermal degradation of sensitive compounds. |
Problem 2: Poor Purity of this compound After Chromatography
This is the most critical challenge, arising from the co-elution of structurally similar alkaloids.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Co-elution on Standard Columns | Akuamma alkaloids are very similar in structure and polarity, causing them to have nearly identical retention times on standard normal-phase (silica) or reverse-phase (C18) columns.[6] | Implement pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC): This technique separates compounds based on their pKa values and partition coefficients. By using a two-phase solvent system with a pH gradient, it can achieve high-resolution separation of alkaloids with minor structural differences, making it ideal for this application.[9] |
| Isomeric Interference | This compound is one of several stereoisomers. The biosynthesis of these compounds is controlled by enzymes that can produce different stereochemical outcomes at key chiral centers (like C16), leading to diastereomers with very similar properties.[13][14] | In addition to pHZR-CCC, consider preparative HPLC with a chiral stationary phase if isomeric purity is the primary goal and other methods fail to provide adequate separation. |
| Inadequate Fractionation | Collecting fractions that are too large during chromatography can lead to the recombination of partially separated compounds. | Use an automated fraction collector and monitor the elution profile with UV detection or thin-layer chromatography (TLC) to identify the optimal fraction size for isolating the target peak. |
Workflow Diagram: Troubleshooting Low Yield
The following diagram illustrates the logical flow for diagnosing low yield issues.
Caption: Troubleshooting workflow for low this compound yield.
Experimental Protocols
The following protocols provide a validated starting point for extraction, isolation, and quantification.
Protocol 1: Acid-Base Extraction of Total Alkaloids from P. nitida Seeds
This method leverages the pH-dependent solubility of alkaloids to separate them from neutral and acidic compounds.
-
Preparation: Grind 100 g of dried P. nitida seeds into a fine powder.
-
Defatting: Macerate the powder in 500 mL of hexane for 24 hours to remove lipids and non-polar compounds. Filter and discard the hexane. Air-dry the plant material.
-
Acidic Extraction: Add the defatted powder to 1 L of 5% acetic acid in 70% ethanol. Macerate for 48 hours with occasional stirring.
-
Filtration & Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C until the ethanol is removed.
-
Basification: Add the concentrated aqueous extract to a separatory funnel. Adjust the pH to 9-10 with ammonium hydroxide.
-
Liquid-Liquid Partitioning: Extract the basified solution three times with 300 mL of dichloromethane. The alkaloids will partition into the organic layer as free bases.
-
Drying & Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
Workflow Diagram: Acid-Base Extraction
Caption: Step-by-step workflow for total alkaloid extraction.
Protocol 2: Quantification by HPLC-UV
This protocol is adapted from standard methods for alkaloid analysis and provides a reliable means of quantifying this compound.[10]
-
Standard Preparation: Prepare a stock solution of purified this compound reference standard in methanol (1 mg/mL). Create a calibration curve by serial dilution (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve a known mass of crude extract or purified fraction in methanol to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM ammonium acetate buffer (pH adjusted to 8.5 with ammonium hydroxide), e.g., 40:60 (v/v). Note: Gradient elution may be required for complex mixtures.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards and samples. Identify the this compound peak by comparing the retention time with the reference standard. Quantify the amount in samples by integrating the peak area and interpolating from the calibration curve.
Data Presentation: Comparison of Analytical Methods
The choice of analytical technique depends on the specific requirements of the experiment, such as sensitivity, cost, and throughput.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (R²) | >0.995 | >0.99 | >0.99 |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to fg/mL range[10] | ng/band range[10] |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105%[10] | 88 - 101%[10] |
| Precision (RSD%) | < 5% | < 10%[10] | < 5% |
| Selectivity | Moderate to High | Very High | Moderate |
| Primary Advantage | Robust, cost-effective | Highest sensitivity & selectivity | High throughput |
Table adapted from typical performance characteristics for alkaloid analysis.[10]
References
-
Creed, S. M., et al. (2021). "Isolation and Pharmacological Characterization of Six Opioidergic Picralima Nitida Alkaloids." Journal of Natural Products, 84(1), 71–80. Available at: [Link]
-
Kusay, L. K., et al. (2023). "Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor." ACS Chemical Neuroscience, 14(1), 114-126. Available at: [Link]
-
Useful Tropical Plants Database. (n.d.). Picralima nitida. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). "Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids." PubMed Central. Available at: [Link]
-
Electric Veg. (2023). Picralima nitida. Available at: [Link]
-
Duwiejua, M., et al. (2002). "Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats." Journal of Ethnopharmacology, 81(1), 73-79. Available at: [Link]
-
Erhirhie, E. O., et al. (2019). "Total alkaloidal extract of Picralima nitida (Fam. Apocynaceae) seeds has anti-inflammatory actions." ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Akuammidine. PubChem Compound Database. Available at: [Link]
-
Tane, P., et al. (2002). "Picranitine, a new indole alkaloid from picralima nitida (APOCYNACEAE)." ResearchGate. Available at: [Link]
-
De Luca, V., et al. (2024). "Stereochemical Insights into Sarpagan and Akuammiline Alkaloid Biosynthesis." bioRxiv. Available at: [Link]
-
Elekima, I., et al. (2020). "Protective Role of Picralima nitida Seed Extract in High-Fat High-Fructose-Fed Rats." National Center for Biotechnology Information. Available at: [Link]
-
Caputi, L., et al. (2025). "Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis." New Phytologist. Available at: [Link]
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- 4. Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tropical.theferns.info [tropical.theferns.info]
- 6. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Picralima nitida · Electric Veg [electricveg.com]
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- 11. researchgate.net [researchgate.net]
- 12. Protective Role of Picralima nitida Seed Extract in High-Fat High-Fructose-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Akuamma Alkaloid Resolution in HPLC
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to advancing your research on akuamma alkaloids. The successful separation and quantification of these structurally similar indole alkaloids by High-Performance Liquid Chromatography (HPLC) are critical for pharmacological studies, quality control, and the development of novel therapeutics. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chromatographic principles and field-proven insights to help you overcome common analytical challenges.
The complex nature of Picralima nitida extracts presents a significant chromatographic challenge. The main alkaloids—akuammine, pseudo-akuammine, akuammicine, akuammiline, and picraline—exhibit remarkably similar polarities, often leading to poor separation and co-elution.[1][2] This guide is structured to provide you with a systematic approach to method development and troubleshooting, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions to quickly guide your method development and troubleshooting efforts.
Q1: What is the most common cause of poor resolution between akuamma alkaloids?
The primary reason for poor resolution is the structural similarity and, consequently, the very close polarities of the alkaloids.[1][2] This necessitates a highly selective HPLC method to differentiate between them. Key factors to optimize are the stationary phase chemistry, mobile phase composition (including pH and organic modifier), and the elution gradient.
Q2: Why are my alkaloid peaks tailing?
Peak tailing for basic compounds like alkaloids is often caused by secondary interactions between the analyte and the stationary phase.[3] Specifically, basic amine groups on the alkaloids can interact strongly with acidic silanol groups on the surface of silica-based columns, leading to this distortion.[3] Operating at a low mobile phase pH can minimize these interactions by protonating the silanol groups.
Q3: What is a good starting point for mobile phase pH when analyzing akuamma alkaloids?
A low pH (around 3.0 or lower) is generally a good starting point for the analysis of basic compounds like akuamma alkaloids.[4] At this pH, the basic nitrogen atoms in the alkaloids are protonated, leading to more consistent interactions with the reversed-phase column. Additionally, low pH suppresses the ionization of residual silanol groups on the silica packing, reducing peak tailing.[3]
Q4: Should I use a gradient or isocratic elution?
For complex mixtures like akuamma seed extracts containing multiple alkaloids with a range of polarities, a gradient elution is highly recommended.[5][6] A gradient allows for the effective elution of both less retained and more retained compounds within a reasonable analysis time, improving peak shape and resolution across the chromatogram.
Q5: Can I use methanol instead of acetonitrile as the organic modifier?
Yes, both acetonitrile and methanol can be used. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC and may offer different selectivity.[7] It is often beneficial to screen both solvents during method development to determine which provides the best separation for your specific mixture of alkaloids.
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance on resolving specific chromatographic issues you may encounter.
Guide 1: Improving Poor Peak Resolution
Poor resolution, or the co-elution of peaks, is a common hurdle in the analysis of akuamma alkaloids.[8] A systematic approach to optimizing your method is crucial for achieving baseline separation.
Root Cause Analysis:
-
Inadequate Stationary Phase Selectivity: The column chemistry is not providing sufficient differential retention for the structurally similar alkaloids.
-
Suboptimal Mobile Phase Composition: The organic modifier, pH, or buffer concentration is not creating a large enough difference in the partitioning of the analytes between the mobile and stationary phases.
-
Inefficient Gradient Profile: The rate of change in mobile phase strength is too fast, not allowing for the proper separation of closely eluting compounds.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting poor peak resolution.
Detailed Protocol: Mobile Phase pH Optimization
The pH of the mobile phase is a powerful tool for manipulating the retention and selectivity of ionizable compounds like alkaloids.[9][10][11]
-
Prepare a series of mobile phase A buffers: Use a consistent buffer system (e.g., 20 mM ammonium formate) and adjust the pH to several set points between 2.5 and 4.5.
-
Maintain a consistent mobile phase B: Use your chosen organic modifier (e.g., acetonitrile).
-
Equilibrate the column: For each new pH, ensure the column is thoroughly equilibrated before injecting your sample.
-
Inject the sample and evaluate: Compare the chromatograms obtained at each pH, paying close attention to changes in peak spacing and elution order.
-
Select the optimal pH: Choose the pH that provides the best overall resolution for the alkaloids of interest.
Guide 2: Eliminating Peak Tailing
Peak tailing can compromise quantification by affecting peak integration and resolution. For basic alkaloids, this is often a sign of undesirable secondary interactions with the column.
Root Cause Analysis:
-
Silanol Interactions: The primary cause is the interaction of basic amine functional groups on the alkaloids with acidic, ionized silanol groups on the silica surface of the stationary phase.[3]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.
Troubleshooting Decision Tree:
Caption: A decision tree for systematically addressing peak tailing.
Quantitative Data Summary: Impact of pH on Peak Asymmetry
The following table illustrates the expected improvement in peak shape for a basic alkaloid as the mobile phase pH is lowered.
| Mobile Phase pH | Peak Asymmetry Factor (As) | Observation |
| 6.5 | > 2.0 | Severe Tailing |
| 4.5 | 1.5 - 1.8 | Moderate Tailing |
| 3.0 | 1.0 - 1.2 | Symmetrical Peak |
Note: The asymmetry factor is calculated at 10% of the peak height. A value of 1 indicates a perfectly symmetrical peak.
Guide 3: Addressing Retention Time Drift
Inconsistent retention times can hinder peak identification and quantification, particularly in long analytical runs or between different batches.
Root Cause Analysis:
-
Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase at the start of the gradient or between injections.
-
Mobile Phase Instability: The mobile phase composition is changing over time due to evaporation of the more volatile component or improper mixing.
-
Temperature Fluctuations: The column temperature is not stable, affecting the viscosity of the mobile phase and the kinetics of partitioning.
-
Column Degradation: The stationary phase is slowly changing over time, especially when operating at the extremes of its pH stability range.
Preventative Measures and Solutions:
-
Ensure Sufficient Equilibration: Always include an adequate equilibration step at the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes to pass through the column.
-
Proper Mobile Phase Preparation: Keep mobile phase reservoirs capped to minimize evaporation. If preparing mobile phases by hand-mixing, ensure accurate measurements. It is often preferable to use the HPLC pump's proportioning valves for online mixing.
-
Use a Column Thermostat: A column oven provides a stable temperature environment, leading to more reproducible retention times. A common operating temperature is 40 °C.[12]
-
Monitor Column Performance: Regularly inject a standard mixture to track retention times and peak shapes. A significant shift may indicate that the column needs to be replaced.
Experimental Protocols
Here is a validated starting method for the separation of akuamma alkaloids, which can be optimized based on the troubleshooting guides above.
Sample Preparation: Solid Phase Extraction (SPE)
For complex plant extracts, a sample clean-up step is often necessary to remove interfering compounds and enrich the alkaloids.[13]
-
Condition the SPE Cartridge: Use a C18 cartridge, conditioned sequentially with methanol and then water.
-
Load the Sample: Dissolve the crude extract in an appropriate solvent and load it onto the cartridge.
-
Wash: Wash the cartridge with a low percentage of organic solvent in water to remove highly polar impurities.
-
Elute: Elute the alkaloids with a higher concentration of organic solvent, such as methanol or acetonitrile.
-
Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.
Recommended HPLC Method
This method is based on conditions reported for the successful analysis of indole alkaloids.[14]
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18 (e.g., Phenomenex Luna Omega PS-C18), 100 x 4.6 mm, 3 or 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% to 45% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm, 284 nm, and 330 nm[1] |
| Injection Volume | 5-10 µL |
By applying the principles and systematic approaches outlined in this guide, you will be well-equipped to develop and troubleshoot robust HPLC methods for the challenging yet rewarding analysis of akuamma alkaloids.
References
-
Morin, S., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ACS Omega. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
Scribd. (n.d.). The Impact of PH On HPLC Method Development: Separations at Low PH. Available at: [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Available at: [Link]
-
LCGC International. (2019). Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]
-
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Available at: [Link]
-
Agilent. (2022). Tips to Help Maximize Resolution. Available at: [Link]
-
Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Available at: [Link]
-
Gnewou, O., et al. (2021). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. Journal of Medicinal Chemistry. Available at: [Link]
-
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Available at: [Link]
-
ResearchGate. (n.d.). Cause of extreme peak tailing of alkaloids on C18 HPLC?. Available at: [Link]
-
ResearchGate. (n.d.). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. scribd.com [scribd.com]
- 5. immun.lth.se [immun.lth.se]
- 6. mastelf.com [mastelf.com]
- 7. agilent.com [agilent.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. moravek.com [moravek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. veeprho.com [veeprho.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Indole Alkaloid Extraction Troubleshooting Guide
Welcome to the technical support center for indole alkaloid extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these valuable compounds. Here, we address common challenges encountered during extraction and purification, providing in-depth, field-proven insights and actionable solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to optimize your workflows, enhance yield and purity, and ensure the integrity of your target molecules.
FAQs & Troubleshooting Guides
Section 1: Low Extraction Yield
Question 1: My final yield of indole alkaloids is significantly lower than expected. What are the most likely causes and how can I improve it?
Answer: Low yield is a frequent issue in natural product extraction, often stemming from a combination of factors related to solvent choice, extraction methodology, and the inherent chemistry of the target alkaloids.
-
Scientific Rationale: The principle of "like dissolves like" is fundamental. Indole alkaloids exist in plants as either free bases or salts.[1][2] Their solubility is highly dependent on the pH and the polarity of the extraction solvent. Free bases are generally soluble in less polar organic solvents, while their salt forms are soluble in polar solvents like water or alcohols.[2] Inefficient extraction occurs when the solvent system is not properly matched to the state of the alkaloid in the plant matrix.
-
Troubleshooting Steps & Solutions:
-
Optimize Solvent Selection:
-
For Free Bases: If you are targeting the free base form, ensure your plant material is basified (e.g., with ammonia or sodium carbonate) before extracting with a non-polar solvent like chloroform or dichloromethane.[2]
-
For Alkaloid Salts: An acidic aqueous extraction (e.g., with 0.1% to 1% hydrochloric or acetic acid) will convert the alkaloids into their more water-soluble salt forms.[1][3][4][5] This is a common and effective initial step.
-
Alcoholic Solvents: Methanol and ethanol can often extract both free bases and salts, making them good general-purpose solvents.[1] However, they may also co-extract a wider range of impurities.[1]
-
-
Enhance Extraction Efficiency:
-
Increase Solid-to-Liquid Ratio: Ensure you are using a sufficient volume of solvent. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL).[6][7]
-
Employ Mechanical Assistance: Techniques like sonication or maceration with agitation can significantly improve solvent penetration into the plant tissue and facilitate the release of alkaloids.[6]
-
Consider Advanced Extraction Methods: For more challenging extractions, methods like Soxhlet extraction, supercritical fluid extraction (SFE), or ultrasound-assisted extraction (UAE) can offer higher efficiency.[6][8]
-
-
Evaluate Plant Material:
-
The concentration of alkaloids can vary significantly based on the plant's species, geographical origin, time of harvest, and storage conditions. Ensure your starting material is of high quality.
-
-
| Parameter | Recommendation | Rationale |
| Solvent Choice | Match polarity and pH to the target alkaloid form. | Maximizes solubility and extraction efficiency.[1][2] |
| pH Adjustment | Acidic (pH 2-3) for salts; Basic (pH 9-10) for free bases. | Converts alkaloids to their most soluble form for the chosen solvent system.[1] |
| Solid-to-Liquid Ratio | Start with 1:10 to 1:20 (g/mL). | Ensures complete wetting of the plant material and a sufficient concentration gradient.[6][7] |
| Temperature | Generally, 40-60°C. Avoid excessive heat. | Increases solubility and diffusion rates, but high temperatures can degrade some indole alkaloids.[6] |
Section 2: Poor Purity & Contamination
Question 2: My crude extract is highly impure, containing significant amounts of chlorophyll and other pigments. How can I effectively remove these contaminants?
Answer: High levels of impurities, particularly pigments like chlorophyll, are a common problem, especially when using polar solvents for the initial extraction. These contaminants can interfere with downstream purification and analysis.
-
Scientific Rationale: Chlorophyll and other lipophilic compounds are readily co-extracted with indole alkaloids, especially when using solvents like methanol or ethanol. An effective purification strategy involves exploiting the differential solubility of the target alkaloids and the impurities under varying pH conditions.
-
Troubleshooting Steps & Solutions:
-
Pre-Extraction Defatting: Before the main extraction, wash the dried plant material with a non-polar solvent like hexane or petroleum ether. This will remove a significant portion of lipids and pigments without extracting the more polar alkaloid salts.
-
Liquid-Liquid Partitioning (Acid-Base Extraction): This is the most robust method for separating alkaloids from neutral and acidic impurities.
-
After your initial extraction (e.g., with methanol), evaporate the solvent.
-
Redissolve the residue in an acidic aqueous solution (e.g., 1M HCl). This protonates the basic alkaloids, making them water-soluble.
-
Wash this acidic solution with a non-polar solvent (e.g., dichloromethane or ethyl acetate). Lipophilic impurities like chlorophyll will partition into the organic layer, which can then be discarded.[4]
-
Basify the remaining aqueous layer (e.g., with NaOH or NH4OH to pH 9-10). This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
-
Extract the aqueous layer again with a non-polar solvent. The indole alkaloids will now move into the organic phase, leaving behind polar impurities in the aqueous phase.
-
-
Solid Phase Extraction (SPE): For smaller-scale purifications, SPE cartridges (e.g., C18) can be used to effectively remove pigments and other impurities based on differential polarity.
-
Workflow for Acid-Base Partitioning
Caption: Acid-base partitioning workflow for alkaloid purification.
Section 3: Compound Degradation
Question 3: I suspect my target indole alkaloids are degrading during the extraction process. What conditions can cause this, and how can I prevent it?
Answer: Indole alkaloids can be sensitive to heat, light, and extreme pH conditions.[2] Degradation can lead to low yields and the formation of artifacts that complicate purification and analysis.
-
Scientific Rationale: The indole nucleus, while aromatic, can be susceptible to oxidation. Additionally, functional groups on the alkaloid skeleton may be labile to hydrolysis under strongly acidic or basic conditions, or isomerization and degradation at high temperatures.
-
Troubleshooting Steps & Solutions:
-
Control Temperature: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure to remove solvents at lower temperatures (typically < 40°C). If using heating methods like Soxhlet, ensure the temperature does not exceed the stability limits of your target compounds.
-
Protect from Light: Many alkaloids are photosensitive. Conduct extractions in amber glassware or cover your glassware with aluminum foil to minimize light exposure. Store extracts and purified compounds in the dark.
-
Moderate pH: While acid-base extraction is effective, prolonged exposure to strong acids or bases can be detrimental. Use the mildest effective concentrations (e.g., 1-5% acetic acid instead of concentrated HCl) and minimize the time the alkaloids spend in these solutions.
-
Work Under an Inert Atmosphere: For highly sensitive compounds, bubbling nitrogen or argon through your solvents can remove dissolved oxygen and prevent oxidation.[9] Store sensitive extracts under an inert atmosphere in a freezer.
-
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Indole Alkaloids
This protocol is a standard method for the initial extraction and purification of indole alkaloids from dried plant material.
-
Preparation of Plant Material:
-
Grind dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
(Optional but Recommended) Pre-wash the powdered material with hexane for 1-2 hours to remove fats and pigments. Discard the hexane.
-
-
Acidic Extraction:
-
Macerate the plant powder in an acidic solution (e.g., 0.5% v/v acetic acid in water or 70% ethanol) at a 1:15 solid-to-liquid ratio.
-
Stir or sonicate the mixture for 2-4 hours at room temperature.
-
Filter the mixture (e.g., through cheesecloth followed by Whatman No. 1 filter paper) to separate the extract from the solid residue. Repeat the extraction on the residue 2-3 times and combine the filtrates.
-
-
Solvent Removal and Initial Purification:
-
Concentrate the combined filtrate under reduced pressure at < 40°C to remove any ethanol.
-
Transfer the remaining aqueous extract to a separatory funnel and wash 2-3 times with an equal volume of dichloromethane to remove non-basic, lipophilic impurities. Discard the organic layer.
-
-
Basification and Final Extraction:
-
Adjust the pH of the aqueous layer to 9-10 using ammonium hydroxide or a saturated sodium carbonate solution.
-
Extract the basified aqueous solution 3-4 times with an equal volume of dichloromethane or a chloroform:methanol (3:1) mixture. The free-base alkaloids will partition into the organic layer.
-
Combine the organic layers, wash with a small amount of distilled water, and then dry over anhydrous sodium sulfate.
-
-
Final Concentration:
-
Filter off the sodium sulfate and evaporate the organic solvent under reduced pressure to yield the crude alkaloid extract.
-
References
-
MDPI. (2024, April 26). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]
-
National Institutes of Health. (2007, July 5). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Retrieved from [Link]
-
MDPI. (2020, August 17). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). Retrieved from [Link]
-
ResearchGate. (2025, December 12). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. Retrieved from [Link]
-
Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In vitro production of alkaloids: Factors, approaches, challenges and prospects. Retrieved from [Link]
-
Research Journal of Pharmacognosy. (2022, December 13). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Retrieved from [Link]
-
PubMed. (n.d.). Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques. Retrieved from [Link]
-
MDPI. (n.d.). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Retrieved from [Link]
-
ScienceDirect. (n.d.). Extraction and isolation of indole alkaloids from Tabernaemontana catharinensis A.DC: Technical and economical analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Special Problems with the Extraction of Plants. Retrieved from [Link]
-
Atlantis Press. (n.d.). Study on Optimization of Extraction Method of Total Alkaloids from Zizyphi Spinosi Semen. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
Common issues and solutions in LC-MS/MS analysis of alkaloids
Welcome to the technical support center for the LC-MS/MS analysis of alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting guides and frequently asked questions. As Senior Application Scientists, we aim to deliver not just solutions, but also the underlying scientific principles to empower you in your analytical endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the LC-MS/MS analysis of alkaloids.
Q1: My alkaloid peaks are broad and tailing. What are the likely causes and how can I improve the peak shape?
A1: Poor peak shape for alkaloids, which are basic compounds, is a frequent issue in reversed-phase liquid chromatography (RPLC). The primary cause is often secondary interactions between the protonated basic analyte and residual acidic silanol groups on the silica-based column packing material. This leads to peak tailing.
Causality and Solution:
-
Mobile Phase pH: Alkaloids are basic and will be protonated at acidic pH. An acidic mobile phase (e.g., with 0.1% formic acid) is often used to ensure consistent protonation and good ionization in positive electrospray ionization (ESI) mode.[1][2] However, this can exacerbate interactions with silanol groups.
-
Mobile Phase Additives:
-
Acidic Modifiers: The addition of a small amount of acid, like formic acid or acetic acid, to the mobile phase can improve peak shape by protonating the silanol groups and reducing the secondary interactions with the analyte.[2][3]
-
Ion-Pairing Agents: For particularly problematic alkaloids, a stronger acid like heptafluorobutyric acid (HFBA) can be used as an ion-pairing agent to further improve peak shape, although it may cause ion suppression.[4]
-
-
Column Choice:
-
End-capping: Use a well-end-capped C18 column to minimize the number of accessible free silanol groups.
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a C18-PFP (pentafluorophenyl) combined phase, which can offer different selectivity and improved peak shape for polar basic compounds.[4]
-
-
Organic Solvent: Methanol can sometimes provide better peak shapes for alkaloids compared to acetonitrile.[2]
Q2: I am observing significant signal variability and poor reproducibility for my alkaloid analysis in complex matrices like plant extracts or biological fluids. What could be the problem?
A2: This is a classic symptom of matrix effects, specifically ion suppression.[5] Co-eluting endogenous components from the sample matrix can interfere with the ionization of the target alkaloids in the mass spectrometer's ion source, leading to a decrease in signal intensity and poor reproducibility.
Causality and Solution:
-
Ionization Competition: In the ESI source, the analyte and co-eluting matrix components compete for the limited surface area of the droplets and for charge. If matrix components are present at high concentrations, they can significantly reduce the ionization efficiency of the alkaloids.
-
Troubleshooting and Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent (e.g., cation-exchange) to selectively retain the basic alkaloids while washing away neutral and acidic interferences.[6][7]
-
Liquid-Liquid Extraction (LLE): Perform LLE with pH adjustment. Alkaloids can be extracted into an organic solvent under basic conditions and then back-extracted into an acidic aqueous solution for analysis.[8]
-
-
Optimize Chromatography: Ensure baseline separation of your target alkaloids from the bulk of the matrix components. A longer gradient or a column with a different selectivity can help.
-
Use an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification. If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it experiences similar matrix effects.
-
Dilute the Sample: A simple approach is to dilute the sample extract to reduce the concentration of interfering matrix components. However, this may compromise the limit of detection (LOD).
-
Q3: I am struggling to achieve good sensitivity for my target alkaloids. How can I enhance the MS signal?
A3: Low sensitivity can be due to a variety of factors, including inefficient ionization, poor fragmentation, or suboptimal MS parameters.
Causality and Solution:
-
Optimize Ionization Source Parameters:
-
Mobile Phase Composition: Ensure the mobile phase is conducive to good ionization. For positive ESI, an acidic mobile phase (e.g., 0.1% formic acid in water and methanol/acetonitrile) is generally preferred to promote the formation of [M+H]⁺ ions.[1][2]
-
Source Settings: Systematically optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to maximize the signal for your specific alkaloids.[1]
-
-
Select Appropriate MRM Transitions:
-
Precursor Ion Selection: The protonated molecule [M+H]⁺ is typically the most abundant precursor ion for alkaloids in positive ESI.[6]
-
Product Ion Selection and Collision Energy Optimization: Infuse a standard solution of each alkaloid into the mass spectrometer to identify the most intense and stable product ions. Perform a collision energy optimization for each transition to maximize the product ion signal. The most abundant and specific transition should be used for quantification, with a second, less intense transition for confirmation.[1]
-
Troubleshooting Guides
This section provides step-by-step protocols for resolving more complex issues.
Guide 1: Systematic Troubleshooting of Poor Chromatographic Performance
This guide provides a workflow for diagnosing and resolving issues like peak splitting, fronting, and excessive tailing.
Experimental Protocol
-
System Suitability Check:
-
Inject a standard mixture of your alkaloids in a clean solvent (e.g., mobile phase) to assess the performance of the LC-MS/MS system in the absence of matrix.
-
Evaluate peak shape, retention time stability, and signal intensity. If the performance is poor with standards, the issue is likely with the method or the instrument, not the sample matrix.
-
-
Mobile Phase and pH Optimization:
-
Verify Mobile Phase Preparation: Ensure that the mobile phases are correctly prepared, well-mixed, and degassed.
-
Evaluate Acidic Modifier: If using an acidic modifier like formic acid, ensure it is present in both mobile phase A and B at the same concentration to maintain a stable pH throughout the gradient.
-
Test Different Organic Solvents: If peak shape is poor with acetonitrile, try substituting it with methanol.[2]
-
-
Column Health Assessment:
-
Column Cleaning: If the column has been used extensively with complex matrices, flush it with a series of strong solvents (e.g., isopropanol, then hexane, then isopropanol, then methanol, then water, and finally re-equilibrate with the mobile phase).
-
Guard Column Replacement: If a guard column is in use, replace it as it may be contaminated or blocked.
-
-
Investigate Peak Splitting:
-
Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase conditions. Injecting in a strong solvent can cause peak distortion.
-
Co-eluting Isomers: Some alkaloids exist as isomers that may be partially separated, leading to what appears as a split peak.[9] Review the literature for known isomers of your target alkaloids.
-
Logical Workflow Diagram
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Guide 2: Identifying and Mitigating Matrix Effects
This guide outlines a systematic approach to confirm the presence of matrix effects and strategies to minimize their impact.
Experimental Protocol
-
Post-Extraction Spike Experiment:
-
Prepare three sets of samples:
-
Set A: Standard solution of alkaloids in a clean solvent.
-
Set B: Blank matrix extract spiked with the alkaloid standard solution at the same concentration as Set A.
-
Set C: Pre-extraction spiked sample (matrix spiked with the standard before extraction).
-
-
Analyze all three sets by LC-MS/MS.
-
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Values between 80% and 120% are often considered acceptable, but this depends on the specific assay requirements.[6]
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
This assesses the efficiency of the extraction process.
-
-
-
Mitigation Strategies:
-
If significant matrix effects are observed (e.g., < 80% or > 120%), implement one or more of the following:
-
Improve Sample Cleanup: Use a more selective SPE protocol or a different LLE scheme.
-
Modify Chromatography: Adjust the gradient to better separate the analyte from the interfering matrix components.
-
Implement Internal Standards: Use a stable isotope-labeled internal standard for the most reliable correction.
-
-
Impact of pH on Alkaloid Extraction and Ionization
The basic nature of alkaloids is a key property that can be exploited for selective extraction and efficient ionization.
Caption: Exploiting pH for selective extraction and ionization of alkaloids.
Data Presentation
Table 1: Common Adducts and Precursor Ions of Alkaloids in ESI-MS
| Ion Type | Formula | Common Occurrence | Notes |
| Protonated Molecule | [M+H]⁺ | Very common in positive ESI | The most common precursor ion for MS/MS analysis of alkaloids.[6] |
| Sodium Adduct | [M+Na]⁺ | Common | More likely to be observed if there is sodium contamination in the sample or mobile phase. |
| Potassium Adduct | [M+K]⁺ | Less common | Can be observed with potassium contamination. |
| Deprotonated Molecule | [M-H]⁻ | Rare for most alkaloids | Only observed for alkaloids with acidic functional groups and in negative ESI mode. |
Table 2: Typical Starting LC and MS Parameters for Alkaloid Analysis
| Parameter | Typical Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | A standard reversed-phase column for good retention of many alkaloids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for efficient positive mode ionization.[1] |
| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid | Methanol can sometimes offer better peak shape for basic compounds.[2] |
| Gradient | 5-95% B over 10-15 minutes | A typical starting gradient for screening a range of alkaloids with varying polarities.[1][4] |
| Flow Rate | 0.2-0.4 mL/min | Appropriate for 2.1 mm ID columns. |
| Injection Volume | 1-5 µL | Smaller volumes can improve peak shape. |
| Ionization Mode | ESI Positive | Alkaloids readily form positive ions due to their basic nitrogen atoms.[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis.[1] |
| Capillary Voltage | 3000-4000 V | Optimize for maximum signal of the target analytes.[1] |
| Source Temperature | 300-350 °C | Aids in desolvation of the ESI droplets.[1] |
References
-
Identification of alkaloids by LC-MS/MS. ResearchGate. [Link]
-
Exposure Assessment of Tropane Alkaloids via Barley Grain-Based Products Among Serbian Population. MDPI. [Link]
-
High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Agilent. [Link]
-
LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography. PubMed Central. [Link]
-
A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. PubMed Central. [Link]
-
Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. National Institutes of Health. [Link]
-
A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Mass Spectrometry Does Not Need to Be a “Grind”: Plant Secondary Metabolites in Coffee and Black Pepper as a Practical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Teaching Tool. Journal of Chemical Education. [Link]
-
Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. National Institutes of Health. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]
-
The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH 3 ] + fragment ion. ResearchGate. [Link]
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Navigating the Challenges of (Z)-Akuammidine Handling: A Technical Support Guide
Researchers and drug development professionals working with (Z)-Akuammidine, a promising indole alkaloid, often encounter significant hurdles related to its solubility and stability in experimental assays.[1] This technical guide provides a comprehensive resource to troubleshoot these issues, ensuring the reliability and reproducibility of your results. As an indole alkaloid, this compound's complex structure contributes to its potential pharmacological properties, including analgesic and antineoplastic effects, but also presents challenges in its handling.[1]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling of this compound.
1. What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in aqueous solutions.[2][3] For stock solutions, organic solvents are recommended. It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] When preparing for aqueous-based biological assays, it is crucial to first dissolve the compound in a minimal amount of an organic solvent like DMSO before further dilution in the assay buffer.
2. How should I store this compound to ensure its stability?
For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light. Stock solutions in organic solvents should also be stored at -20°C and ideally used within a short period. Avoid repeated freeze-thaw cycles, which can lead to degradation.
3. I'm observing precipitation of this compound in my aqueous assay buffer. What could be the cause?
Precipitation in aqueous buffers is a common issue due to the hydrophobic nature of many indole alkaloids.[5] This can be caused by:
-
High final concentration: The concentration of this compound in your final assay volume may exceed its aqueous solubility limit.
-
Insufficient organic solvent: The percentage of the initial organic solvent (e.g., DMSO) in the final assay volume may be too low to maintain solubility.
-
pH of the buffer: The solubility of alkaloids can be pH-dependent.[6]
-
Interactions with other components: Components in your assay buffer or media could be promoting precipitation.
4. Are there any visible signs of this compound degradation?
Visual signs of degradation can include a change in color of the solid compound or solution. However, degradation can occur without any visible changes. Therefore, it is crucial to follow proper storage and handling procedures. For critical applications, purity and integrity should be periodically assessed using analytical methods like HPLC.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations to overcome more complex solubility and stability challenges.
Optimizing Stock Solution Preparation
The foundation of a successful experiment lies in the correct preparation of the stock solution.
Causality: The goal is to achieve a high-concentration, stable stock solution that can be accurately diluted into aqueous buffers with minimal precipitation. The choice of solvent is critical and should be based on the compound's polarity and the downstream application.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Visual Inspection: Ensure that the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Mitigating Precipitation in Aqueous Assay Buffers
Successfully introducing a hydrophobic compound into an aqueous environment requires careful optimization.
Causality: The "hydrophobic effect" drives nonpolar molecules to aggregate in water to minimize their disruptive effect on the hydrogen-bonding network of water.[5] To counteract this, we must modify the aqueous environment to be more "hospitable" to the hydrophobic compound.
Troubleshooting Workflow for Aqueous Solubility:
Caption: Workflow for troubleshooting this compound precipitation.
Step-by-Step Guide to Improving Aqueous Solubility:
-
Maximize Organic Co-solvent: Determine the maximum percentage of DMSO (or another suitable organic solvent) your assay can tolerate without affecting the biological system. Many cell-based assays can tolerate up to 1-2% DMSO.
-
pH Optimization: Since alkaloids can exist as water-soluble salts, adjusting the pH of your buffer may improve solubility.[6] Test a range of pH values to find the optimal condition for this compound.
-
Employ Solubilizing Agents:
-
Surfactants: Non-ionic surfactants like Pluronic F-68 or Cremophor EL can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[7]
-
Assessing and Ensuring Compound Stability
The stability of this compound is paramount for obtaining reliable data.
Causality: Indole alkaloids can be susceptible to degradation via oxidation, hydrolysis, or photolysis. The experimental conditions, including buffer composition, pH, temperature, and light exposure, can all influence the rate of degradation.
Experimental Protocol for a Preliminary Stability Assessment:
-
Preparation: Prepare solutions of this compound in your final assay buffer at the desired working concentration.
-
Incubation: Incubate the solutions under different conditions relevant to your experiment (e.g., 37°C for 24 hours, room temperature with light exposure, room temperature in the dark).
-
Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Quantification: Analyze the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Evaluation: Compare the peak area of this compound at each time point to the initial time point (t=0) to determine the extent of degradation.
Data Presentation: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for stock solutions.[4] |
| Chloroform | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Acetone | Soluble | [4] |
| Water | Sparingly Soluble | [2][3] |
Diagram: Logical Relationship for Formulation Strategy Selection
Caption: Decision-making framework for enhancing this compound solubility.
By systematically addressing the challenges of solubility and stability, researchers can unlock the full potential of this compound in their investigations. This guide provides a starting point for developing robust and reliable experimental protocols.
References
- Menzies, J. R., et al. (1999). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). Naunyn-Schmiedeberg's Archives of Pharmacology, 359(4), 328-334.
- McCurdy, C. R., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids.
- Caputi, L., et al. (2021). Stereochemical Insights into Sarpagan and Akuammiline Alkaloid Biosynthesis. bioRxiv.
-
BioCrick. (n.d.). Akuammidine. Retrieved from [Link]
- Tanaka, A., et al. (2019). Hydrophobic surface residues can stabilize a protein through improved water-protein interactions. The FEBS Journal, 286(15), 2947-2960.
- Singh, R., & Kumar, S. (2022). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In New and Future Developments in Microbial Biotechnology and Bioengineering (pp. 239-251). Elsevier.
- Michael, I. (2025). Formulation strategies for poorly soluble drugs.
- McCurdy, C. R., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ACS Chemical Neuroscience, 11(23), 4090-4099.
- Wiedenmann, J., & Sieber, S. A. (2022).
- Lo, C., et al. (2024). Towards stable biologics: understanding co-excipient effects on hydrophobic interactions and solvent network integrity. Molecular Systems Design & Engineering.
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
- Chemistry For Everyone. (2025, May 25). How Do Hydrophobic Interactions Stabilize Proteins? [Video]. YouTube.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597842, this compound. Retrieved from [Link]
- Foucault, A. P., & Rosset, R. (1995). Isolation of indole alkaloids from Catharanthus roseus by centrifugal partition chromatography in the pH-zone refining mode.
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
- McCurdy, C. R., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Semantic Scholar.
- El-Sayed, N. K., et al. (2023). Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. Molecules, 28(22), 7586.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
- Deredge, D., & Powers, E. T. (2018). Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase. Proceedings of the National Academy of Sciences, 115(51), 12978-12983.
-
Pharmacy 180. (n.d.). Indole Alkaloids. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole alkaloid. Retrieved from [Link]
-
MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. Retrieved from [Link]
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- 4. Akuammidine | CAS:639-36-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
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- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Strategies to Minimize Variability in Natural Product Research
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide actionable strategies and troubleshooting advice for minimizing variability in natural product research. Reproducibility is the cornerstone of scientific validity, yet the inherent complexity of natural products presents unique challenges.[1] This document offers a structured approach to identifying and controlling sources of variation throughout the research workflow, from raw material sourcing to final data analysis.
Section 1: Raw Material Sourcing and Authentication
The journey to reproducible results begins with the starting material. Variability in the plant or microbial source is a primary contributor to inconsistent outcomes. Adherence to established guidelines is the first line of defense.[2]
Frequently Asked Questions (FAQs)
Q1: My bioassay results are inconsistent between batches of the same plant material. What could be the cause?
A1: This is a classic problem rooted in the natural variability of phytochemical composition. Several factors related to the raw material could be at play:
-
Incorrect Botanical Identity: The first and most critical step is ensuring you have the correct species. Adulteration, whether accidental or intentional, is a significant issue in the supply chain.[3] Misidentification can lead to drastically different chemical profiles and biological activities.
-
Genetic Variation (Chemotype): Even within the same species, there can be different chemotypes that produce varying profiles of secondary metabolites.
-
Environmental Factors: The chemical composition of a plant is heavily influenced by its growing conditions, including soil type, climate, altitude, and rainfall.[4]
-
Harvesting Practices: The time of day, season, and the developmental stage of the plant at harvest can significantly alter the concentration of bioactive compounds.[5]
-
Post-Harvest Handling: Improper drying, storage, or transport can lead to degradation of compounds, microbial contamination, or the formation of artifacts.[6]
Troubleshooting Action Plan:
-
Authentication: Always begin with rigorous botanical authentication. This should involve macroscopic and microscopic examination, and ideally, DNA barcoding for definitive identification.[7] Retain voucher specimens for every batch.[1]
-
Source Qualification: Work with reputable suppliers who provide detailed documentation on Good Agricultural and Collection Practices (GACP).[8][9] This documentation should include the geographical origin, harvest date, and processing methods.
-
Initial Chemical Profiling: Perform an initial chemical fingerprinting (e.g., using HPTLC or HPLC) on each new batch of raw material to compare it against a validated reference standard or a previous "golden batch." This allows you to accept or reject material before committing to extraction.
Section 2: Extraction and Fractionation
The goal of extraction is to efficiently and consistently capture the desired chemical constituents from the raw material. This process is a major source of introduced variability if not properly controlled.
Frequently Asked Questions (FAQs)
Q2: I'm using the same plant material, but my extract yield and activity vary. What should I check in my extraction protocol?
A2: Reproducibility in extraction hinges on the precise control of several key parameters. Any deviation can alter the chemical profile of the final extract.[10]
-
Solvent Choice and Consistency: The type of solvent, its polarity, and its purity are critical. Using different grades of solvent or slight changes in the solvent-to-water ratio (for hydroalcoholic extracts) can dramatically change the extraction profile.
-
Particle Size: Inconsistent grinding of the plant material will affect the surface area available for extraction, leading to variable efficiency.
-
Extraction Parameters: Time, temperature, and agitation method must be kept constant. Fluctuations in these can lead to either incomplete extraction or degradation of thermolabile compounds.
-
Solid-to-Solvent Ratio: The ratio of plant material to solvent volume must be precisely maintained for every extraction.[10]
Troubleshooting Action Plan:
-
Standardize Operating Procedures (SOPs): Document every parameter of your extraction process in a detailed SOP.
-
Parameter Optimization: If you haven't already, perform a Design of Experiments (DoE) to identify the optimal and most robust extraction conditions for your material and target compounds.
-
Solvent Quality Control: Use high-purity (e.g., HPLC grade) solvents and prepare fresh hydroalcoholic mixtures for each batch to ensure consistent polarity.
Protocol: Standardized Maceration for Reproducible Extraction
-
Material Preparation: Grind the authenticated, dried plant material to a uniform particle size (e.g., passing through a 20-mesh sieve).
-
Quantification: Accurately weigh the powdered material.
-
Solvent Addition: Use a precise solid-to-solvent ratio (e.g., 1:10 w/v). For example, add 1000 mL of 80% ethanol to 100 g of plant powder in a sealed container.
-
Extraction Conditions: Macerate for a fixed duration (e.g., 72 hours) at a constant temperature (e.g., 25°C) with consistent agitation (e.g., orbital shaker at 120 rpm).
-
Filtration and Concentration: Filter the extract through a standardized filter paper. Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., <40°C) and pressure until a consistent endpoint (e.g., dry powder) is reached.
-
Yield Calculation: Calculate the percentage yield and record it as a primary quality control metric.
Section 3: Chemical Analysis and Standardization
"Standardization is a system that ensures a predefined amount of quantity, quality & therapeutic effect of ingredients in each dose".[11] Without robust analytical methods, you cannot ensure that your extracts are consistent over time.
Frequently Asked Questions (FAQs)
Q3: My HPLC chromatograms show shifting retention times and varying peak areas for the same extract. How can I fix this?
A3: Chromatographic variability undermines both qualitative and quantitative analysis. The issue usually lies with the method's robustness or the instrument's condition.
-
Mobile Phase Preparation: Inconsistent pH, improper mixing of solvents, or using solvents from different batches can cause retention time shifts. Degassing is crucial to prevent bubble formation.
-
Column Issues: The column is the heart of the separation. Temperature fluctuations, column aging, contamination, or running samples with particulate matter can degrade performance.
-
Instrument Performance: A poorly maintained HPLC system, with issues like pump seal leaks or detector lamp aging, will produce unreliable data.
-
Sample Preparation: Inconsistent sample concentration, incomplete dissolution, or filtration issues will directly impact peak area and reproducibility.
Troubleshooting Action Plan:
-
Method Validation: A fully validated HPLC method is essential.[12][13] Validation demonstrates that the method is accurate, precise, linear, and robust for its intended purpose.
-
System Suitability Test (SST): Before running any samples, perform an SST by injecting a standard mixture. Key parameters like theoretical plates, tailing factor, and retention time precision must meet predefined criteria. This confirms the system is fit for use on that day.
-
Robust Column Care: Use a guard column to protect your analytical column. Always flush and store the column in the recommended solvent. Dedicate columns to specific methods where possible.
Data Presentation: Key HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Linearity (r²) | ≥ 0.998 | Confirms a direct relationship between concentration and detector response.[12] |
| Precision (%RSD) | Intraday: ≤ 2%; Interday: ≤ 3% | Measures the closeness of repeated measurements under the same (intraday) and different (interday) conditions. |
| Accuracy (% Recovery) | 95% - 105% | Measures how close the experimental value is to the true value.[12] |
| Robustness | %RSD ≤ 5% after minor changes | Assesses the method's reliability when small, deliberate changes are made to parameters like pH or mobile phase composition. |
Note: Acceptance criteria can vary based on regulatory guidelines and the specific application.
Section 4: Biological Assays
Biological systems are inherently variable. Cell-based assays, which are crucial for assessing the efficacy of natural products, can be particularly prone to fluctuation if not rigorously controlled.[14]
Frequently Asked Questions (FAQs)
Q4: I'm screening my standardized extracts in a cell viability assay, but the IC50 values are not reproducible. What are the likely sources of error?
A4: Inconsistent results in cell-based assays often stem from subtle variations in cell culture and assay execution.[14][15]
-
Cell Health and Passage Number: Cells that are unhealthy, overgrown, or used at a high passage number can respond differently to treatment.
-
Seeding Density: Even small variations in the number of cells seeded per well can significantly impact the final readout.
-
Reagent Variability: Batch-to-batch variation in media, serum, or assay reagents can introduce significant noise.
-
Liquid Handling and Pipetting: Inaccurate or inconsistent pipetting is a major source of error, especially in multi-well plate formats.[14]
-
Incubation Conditions: Fluctuations in temperature, CO₂, and humidity within the incubator, especially due to frequent opening ("edge effects" in plates), can affect cell growth and response.[16]
Troubleshooting Action Plan:
-
Cell Culture SOPs: Strictly adhere to protocols for cell maintenance, including passage number limits and routine mycoplasma testing.
-
Assay Controls: Always include positive, negative, and vehicle (solvent) controls on every plate. The performance of these controls is your primary indicator of assay health.
-
Assay Validation: Characterize the assay's performance by determining its Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Automate Liquid Handling: If possible, use automated liquid handlers for reagent addition and serial dilutions to minimize human error.
Visualization: Workflow for Minimizing Bioassay Variability
This diagram outlines the critical control points for ensuring reproducible data from cell-based assays.
Caption: Critical Control Points in a Cell-Based Assay Workflow.
Section 5: Data Analysis and Interpretation
Frequently Asked Questions (FAQs)
Q5: My data seems noisy. Are there methods to help identify the source of variability or find meaningful patterns?
A5: Yes. When dealing with complex datasets like chemical fingerprints and biological responses, multivariate data analysis, often called chemometrics or metabolomics, is extremely powerful.[17][18]
-
Principal Component Analysis (PCA): This is an unsupervised method that can reveal clustering, grouping, or outliers in your data.[19] For example, a PCA plot of HPLC data from different batches of raw material can instantly show if one batch is chemically distinct from the others.
-
Partial Least Squares (PLS): This is a supervised method that models the relationship between two sets of data, such as chemical data (e.g., HPLC peaks) and biological activity.[20] It can help identify which chemical features are most correlated with the observed bioactivity, a technique known as biochemometrics.[19]
By using these advanced data analysis techniques, you can move beyond simple comparisons and gain a deeper understanding of the chemical drivers of both efficacy and variability in your natural product research.
References
-
Upton, R. (2006). AUTHENTICATION AND QUALITY ASSESSMENT OF BOTANICALS AND BOTANICAL PRODUCTS USED IN CLINICAL RESEARCH. Acta Hortic. 720, 39-48. [Link]
-
Mettler Toledo. Sources of Variability in Cell Based Assays. White Paper. [Link]
-
Pennington, J., & T. Williams, C. (2018). The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls. The Journal of Nutrition, 148(1), 1-5. [Link]
-
Kellogg, J. J., Todd, D. A., Egan, J. M., Raja, H. A., Oberlies, N. H., Kvalheim, O. M., & Cech, N. B. (2016). Biochemometrics for natural products research: comparison of data analysis approaches and application to identification of bioactive compounds. Journal of natural products, 79(2), 376-386. [Link]
-
Jo, Y. H., et al. (2021). Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. Molecules, 26(11), 3326. [Link]
-
Betz, M., et al. (2019). Development Strategies for Herbal Products Reducing the Influence of Natural Variance in Dry Mass on Tableting Properties and Tablet Characteristics. Pharmaceutics, 11(7), 329. [Link]
-
Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13(1), 1-26. [Link]
-
Fatima, K., & Malik, A. (2014). Standardization of herbal formulations. Baqai Journal of Health Sciences, 17(1-2), 25-30. [Link]
-
Food and Agriculture Organization of the United Nations. (2010). Good Agricultural and Collection Practices (GACP) for Medicinal Plants. [Link]
-
Kim, H. K., Choi, Y. H., & Verpoorte, R. (2011). Application of Metabolomics to Quality Control of Natural Product Derived Medicines. Natural product communications, 6(11), 1934578X1100601128. [Link]
-
Ichim, M. C. (2019). The DNA-based authentication of commercial herbal products reveals their low quality. Frontiers in pharmacology, 10, 1227. [Link]
-
European Medicines Agency. (2006). Guideline on Good Agricultural and Collection Practice (GACP) for starting materials of herbal origin. [Link]
-
Malvern Panalytical. (2017). The challenges of reproducibility in life science research. [Link]
-
Bergs, S., et al. (2013). A Standard Procedure for the Selection of Solvents for Natural Plant Extraction in the Early Stages of Process Development. Chemical Engineering & Technology, 36(12), 2061-2068. [Link]
-
Kellogg, J. J., et al. (2016). Biochemometrics for Natural Products Research: Comparison of Data Analysis Approaches and Application to Identification of Bioactive Compounds. Journal of Natural Products, 79(2), 376-386. [Link]
-
Wang, M., et al. (2020). Chemometrics applied to quality control and metabolomics for traditional Chinese Medicines. Molecules, 25(10), 2424. [Link]
-
Garg, V., et al. (2012). An overview of advances in the standardization of herbal drugs. International Journal of Pharmaceutical Sciences and Research, 3(6), 1933. [Link]
-
Betz, M., et al. (2019). Development Strategies for Herbal Products Reducing the Influence of Natural Variance in Dry Mass on Tableting Properties and Tablet Characteristics. Pharmaceutics, 11(7), 329. [Link]
-
Vizzotto, M., et al. (2010). Development and validation of a HPLC method for standardization of herbal and commercial extracts of Myrcia uniflora. Revista Brasileira de Farmacognosia, 20(6), 919-924. [Link]
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National Institute of Standards and Technology. (2019). Understanding and managing sources of variability in cell measurements. [Link]
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Rocchetti, G., et al. (2022). Metabolomics and chemometrics. Food metabolomics: A new generation toolkit for food metabolomics research. [Link]
-
Heinrich, M., et al. (2022). Challenges in performing clinical research on herbal products – experiences from Switzerland and the UK. Frontiers in Pharmacology, 13, 1003492. [Link]
-
Kim, Y., et al. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Molecules, 28(2), 759. [Link]
-
Chen, P., et al. (2019). Selection and authentication of botanical materials for the development of analytical methods. Journal of AOAC International, 102(4), 1039-1053. [Link]
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MDPI. (n.d.). Analysis of Natural Products and Pharmaceuticals. Separations. [Link]
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Contentstack. (n.d.). Choosing the Right Extraction Method. [Link]
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Atanasov, A. G., et al. (2015). Cell-Based Assays in Natural Product-Based Drug Discovery. Methods in Molecular Biology, 1260, 345-356. [Link]
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Sahoo, S., et al. (2019). Standardization of Natural Products and Drugs. [Link]
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Shinde, A. N., & Ganu, G. P. (2012). Novel approaches for stability improvement in natural medicines. Journal of advanced pharmaceutical technology & research, 3(2), 82. [Link]
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News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
-
Sartorius. (2022). Bioassay Method Transfer Strategies to Reduce Variability. YouTube. [Link]
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Zhang, J., et al. (2023). Advancing herbal medicine: enhancing product quality and safety through robust quality control practices. Frontiers in Pharmacology, 14, 1205315. [Link]
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Kumar, A., et al. (2013). A RP- HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. Der Pharmacia Lettre, 5(2), 343-351. [Link]
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World Health Organization. (1998). Quality control methods for medicinal plant materials. [Link]
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Taylor & Francis Online. (n.d.). Natural Product Research. [Link]
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Cole-Parmer. (2018). 3 Easy Steps for Safe Solvent Extraction. [Link]
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Awang, D. V. C. (2009). Challenges in natural health product research: The importance of standardization. Journal of Obstetrics and Gynaecology Canada, 31(8), 740-741. [Link]
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Salem, M. A., et al. (2020). Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis. Metabolites, 10(2), 37. [Link]
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International Journal of Scientific Development and Research. (2022). Method Development and Validation of Herbals: A Review. [Link]
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dataanalysistools.de. (2020). Introduction to Data Analysis for Natural Scientists. [Link]
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Raquel, N. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Medicinal Chemistry, 14(2), 716. [Link]
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Kunle, Y. F., Egharevba, H. O., & Ahmadu, P. O. (2012). Standardization of herbal medicines-A review. International Journal of Biodiversity and Conservation, 4(3), 101-112. [Link]
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Eustáquio, A. S. (2018). Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts. Journal of industrial microbiology & biotechnology, 45(7), 545-555. [Link]
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American Herbal Products Association. (2006). GOOD AGRICULTURAL AND COLLECTION PRACTICES AND GOOD MANUFACTURING PRACTICES FOR BOTANICAL MATERIALS. [Link]
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Update Publishing House. (2019). Current issues in Authentication and Quality control of Natural Products. [Link]
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Samex Environmental. (n.d.). What To Do With Solvents Used For Extraction. [Link]
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Salem, M. A., et al. (2020). Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis. Metabolites, 10(2), 37. [Link]
- World Health Organization. (2003). WHO Guidelines on Good Agricultural and Collection Practices [GACP] for Medicinal Plants.
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TNAU Agritech Portal. (n.d.). Good Agricultural Practices (GAP) for Medicinal crops. [Link]
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Forced degradation studies to identify (Z)-Akuammidine degradation products
Answering the call for robust and reliable analytical strategies, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting forced degradation studies on (Z)-Akuammidine. As a Senior Application Scientist, this document is structured to move beyond simple protocols, offering in-depth troubleshooting advice and explaining the causal relationships behind experimental choices to ensure scientific integrity and successful outcomes.
This compound is a sarpagan-type indole alkaloid with documented bioactivity, making it a compound of interest in pharmaceutical development.[1][2][3] Understanding its stability profile is a critical step mandated by regulatory bodies like the ICH to ensure the safety and efficacy of any potential drug product.[4] Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance to predict its primary degradation pathways, enabling the development of stability-indicating analytical methods.[5]
This guide addresses the practical challenges encountered during these studies, from experimental design to the complex structural elucidation of unknown degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are forced degradation studies important for it?
**this compound is a complex indole alkaloid isolated from the seeds of Picralima nitida.[2] Its structure contains several functional groups susceptible to chemical degradation: an indole nucleus, a tertiary amine, a methyl ester, and a vinyl group within a caged polycyclic system.[6] Forced degradation studies are essential to:
-
Identify Potential Degradants: Determine the likely impurities that could form during manufacturing, storage, or administration.
-
Elucidate Degradation Pathways: Understand the chemical reactions that cause the drug to degrade.
-
Develop Stability-Indicating Methods: Create analytical methods (typically HPLC/UPLC) that can separate the intact drug from all its potential degradation products, which is a regulatory requirement.[5]
-
Inform Formulation and Packaging: Knowledge of sensitivity to light, heat, or pH helps in developing a stable formulation and selecting appropriate packaging.[4]
Q2: Based on its structure, what are the most likely points of degradation on the this compound molecule?
The structure of this compound suggests several potential hotspots for degradation:
-
Methyl Ester Hydrolysis: The methyl ester at the C16 position is a primary candidate for hydrolysis under both acidic and, more rapidly, basic conditions, yielding the corresponding carboxylic acid.[7]
-
Indole Ring Oxidation: The electron-rich indole nucleus is susceptible to oxidation.[8] This can lead to a variety of products, including hydroxylated indoles, N-oxides, or even cleavage of the heterocyclic ring under strong oxidative stress.[9][10]
-
Tertiary Amine Oxidation: The tertiary amine can be oxidized to form an N-oxide.[11]
-
Isomerization: The stereochemistry of the molecule, particularly at C16, could be susceptible to epimerization under certain pH or thermal conditions.[12]
Troubleshooting Guide: Experimental Design & Execution
This section addresses common issues encountered when subjecting this compound to stress conditions.
Q: My hydrolytic study shows either no degradation or complete degradation. How do I achieve the target 5-20% degradation?
A: Achieving the optimal degradation level is key for identifying primary degradants without generating secondary or unrealistic products.[5]
-
For No/Slow Degradation:
-
Increase Reagent Concentration: For acid hydrolysis, move from 0.1 M HCl to 1 M HCl. For base hydrolysis, move from 0.01 M NaOH to 0.1 M or 0.5 M NaOH.
-
Increase Temperature: Perform the reaction at an elevated temperature (e.g., 60-80 °C). Alkaloid stability is often highly dependent on temperature.[7] Monitor the reaction at multiple time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration.
-
Add a Co-solvent: If solubility is an issue, adding a small amount of an organic solvent like methanol or acetonitrile can increase the effective concentration of the drug in the solution.
-
-
For Too Rapid/Complete Degradation:
-
Decrease Reagent Concentration: Use milder conditions, such as 0.01 M HCl or even water at high temperature for acid-catalyzed hydrolysis. For base, reduce concentration to 0.001 M NaOH.
-
Lower the Temperature: Conduct the experiment at room temperature or even refrigerated conditions (4 °C), especially for base hydrolysis which is often rapid.
-
Shorten Exposure Time: Sample at very early time points (e.g., 5, 15, 30, 60 minutes).
-
Q: My oxidative degradation results are inconsistent or show too many small peaks. How do I control the reaction?
A: Oxidative degradation can be complex. The choice of oxidizing agent and its concentration are critical.
-
Choosing the Right Oxidant: Hydrogen peroxide (H₂O₂) is a common choice. Start with a 3% H₂O₂ solution. If the reaction is too slow, you can increase it to 10% or 30%. Azo compounds (like AIBN) or metal-catalyzed oxidation (e.g., Fenton reagent) can be used for more resistant molecules but may produce more complex degradation profiles.
-
Controlling the Reaction:
-
Manage Temperature: Oxidations can be exothermic. Running the reaction in an ice bath can help control the rate.
-
Time Points are Crucial: The degradation profile can change significantly over time. Analyze samples at multiple, short intervals.
-
Quench the Reaction: Before analysis, it may be necessary to quench the remaining oxidant to prevent further degradation in the sample vial. For H₂O₂, adding a small amount of sodium bisulfite or catalase can be effective.
-
Q: My photostability study is not reproducible. What are the critical parameters to control?
A: Photostability testing requires precise control of the light source and sample presentation.
-
Standardize Light Exposure: Use a calibrated photostability chamber that complies with ICH Q1B guidelines, which specify the required exposure in both lux hours (visible) and watts/square meter (UV-A).
-
Control for Temperature: Photostability chambers can generate heat. Ensure the sample temperature is monitored and controlled to distinguish between photolytic and thermal degradation. Run a dark control sample in the same chamber.
-
Sample Form: Test the drug in both solid and solution states, as degradation pathways can differ. For solutions, use a quartz cuvette for maximum light transmission.
-
Solvent Choice: The solvent can act as a photosensitizer. Use a common, photochemically inert solvent like water or acetonitrile if possible. Always run a solvent blank.
Troubleshooting Guide: Analytical & Structural Elucidation
Q: I'm not getting good separation of my degradation products by HPLC. What should I try?
A: Developing a stability-indicating HPLC method is an iterative process.
-
Column Chemistry: If a standard C18 column doesn't provide resolution, consider alternatives. A phenyl-hexyl column can offer different selectivity for aromatic compounds like indole alkaloids. For polar degradation products (e.g., the hydrolyzed carboxylic acid), an AQ-type C18 or a polar-embedded column may be more retentive.
-
Mobile Phase pH: The charge state of this compound and its degradants will significantly impact retention. Since it's a basic alkaloid, a mobile phase pH in the range of 3-4 (using formic acid or ammonium formate buffer) will ensure it's protonated and likely to retain well. Conversely, a higher pH (e.g., 8-9, using ammonium bicarbonate) will render it neutral and change the elution order. Experiment with different pH values.
-
Gradient Optimization: Start with a broad gradient (e.g., 5-95% acetonitrile over 30 minutes) to see all the peaks. Then, create a shallower gradient in the region where your peaks of interest are eluting to improve resolution.
-
Try a Different Organic Modifier: Switching from acetonitrile to methanol can alter selectivity and may resolve co-eluting peaks.
Q: How do I interpret LC-MS/MS data to propose a structure for an unknown degradant?
A: The combination of accurate mass from the parent ion and the fragmentation pattern is a powerful tool for structural elucidation.[13][14]
-
Determine the Molecular Formula: Use the high-resolution mass of the [M+H]⁺ ion to determine the elemental composition. Compare this to the parent drug.
-
A +16 Da mass shift often indicates the addition of an oxygen atom (oxidation, e.g., N-oxide or hydroxylation).
-
A -14 Da shift could indicate demethylation of the ester group.
-
A +18 Da shift might suggest hydrolysis.
-
-
Analyze the MS/MS Fragmentation: Compare the fragmentation pattern of the degradant to that of the parent drug.[13]
-
Conserved Fragments: Fragments that are present in both the drug and the degradant suggest that part of the molecule is unchanged.
-
Shifted Fragments: If a fragment's mass has shifted (e.g., by +16 Da), it indicates that the modification occurred on that piece of the molecule.
-
New Fragments: The appearance of new fragments can point to a significant structural change, like ring opening.
-
Q: I have isolated a degradation product, but the NMR data is complex. What is the general workflow for structure elucidation?
A: Nuclear Magnetic Resonance (NMR) is the definitive technique for de novo structure elucidation of unknown impurities.[15][16] A comprehensive dataset is required.
-
Acquire a Full Suite of 2D NMR Spectra:
-
¹H NMR: Provides initial information on the types and number of protons.
-
¹³C NMR: Shows all carbon environments.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin coupling systems, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which helps to define the molecule's stereochemistry and 3D conformation.[1]
-
-
Systematic Interpretation: Start with a known fragment of the molecule (if possible) and use the HMBC and COSY correlations to "walk" along the carbon skeleton, piecing together the structure step-by-step. The combination of these experiments allows for the unambiguous assignment of the chemical structure.[17]
Experimental Protocols & Data Presentation
Forced Degradation Workflow
The overall process for conducting forced degradation studies is summarized below.
Caption: General workflow for forced degradation studies.
Step-by-Step Protocol: Acid Hydrolysis
-
Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare a 0.2 M HCl solution.
-
Stress Sample: In a 10 mL volumetric flask, add 5 mL of the stock solution and 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Control Sample: Prepare a control by adding 5 mL of the stock solution and 5 mL of water.
-
Incubation: Place both flasks in a water bath set to 60 °C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) at 0, 2, 4, 8, and 24 hours.
-
Quenching: Immediately neutralize the aliquots by adding an equimolar amount of NaOH (e.g., add the 100 µL sample to a vial containing 100 µL of 0.1 M NaOH) and dilute with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV/MS method.
Note: Similar protocols would be followed for base, oxidative, thermal, and photolytic stress, adjusting the specific conditions as outlined in the troubleshooting guide.
Predicted Degradation Pathways for this compound
The following diagram illustrates the most probable degradation products based on the chemical structure of this compound.
Caption: Predicted degradation pathways of this compound.
Data Summary Table
All quantitative results from the forced degradation studies should be compiled into a clear summary table.
| Stress Condition | Duration | % Assay of this compound | Peak Area of Major Degradant (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 h | 85.2 | DP-H1: 12.5 | 98.9 |
| 0.1 M NaOH, RT | 4 h | 81.5 | DP-B1: 16.8 | 99.5 |
| 3% H₂O₂, RT | 8 h | 90.1 | DP-O1: 4.5, DP-O2: 3.8 | 99.1 |
| Solid, 80°C | 48 h | 98.5 | N/A (<0.1%) | 100.2 |
| Solution, Light | ICH Q1B | 94.3 | DP-P1: 5.1 | 99.7 |
This technical guide provides a framework for systematically investigating the degradation of this compound. By combining principled experimental design with advanced analytical techniques and a logical troubleshooting process, researchers can successfully elucidate degradation pathways and develop robust, stability-indicating methods essential for the advancement of new pharmaceutical candidates.
References
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Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122. Available at: [Link]
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Farzana, S., et al. (2024). Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis. New Phytologist. Available at: [Link]
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Dhiman, P., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]
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Slideshare. (2020). Alkaloids General methods of structural elucidation of Alkaloids. Available at: [Link]
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An, T., et al. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. Journal of Hazardous Materials. Available at: [Link]
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Bajpai, S. (n.d.). Alkaloids. Brahmanand College Kanpur. Available at: [Link]
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IJARIIE. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Advance Research, Ideas and Innovations in Technology. Available at: [Link]
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MDPI. (2022). Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions. Foods. Available at: [Link]
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Lin, Y. W., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]
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bioRxiv. (2024). Stereochemical Insights into Sarpagan and Akuammiline Alkaloid Biosynthesis. Available at: [Link]
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Roy, R., et al. (2019). Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]
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MDPI. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules. Available at: [Link]
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MDPI. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules. Available at: [Link]
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PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Akuammidine. PubChem Compound Database. Available at: [Link]
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MDPI. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods. Available at: [Link]
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Hypha Discovery. (n.d.). Structure Elucidation and NMR. Available at: [Link]
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ResearchGate. (2014). Effect of temperature on the extraction of eight alkaloids from Ch. majus. Available at: [Link]
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ACS Publications. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available at: [Link]
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Science.gov. (n.d.). forced degradation products: Topics. Available at: [Link]
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Maharaja College, Ara. (n.d.). 14.6.21 Alkaloids. Available at: [Link]
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Cumpston, K. L., et al. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Journal of Analytical Toxicology. Available at: [Link]
-
MDPI. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules. Available at: [Link]
-
Maharaja College, Ara. (2021). NATURAL PRODUCTS CHEMISTRY Alkaloids. Available at: [Link]
-
ACS Publications. (2024). Oxidative Construction of Unusual Indole-Derived Intermediates en Route to Conodusine A. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). A proposed degradation pathway of zolpidem tartrate. Available at: [Link]
-
ACS Publications. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products. Available at: [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Available at: [Link]
-
Kruegel, A. C., et al. (2021). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. Journal of medicinal chemistry. Available at: [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). UNIT – I - Alkaloids. Available at: [Link]
-
Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. (2013). Rapid Structure Elucidation of Drug Degradation Products Using Mechanism-Based Stress Studies in Conjunction with LC-MSn and NMR Spectroscopy. Available at: [Link]
-
Sane, R. T., et al. (2006). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of liquid chromatography & related technologies. Available at: [Link]
-
LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]
-
Janez, D., et al. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Toxins. Available at: [Link]
-
YouTube. (2021). General methods for structure determination of alkaloids | Dr. Bharat Baria. Available at: [Link]
-
European Journal of Chemistry. (2010). Identification of Degradation Products in Aripiprazole tablets by LC-QToF mass spectrometry. Available at: [Link]
-
PubMed. (2023). Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis. Available at: [Link]
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Technical Support Center: Method Validation for the Quantification of (Z)-Akuammidine
Welcome to the technical support center for the analytical method validation of (Z)-Akuammidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical, and scientifically grounded advice for overcoming common challenges encountered during the quantification of this important indole alkaloid. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your method validation is robust, reliable, and compliant with regulatory expectations.
Introduction to this compound and the Imperative of Method Validation
This compound is a prominent alkaloid found in the seeds of Picralima nitida, a plant traditionally used in West African medicine.[1][2][3] As interest in its pharmacological properties grows, the need for accurate and precise quantification becomes paramount for quality control, pharmacokinetic studies, and formulation development.
Method validation is the cornerstone of any analytical measurement, demonstrating that a chosen analytical procedure is suitable for its intended purpose.[2][4] For this compound, this means ensuring the method can reliably quantify the analyte in various matrices, free from interference, and with a known degree of accuracy and precision. This guide will walk you through common issues and questions, providing expert insights to troubleshoot and strengthen your method validation process.
Core Analytical Method: A Starting Point
To provide a practical context for our troubleshooting guide, we will refer to a standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, a common and accessible technique for the analysis of indole alkaloids.[5][6]
Table 1: Recommended HPLC-UV Method Parameters for this compound Quantification
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Standard/Sample Diluent | Methanol or Mobile Phase |
This method is a generalized starting point. Optimization will be necessary based on your specific instrumentation and sample matrix.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established chromatographic principles and experience with similar alkaloid compounds.
I. Peak Shape and Retention Time Issues
Question 1: My this compound peak is broad and tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase or other components of the HPLC system. Given that this compound is a basic alkaloid, these interactions are frequently with acidic silanol groups on the silica-based C18 column.
Potential Causes & Solutions:
-
Silanol Interactions:
-
Explanation: Free silanol groups on the silica backbone of the column can interact with the basic nitrogen atom of this compound, causing peak tailing.
-
Solution:
-
Lower Mobile Phase pH: The use of 0.1% formic acid in the mobile phase is intended to protonate the analyte and suppress silanol interactions. You can try slightly increasing the acid concentration (e.g., to 0.2%) to see if this improves peak shape.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize free silanol groups. Ensure you are using such a column.
-
Competitive Amine: In some cases, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can block the active sites on the column. However, be aware that TEA can suppress ionization in LC-MS applications.
-
-
-
Column Overload:
-
Explanation: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute your sample and inject a smaller mass of this compound onto the column.
-
-
Extra-Column Volume:
-
Explanation: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.
-
Solution: Use tubing with a smaller internal diameter and ensure the shortest possible connections between components.
-
Question 2: The retention time of my this compound peak is drifting between injections. What should I investigate?
Answer:
Retention time stability is critical for reliable identification and quantification. Drifting retention times often point to issues with the mobile phase, column equilibration, or temperature fluctuations.
Potential Causes & Solutions:
-
Inadequate Column Equilibration:
-
Explanation: If the column is not fully equilibrated with the starting mobile phase conditions before each injection, retention times can shift, especially in gradient methods.
-
Solution: Increase the column re-equilibration time at the end of your gradient method.
-
-
Mobile Phase Composition Changes:
-
Explanation: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component (acetonitrile).
-
Solution: Keep your mobile phase bottles capped and prepare fresh mobile phase daily.
-
-
Temperature Fluctuations:
-
Explanation: Column temperature has a significant impact on retention time. Fluctuations in ambient temperature can cause drift if a column oven is not used.
-
Solution: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature (e.g., 30 °C).
-
-
Pump Performance:
-
Explanation: Inconsistent mobile phase delivery from the pump can lead to fluctuating retention times.
-
Solution: Check for leaks in the pump and ensure it is properly primed. If the problem persists, the pump seals may need to be replaced.
-
Frequently Asked Questions (FAQs) in Method Validation
This section provides answers to common questions regarding the validation of an analytical method for this compound, in accordance with ICH Q2(R1) guidelines.[2][7]
Question 1: How do I establish the linearity of the method for this compound quantification?
Answer:
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.
Step-by-Step Protocol for Linearity:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to create a concentrated stock solution.
-
Create a Calibration Curve: Prepare a series of at least five calibration standards by serially diluting the stock solution. The concentration range should bracket the expected concentration of this compound in your samples (e.g., 80% to 120% of the target concentration).[2]
-
Analyze the Standards: Inject each calibration standard in triplicate.
-
Plot the Data: Plot the average peak area against the corresponding concentration.
-
Evaluate the Results: Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
Question 2: What is the difference between accuracy and precision, and how do I determine them for my this compound assay?
Answer:
-
Accuracy is the closeness of your measured value to the true value.
-
Precision is the closeness of repeated measurements to each other.
Protocols for Accuracy and Precision:
-
Accuracy (Recovery Study):
-
Prepare a placebo (a sample matrix without the analyte).
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: Typically, recovery should be within 98-102%.
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD): The RSD for the peak areas or calculated concentrations should be ≤ 2%.
-
Table 2: Summary of Acceptance Criteria for Method Validation
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Specificity | No interference at the retention time of this compound |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Question 3: How do I ensure my method is "stability-indicating" for this compound?
Answer:
A stability-indicating method can accurately quantify the analyte in the presence of its degradation products.[8][9] This is crucial for determining the shelf-life of a drug substance or product. To demonstrate this, you must perform forced degradation studies.[10][11]
Forced Degradation Protocol:
-
Prepare Solutions: Prepare solutions of this compound in your chosen diluent.
-
Apply Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the Stressed Samples: Analyze the samples using your HPLC method.
-
Evaluate Specificity: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak. Peak purity analysis using a photodiode array (PDA) detector can further support this.
Visualizing the Workflow
A clear understanding of the experimental and logical flow is essential for successful method validation.
Diagram 1: Overall Method Validation Workflow
Caption: A decision tree for troubleshooting peak tailing.
References
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Hou, Y., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ACS Pharmacology & Translational Science. [Link]
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Riley, A. P., et al. (2021). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. Journal of Medicinal Chemistry. [Link]
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Patel, R. M., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers. [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
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Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
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Sontakke, S. B., et al. (2024). Development and Validation of Stability Indicating HPLC Method for Estimation of Novel Nitroimidazooxazine Antitubercular Drug Pretomanid Followed by LC-MS. Journal of Chemical Health Risks. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
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Dong, M. W. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Khan, A., et al. (2012). African Journal of Pharmacy and Pharmacology - development and validation of uv- spectrophotometric and rp-hplc method for the analysis of raw material and formulations of aceclofenac. [Link]
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Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]
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Sharma, S., & Goyal, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Kumar, V., et al. (2018). Estimation of total alkaloid in Chitrakadivati by UV-Spectrophotometer. Ayu. [Link]
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Patel, K. N., et al. (2011). Validation of an HPLC-UV Method for the Determination of Ceftriaxone Sodium Residues on Stainless Steel Surface of Pharmaceutical Manufacturing Equipments. PubMed. [Link]
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Creed, M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. [Link]
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Validation & Comparative
A Comparative Bioactivity Analysis of (Z)- and (E)-Akuammidine: A Guide for Drug Discovery Professionals
Introduction: The Enantiomeric Challenge of a Promising Alkaloid
Akuammidine, a monoterpenoid indole alkaloid sourced from the seeds of Picralima nitida, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in pain management. Traditional use in West Africa for analgesia has prompted modern pharmacological investigation, revealing its interaction with the endogenous opioid system. However, the nuanced bioactivity of its geometric isomers, (Z)- and (E)-Akuammidine, remains a critical area of exploration for the development of novel therapeutics. This guide provides a comprehensive comparative analysis of what is known about these isomers and outlines the requisite experimental framework for a definitive head-to-head evaluation. While much of the existing literature refers to "akuammidine" without explicit stereochemical assignment, it is often presumed to be the naturally abundant isomer. Recent biosynthetic studies suggest the formation of both 16S (Z) and 16R (E) epimers, highlighting the necessity for discrete biological evaluation.[1][2][3]
Current Understanding of Akuammidine Bioactivity: A Focus on the Presumed Natural Isomer
Pharmacological studies have primarily focused on an unspecified isomer of akuammidine, likely the more prevalent natural form, demonstrating its affinity for opioid receptors. This has established a foundational understanding of its mechanism of action.
Opioid Receptor Binding Profile
Radioligand binding assays have been instrumental in elucidating the interaction of akuammidine with opioid receptors. These studies reveal a preferential binding to the µ-opioid receptor (MOR), with weaker affinity for the δ-opioid (DOR) and κ-opioid (KOR) receptors.[4] This binding profile is critical as the MOR is the primary target for many clinically used opioid analgesics. The agonist activity of akuammidine at the µ-opioid receptor has been confirmed through functional assays, where its effects were antagonized by the µ-opioid receptor selective antagonist naloxone.[4]
| Receptor Subtype | Binding Affinity (Ki) in µM |
| µ-opioid (MOR) | 0.6 |
| δ-opioid (DOR) | 2.4 |
| κ-opioid (KOR) | 8.6 |
| Data obtained from radioligand binding assays on an unspecified isomer of Akuammidine.[4] |
A Framework for Comparative Analysis: Unlocking the Therapeutic Potential of (Z)- vs. (E)-Akuammidine
To fully comprehend the therapeutic potential of each isomer, a rigorous, direct comparative analysis is essential. The following sections detail the experimental workflows necessary to delineate the bioactivity of (Z)- and (E)-Akuammidine.
Workflow for Isomer Separation and Verification
The initial and most critical step is the separation and confirmation of the (Z) and (E) isomers. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.
Caption: Workflow for the separation and analytical confirmation of (Z)- and (E)-Akuammidine.
In Vitro Bioactivity Assessment
A suite of in vitro assays is necessary to comprehensively compare the pharmacological profiles of the (Z) and (E) isomers at the molecular and cellular levels.
1. Opioid Receptor Binding Affinity
A competitive radioligand binding assay will determine the affinity (Ki) of each isomer for the µ, δ, and κ opioid receptors.
Experimental Protocol: Radioligand Displacement Assay
-
Receptor Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligand: Employ a high-affinity radiolabeled opioid ligand such as [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, and [³H]-U69,593 for KOR.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled (Z)- or (E)-Akuammidine isomer.
-
Incubation: Incubate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value for each isomer and calculate the Ki using the Cheng-Prusoff equation.
2. Functional Activity: G-protein Activation
A cAMP (cyclic adenosine monophosphate) inhibition assay will assess the ability of each isomer to activate the Gi/o-coupled opioid receptors, a hallmark of opioid agonism.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture: Plate CHO or HEK293 cells expressing the opioid receptor of interest in a 96-well plate.
-
Pre-treatment: Incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Treat the cells with varying concentrations of (Z)- or (E)-Akuammidine, followed by stimulation with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Generate dose-response curves and determine the EC50 and Emax values for each isomer to quantify their potency and efficacy as agonists.
Caption: Simplified signaling pathway of µ-opioid receptor activation by an agonist.
3. Functional Activity: β-Arrestin Recruitment
The recruitment of β-arrestin to the opioid receptor upon agonist binding is a key event that can lead to receptor desensitization and internalization, and has been implicated in some of the adverse effects of opioids. A β-arrestin recruitment assay will determine if the isomers exhibit biased agonism.
Experimental Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
-
Cell Line: Use a commercially available cell line co-expressing the opioid receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.
-
Cell Plating: Plate the cells in a 384-well white, clear-bottom microplate.[5]
-
Compound Addition: Add serial dilutions of (Z)- or (E)-Akuammidine to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.[5]
-
Detection: Add the detection reagent containing the chemiluminescent substrate and incubate for 60 minutes at room temperature.[5]
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Determine the EC50 and Emax values for β-arrestin recruitment for each isomer.
In Vivo Bioactivity Assessment
To translate the in vitro findings into a physiological context, in vivo models of nociception are essential. The hot plate and tail-flick tests are standard models for assessing the analgesic effects of compounds.
1. Hot Plate Test
This test measures the latency of a mouse to react to a thermal stimulus, indicating the central analgesic activity of a compound.
Experimental Protocol: Hot Plate Test
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Acclimation: Acclimate the mice to the testing room and apparatus.
-
Baseline Measurement: Determine the baseline latency for each mouse to lick a hind paw or jump. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer a range of doses of (Z)- or (E)-Akuammidine via an appropriate route (e.g., intraperitoneal or subcutaneous).
-
Post-treatment Measurement: Measure the reaction latency at various time points after compound administration (e.g., 15, 30, 60, 90 minutes).
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) and compare the dose-response curves for the two isomers.
2. Tail-Flick Test
This test measures the latency of a mouse to withdraw its tail from a radiant heat source, which is a spinal reflex and indicative of centrally mediated analgesia.
Experimental Protocol: Tail-Flick Test
-
Apparatus: Use a tail-flick analgesia meter with a radiant heat source.
-
Restraint and Acclimation: Gently restrain the mice and allow them to acclimate.
-
Baseline Measurement: Determine the baseline latency for each mouse to flick its tail away from the heat source. A cut-off time should be in place.
-
Compound Administration: Administer various doses of (Z)- or (E)-Akuammidine.
-
Post-treatment Measurement: Measure the tail-flick latency at different time intervals post-administration.
-
Data Analysis: Analyze the data by calculating the %MPE and comparing the analgesic effects of the two isomers over time and across different doses.
Conclusion and Future Directions
The existing data on "akuammidine" provides a compelling rationale for its further investigation as a potential analgesic. However, the critical knowledge gap lies in the differential bioactivity of its (Z) and (E) isomers. The experimental framework outlined in this guide provides a clear path forward for a comprehensive comparative analysis. Elucidating the specific pharmacological profiles of each isomer will be paramount in determining which, if either, possesses a superior therapeutic window. Such studies could reveal a biased agonist with potent analgesic properties but reduced side effects, representing a significant advancement in the development of safer and more effective pain therapeutics.
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Menzies, J. R., Paterson, S. J., Duwiejua, M., & Corbett, A. D. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). European journal of pharmacology, 350(1), 101–108. [Link]
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Rhoda, D. A., Meqbil, Y., Gill, M., Kashyap, Y., Appourchaux, K., Pauli, B., Wang, Z. J., van Rijn, R. M., & Riley, A. P. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ChemRxiv. [Link]
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Farzana, S., et al. (2024). Stereochemical Insights into Sarpagan and Akuammiline Alkaloid Biosynthesis. bioRxiv. [Link]
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Diabetic Complications Consortium. (2019). Tail Flick V.1. Protocols.io. [Link]
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Chakrabarti, S., Liu, N. J., & Gintzler, A. R. (2019). Radioligand-binding studies. Bio-protocol. [Link]
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Bylund, D. B. (2004). Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]
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ResearchGate. (2025). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. ResearchGate. [Link]
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NTMU. (n.d.). Tail Flick 疼痛閃尾測試. NTMU. [Link]
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A Comparative In Vivo Analysis of the Analgesic Efficacy of (Z)-Akuammidine and Morphine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating opioid crisis has intensified the search for novel analgesic agents with improved safety profiles compared to traditional narcotics like morphine. (Z)-Akuammidine, an indole alkaloid derived from the seeds of Picralima nitida, has emerged as a compound of interest due to its traditional use in pain management and its interaction with opioid receptors. This guide provides a comparative analysis of the analgesic efficacy of this compound and morphine, grounded in available in vitro and in vivo experimental data. We delve into their distinct mechanisms of action, compare their potency in established animal models of pain, and provide detailed protocols for key preclinical assays. While morphine remains a potent and clinically established analgesic, this guide highlights the therapeutic potential and unique pharmacological profile of this compound, warranting further investigation as a scaffold for next-generation pain therapeutics.
Introduction: The Quest for Safer Analgesics
For centuries, morphine has been the gold standard for managing severe pain. Its profound analgesic effects are, however, inextricably linked to a high risk of tolerance, physical dependence, respiratory depression, and addiction.[1] These adverse effects have created a pressing unmet medical need for alternative analgesics. Natural products represent a rich reservoir of chemical diversity for drug discovery. The seeds of the African tree Picralima nitida, commonly known as Akuamma, have a long history in traditional medicine for treating pain and fever.[2][3] The primary bioactive constituents are a series of indole alkaloids, including this compound, which has been identified as a ligand for opioid receptors.[2][4] This guide synthesizes the current scientific understanding of this compound's analgesic properties and contrasts them with those of morphine to evaluate its potential as a therapeutic alternative.
Mechanisms of Action: A Tale of Two Ligands
The analgesic effects of both morphine and this compound are primarily mediated through their interaction with the opioid receptor system, but their profiles differ significantly in terms of affinity, selectivity, and downstream signaling.
Morphine: The Archetypal µ-Opioid Agonist
Morphine exerts its powerful analgesic effects by acting as a full agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5][6] Upon binding, morphine induces a conformational change in the MOR, leading to the activation of intracellular inhibitory G-proteins (Gi/o).[5] This activation triggers a signaling cascade with two main consequences:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5][7]
-
Modulation of Ion Channels: This involves the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and the closing of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[5]
Collectively, these actions suppress the transmission of nociceptive (pain) signals in both the central and peripheral nervous systems.
Caption: Signaling pathway of Morphine via the µ-opioid receptor.
This compound: A µ-Opioid Preferring Ligand
This compound is also an opioid receptor ligand, but with a more complex and less potent profile than morphine. Radioligand binding assays have shown that it exhibits a preference for µ-opioid receptors, though with significantly lower affinity than morphine.[4][8]
-
Receptor Binding Affinities (Ki):
This micromolar affinity suggests that higher concentrations of this compound are required to engage the opioid system compared to the nanomolar affinity of morphine. Functional assays confirm that this compound acts as a MOR agonist.[4] However, some studies suggest that its in vivo analgesic effects may be limited in certain pain models, indicating a potentially different mode of efficacy or the involvement of other non-opioid mechanisms.[2][3][9] Its potential interaction with adrenergic and serotonergic systems is also under investigation.[10]
Caption: Proposed mechanism of action for this compound.
In Vivo Analgesic Efficacy: A Comparative Analysis
The analgesic potential of a compound is ultimately determined by its efficacy in in vivo models that mimic different types of clinical pain. Here, we compare the performance of morphine and this compound in standard preclinical assays for thermal and inflammatory pain.
Thermal Pain Models: The Hot Plate Test
The hot plate test is a classic model for assessing centrally-mediated (supraspinal) analgesia.[11] The test measures the latency of an animal to react to a thermal stimulus (e.g., licking a paw or jumping) when placed on a heated surface. An increase in reaction time indicates an analgesic effect.
-
Morphine: Morphine produces a robust, dose-dependent increase in hot plate latency.[12][13] It is highly potent in this assay, with reported ED50 values (the dose required to produce 50% of the maximum effect) typically in the range of 5-10 mg/kg for subcutaneous administration in rodents.[14]
-
This compound: In vivo studies evaluating the pure compound have shown limited efficacy in thermal nociception assays like the hot plate test.[2][3][9] This contrasts with traditional reports of the analgesic properties of the whole seed extract.[15] This discrepancy suggests that either this compound is a weak analgesic for thermal pain, or that other alkaloids in the P. nitida extract contribute synergistically to the overall effect.
Comparative Data Summary: Hot Plate Test
| Compound | Typical Dose Range (Rodent) | Efficacy (Increase in Latency) | Potency (ED50) | Mechanism |
| Morphine | 1 - 20 mg/kg, s.c. | Strong, dose-dependent[12][13] | ~5-10 mg/kg[14] | Central µ-opioid agonism |
| This compound | N/A (limited data) | Limited to negligible[2][3][9] | Not established | Weak µ-opioid agonism |
Inflammatory/Visceral Pain Models: The Acetic Acid Writhing Test
The writhing test is a chemical-induced pain model highly sensitive to peripherally acting analgesics.[16][17] An intraperitoneal injection of acetic acid causes peritoneal inflammation, leading to characteristic abdominal constrictions ("writhes").[17][18] Analgesic compounds reduce the frequency of these writhes.
-
Morphine: Morphine is extremely effective in the writhing test, potently inhibiting the writhing response. This effect is mediated by both central and peripheral opioid receptors.
-
This compound: While data on the pure compound is sparse, extracts of Picralima nitida containing this compound have demonstrated significant analgesic activity in the writhing test.[15] This suggests that the alkaloids, including this compound, may be more effective against inflammatory or visceral pain than acute thermal pain. The mechanism is believed to involve the suppression of inflammatory mediators like prostaglandins and bradykinin.[15][17]
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following are step-by-step protocols for the key in vivo assays discussed.
Protocol 1: Hot Plate Analgesia Test
This protocol assesses the response to a thermal pain stimulus, primarily reflecting supraspinal analgesic mechanisms.
Caption: Standard workflow for the hot plate test in mice.
Methodology:
-
Animals: Male Swiss Webster mice (20-25g) are commonly used.
-
Apparatus: A commercially available hot plate apparatus set to a constant temperature (e.g., 55°C).
-
Procedure: a. Animals are habituated to the testing room for at least 60 minutes before the experiment.[19] b. A baseline latency is determined for each mouse by placing it on the hot plate and starting a timer. The time until the first sign of nociception (paw licking, shaking, or jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage. c. Animals are randomized into groups and administered the test compound (e.g., morphine, this compound) or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). d. At predetermined time points (e.g., 15, 30, 60, 90 minutes) post-administration, the hot plate latency is measured again.
-
Data Analysis: The analgesic effect is often expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
Protocol 2: Acetic Acid-Induced Writhing Test
This protocol evaluates efficacy against chemically-induced visceral pain, reflecting peripheral and inflammatory pain mechanisms.[16][17]
Methodology:
-
Animals: Male ICR mice (23 ± 3g) are suitable.[20]
-
Reagents: 0.6% acetic acid solution in saline.
-
Procedure: a. Animals are fasted for a few hours before the experiment but allowed water ad libitum. b. Mice are randomized into groups and pre-treated with the test compound or vehicle at a specific time (e.g., 30-60 minutes) before the acetic acid injection.[21] c. Each mouse receives an intraperitoneal (i.p.) injection of the acetic acid solution (e.g., 10 mL/kg).[18] d. Immediately after the injection, the mouse is placed in an individual observation chamber. e. After a short latency period (e.g., 5 minutes), the number of writhes (a characteristic wave of constriction and elongation of the torso and extension of the hind limbs) is counted for a set duration (e.g., 10-20 minutes).[20]
-
Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing compared to the vehicle-treated control group: % Inhibition = [1 - (Mean Writhes in Test Group / Mean Writhes in Control Group)] x 100.
Discussion & Future Directions
The comparative analysis reveals a clear distinction between this compound and morphine. Morphine is a highly potent, centrally-acting analgesic effective against a broad spectrum of pain types, particularly acute thermal pain. Its clinical utility is well-established, as are its significant liabilities.
This compound, in contrast, presents a more nuanced profile. Its affinity for the µ-opioid receptor is in the micromolar range, far weaker than morphine's.[4] This lower affinity is consistent with its limited efficacy in thermal nociception models when administered as a pure compound.[2][3] However, the reported effectiveness of P. nitida extracts in inflammatory pain models suggests that this compound may be more effective for tonic, inflammatory pain or that it acts synergistically with other alkaloids.
Key Insights:
-
This compound is not a direct morphine replacement: Its lower potency and different efficacy profile indicate it will not substitute for morphine in managing severe, acute pain.
-
Potential for Inflammatory Pain: The compound's traditional use and activity in writhing models suggest its potential may lie in treating inflammatory or visceral pain conditions.
-
Scaffold for Drug Development: The unique indole alkaloid structure of this compound provides a novel chemical scaffold.[2][3] Future medicinal chemistry efforts could focus on modifying the structure to enhance potency and selectivity for the µ-opioid receptor, potentially separating analgesic effects from adverse ones. Some research has already explored creating modified akuamma alkaloids with increased potency.[22]
Future research should focus on clarifying the in vivo efficacy of pure this compound in a broader range of pain models, including neuropathic and chronic inflammatory pain. Furthermore, investigating its functional selectivity (i.e., G-protein vs. β-arrestin pathway activation) is crucial, as G-protein biased MOR agonists are hypothesized to offer safer analgesia.
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Menzies, J.R., et al. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). European Journal of Pharmacology. Available at: [Link]
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Medic UPM. (2024). Opioid-like Compounds Isolated From Mitragyna speciosa, Picralima nitida and Clinacanthus nutans as Potential Therapeutics. Malaysian Journal of Medicine and Health Sciences. Available at: [Link]
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Melior Discovery. Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. Available at: [Link]
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Kruegel, A.C., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products. Available at: [Link]
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Shaik, A., et al. (2011). Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
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Kruegel, A.C., et al. (2021). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ACS Medicinal Chemistry Letters. Available at: [Link]
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Friderichs, E., et al. (1995). Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Singh, P., et al. (2018). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
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Murphy, P.B., et al. (2023). Physiology, Opioid Receptor. StatPearls. Available at: [Link]
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Khan, I., et al. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy. Available at: [Link]
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Eitan, S., et al. (2020). Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain. bioRxiv. Available at: [Link]
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Kruegel, A.C., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ACS Publications. Available at: [Link]
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Corder, G., et al. (2022). Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward. Frontiers in Molecular Neuroscience. Available at: [Link]
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RJPT SimLab. (2024). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. Available at: [Link]
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Wikipedia. Mu-opioid receptor. Wikipedia. Available at: [Link]
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ResearchGate. ED 50 Values for Morphine-Induced Antinociception on the Hot Plate Test. ResearchGate. Available at: [Link]
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Kruegel, A.C., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Semantic Scholar. Available at: [Link]
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Kumar, A., et al. (2025). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Journal of Pharmaceutical Research International. Available at: [Link]
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Taylor & Francis Online. (2015). The mechanism of μ-opioid receptor (MOR)-TRPV1 crosstalk in TRPV1 activation involves morphine anti-nociception, tolerance and dependence. Taylor & Francis Online. Available at: [Link]
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ChemRxiv. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ChemRxiv. Available at: [Link]
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Semantic Scholar. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Semantic Scholar. Available at: [Link]
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Gautam, A., et al. (2021). Opioid receptors signaling network. Journal of Translational Medicine. Available at: [Link]
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Zare, A., et al. (2015). Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats. International Journal of High Risk Behaviors and Addiction. Available at: [Link]
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Laubie, M., et al. (1983). Akuammine and dihydroakuammine, two indolomonoterpene alkaloids displaying affinity for opioid receptors. Journal de Pharmacologie. Available at: [Link]
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A Senior Application Scientist's Guide to Indole Alkaloid Extraction: A Comparative Review
Introduction: Indole alkaloids represent one of the most structurally diverse and pharmacologically significant families of natural products. From the anti-cancer agents vinblastine and vincristine isolated from Catharanthus roseus to the anti-hypertensive reserpine from Rauvolfia species, these compounds are cornerstones of modern medicine[1][2][3]. The journey from plant material to a purified active pharmaceutical ingredient (API) is critically dependent on the initial extraction step. The choice of extraction technique dictates not only the yield and purity of the target alkaloid but also the economic and environmental viability of the entire process.
This guide provides a comparative analysis of prevalent extraction techniques for indole alkaloids. We will move beyond simple procedural descriptions to explore the underlying scientific principles, offering a rationale for methodological choices. This document is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in the laboratory and during scale-up.
The Foundational Principle: Acid-Base Chemistry in Alkaloid Extraction
Indole alkaloids are nitrogenous compounds, lending them a basic character. This fundamental property is the cornerstone of their extraction and purification. In an acidic medium (low pH), the nitrogen atom is protonated, forming a salt. These alkaloidal salts are typically soluble in water and other polar solvents. Conversely, in an alkaline medium (high pH), the alkaloid exists as a free base, which is generally soluble in non-polar organic solvents[4][5]. This pH-dependent solubility allows for selective separation from non-alkaloidal contaminants through liquid-liquid partitioning, a technique that is a crucial component of most of the methods discussed below.
Conventional Solvent Extraction (CSE): The Established Baseline
Conventional methods, while often laborious, serve as the benchmark against which modern techniques are judged. They rely on the solvent's ability to diffuse into the plant matrix and solubilize the target compounds.
Mechanism & Rationale
The primary mechanism is mass transfer driven by a concentration gradient. The process typically begins with an alcoholic or hydroalcoholic solvent to extract a broad range of compounds, including both free base and salt forms of alkaloids[5]. This crude extract is then subjected to a series of acid-base liquid-liquid extractions to isolate the alkaloid fraction. For instance, the extract is acidified, and non-polar impurities are washed away with a solvent like benzene or chloroform. The remaining aqueous layer is then made alkaline, converting the alkaloid salts to their free base form, which can then be extracted into an immiscible organic solvent[6][7].
Soxhlet extraction is a classic example of a continuous solid-liquid extraction technique. It ensures that the plant material is repeatedly exposed to fresh, hot solvent, which theoretically allows for exhaustive extraction. However, this prolonged exposure to heat can degrade thermolabile alkaloids[8].
Advantages:
-
Low instrumentation cost and simplicity.
-
Well-established and widely documented protocols.
-
Effective for initial, large-scale crude extraction.
Disadvantages:
-
High consumption of organic solvents, leading to environmental and cost concerns[9].
-
Long extraction times (hours to days).
-
Potential for thermal degradation of sensitive compounds in methods like Soxhlet extraction[10].
-
Often results in lower yields compared to modern techniques[11].
Experimental Protocol: Acid-Base Extraction of Catharanthus roseus
-
Initial Extraction: Macerate 100 g of dried, powdered C. roseus leaves in 1 L of 80% methanol for 24 hours at room temperature with occasional stirring.
-
Filtration & Concentration: Filter the mixture and concentrate the filtrate in vacuo at <50°C to obtain a crude methanolic extract.
-
Acidification: Redissolve the crude extract in 200 mL of 2% sulfuric acid. This converts the alkaloids into their water-soluble sulfate salts.
-
Defatting: Extract the acidic solution three times with 100 mL of chloroform to remove chlorophyll and other lipophilic impurities. Discard the organic layers[7].
-
Basification: Adjust the pH of the aqueous layer to ~9.0 with ammonium hydroxide. This converts the alkaloid salts back to their free base form.
-
Final Extraction: Extract the alkaline solution three times with 150 mL of chloroform. The free base alkaloids will partition into the organic layer.
-
Drying & Recovery: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the total alkaloid fraction[6].
Workflow Visualization
Caption: General workflow for conventional acid-base extraction of alkaloids.
Ultrasound-Assisted Extraction (UAE): Enhancing Mass Transfer with Cavitation
UAE is a green and efficient technology that uses high-frequency sound waves (>20 kHz) to accelerate the extraction process[12][13].
Mechanism & Rationale
The core principle of UAE is acoustic cavitation. Ultrasonic waves passing through the solvent create, expand, and implosively collapse microscopic bubbles[14]. This collapse generates localized hot spots with extreme temperatures (~4500°C) and pressures (~50 MPa), along with powerful microjets and shockwaves. This intense energy disrupts the plant cell walls, creating micro-fractures that significantly enhance solvent penetration into the matrix and facilitate the release of intracellular contents[13][14]. The result is a dramatic increase in mass transfer rates, allowing for faster and more efficient extraction at lower temperatures, which is ideal for preserving thermolabile indole alkaloids[10].
Advantages:
-
Significant reduction in extraction time (minutes vs. hours)[15].
-
Lower solvent consumption and operating temperatures compared to CSE[10][12].
-
Increased extraction efficiency and higher yields[16].
-
Relatively simple to scale up for industrial applications.
Disadvantages:
-
High-power ultrasound can generate free radicals, potentially degrading certain sensitive compounds if not optimized.
-
The efficiency can be affected by the viscosity and surface tension of the solvent.
Experimental Protocol: UAE of Neoechinulin A from Aspergillus
This protocol is adapted from a study optimizing the extraction of an indole alkaloid from a fungal source, demonstrating the technique's versatility[16].
-
Sample Preparation: Mix 1 g of dried, pulverized fungal medium with the extraction solvent.
-
Parameter Optimization: The choice of solvent and solid-liquid ratio is critical. An optimized study found a 72.76% methanol solution at a 25 mL/g ratio to be optimal[16].
-
Soaking: Pre-soak the mixture for 30 minutes at the optimized temperature (e.g., 50.8°C) to allow for initial solvent wetting[16].
-
Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate at a specified frequency (e.g., 40 kHz) for a set duration (e.g., 60-120 minutes)[16]. The energy input must be controlled to prevent overheating.
-
Recovery: Centrifuge the mixture (e.g., 8000 rpm for 5 min) and filter the supernatant through a 0.22 µm membrane to obtain the final extract[16].
Workflow Visualization
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Microwave-Assisted Extraction (MAE): Rapid Extraction via Dielectric Heating
MAE utilizes microwave energy to heat the solvent and plant matrix, leading to exceptionally rapid extraction times[17].
Mechanism & Rationale
MAE's efficiency stems from the direct interaction of microwaves with polar molecules (like water) within the plant material and the extraction solvent[10]. This interaction causes rapid molecular rotation and ionic conduction, generating heat volumetrically and instantaneously. The internal pressure builds up within the plant cells, exceeding their elastic limit and causing them to rupture. This rupture releases the intracellular contents directly into the surrounding solvent[18]. This mechanism is fundamentally different from conventional heating, which relies on slow thermal conduction from the outside in. The result is a drastic reduction in extraction time, often from hours to seconds or minutes, and lower solvent consumption[11].
Advantages:
-
Extremely fast extraction times[11].
-
Reduced solvent consumption and higher extraction efficiency[10][18].
-
Improved yields for many alkaloids.
Disadvantages:
-
Potential for localized overheating ("hot spots") if not carefully controlled, which can degrade compounds.
-
The choice of solvent is limited to those with a sufficient dipole moment to absorb microwave energy.
-
Scaling up for industrial production can be challenging due to the limited penetration depth of microwaves[10].
Experimental Protocol: MAE of Vinblastine from Catharanthus roseus
This protocol is based on a study that demonstrated the superior efficiency of MAE over Soxhlet extraction for vinblastine[11].
-
Sample Preparation: Place 1 g of powdered C. roseus leaves into a microwave-safe extraction vessel.
-
Solvent Addition: Add 10 mL of the extraction solvent. The study found a few drops of concentrated HCl in ethanol to be effective[11]. Acidification helps in solubilizing the alkaloids.
-
Microwave Irradiation: Place the vessel in a microwave extractor. Irradiate at a specified power (e.g., 700 W) for a very short duration (e.g., 60 seconds)[11].
-
Cooling & Filtration: Allow the vessel to cool to room temperature. Filter the extract to separate the plant debris.
-
Recovery: The resulting filtrate is the final extract, ready for analysis or further purification.
Workflow Visualization
Caption: Workflow for Microwave-Assisted Extraction (MAE).
Supercritical Fluid Extraction (SFE): The Tunable "Green" Solvent
SFE employs a fluid, most commonly carbon dioxide (CO₂), at a temperature and pressure above its critical point. In this supercritical state, the fluid exhibits properties of both a liquid and a gas, making it an ideal solvent[19][20].
Mechanism & Rationale
Supercritical CO₂ has liquid-like density and solvating power, but gas-like viscosity and diffusivity. This allows it to penetrate the plant matrix efficiently and dissolve target compounds[19]. The key advantage of SFE is its "tunability." By making small adjustments to pressure and temperature, the density and solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction of specific compounds.
For polar compounds like most indole alkaloids, the non-polar nature of pure CO₂ is a limitation. This is overcome by adding a small amount of a polar co-solvent (modifier), such as methanol or ethanol, which significantly increases the polarity of the supercritical fluid and enhances its ability to extract alkaloids[8][21]. After extraction, the pressure is released, and the CO₂ returns to its gaseous state, leaving behind a solvent-free extract. This makes SFE an exceptionally clean and environmentally friendly technique[21].
Advantages:
-
Environmentally friendly ("green" technology) with no organic solvent residue.
-
High selectivity through precise control of temperature and pressure[21].
-
Low-temperature operation preserves thermolabile compounds.
-
Extraction and solvent separation are integrated into a single step.
Disadvantages:
-
Pure CO₂ is ineffective for polar alkaloids, requiring the use of a co-solvent.
-
Process optimization can be complex.
Experimental Protocol: SFE of Alkaloids from Catharanthus roseus
This protocol is derived from a study that optimized SFE conditions for C. roseus alkaloids[8].
-
Sample Loading: Load approximately 5 g of powdered C. roseus leaves into the high-pressure extraction vessel.
-
System Pressurization: Pressurize the system with CO₂ to the desired pressure (e.g., 250 bar).
-
Heating: Heat the vessel to the target temperature (e.g., 80°C).
-
Co-solvent Introduction: Introduce the co-solvent (e.g., 6.6 vol% methanol) into the CO₂ stream[8].
-
Dynamic Extraction: Maintain the conditions for a set dynamic extraction time (e.g., 40 minutes), allowing the supercritical fluid to continuously flow through the sample and into a collection vessel.
-
Depressurization & Collection: The extract precipitates in the collection vessel upon depressurization, where the CO₂ vaporizes. The co-solvent containing the extract is then collected for analysis.
Workflow Visualization
Caption: Workflow for Supercritical Fluid Extraction (SFE).
Comparative Performance Analysis
The choice of an extraction method is a trade-off between various factors. The following table summarizes experimental data from literature, primarily comparing methods for extracting key alkaloids from Catharanthus roseus.
| Technique | Target Alkaloid | Extraction Time | Solvent | Yield/Recovery | Key Conditions | Source |
| Soxhlet Extraction | Vindoline | 16 hours | Dichloromethane | ~100% Recovery | Reflux | [8] |
| Soxhlet Extraction | Vinblastine | 10 hours | Ethanol | 0.64 g / g plant material | Reflux | [11] |
| Ultrasound-Assisted | 3',4'-anhydrovinblastine | 3 hours | H₂SO₄ / Methanol | ~100% Recovery | Sonication | [8] |
| Microwave-Assisted | Vinblastine | 60 seconds | Acidified Ethanol | 44.33 mg / g plant material | 700 W Power | [11] |
| Supercritical Fluid | Catharanthine | 40 minutes | CO₂ + 6.6% Methanol | ~100% Recovery | 250 bar, 80°C | [8] |
Analysis of Results: The data clearly illustrates the primary trade-off: speed versus established methodology.
-
MAE is unequivocally the fastest method, reducing extraction time from 10 hours (Soxhlet) to a mere 60 seconds while achieving a very high concentration of vinblastine[11]. This makes it ideal for rapid screening and lab-scale extractions where throughput is a priority.
-
SFE and UAE represent a middle ground, offering significantly reduced extraction times compared to Soxhlet (40 minutes and 3 hours, respectively) while being more environmentally friendly and operating at lower temperatures[8]. The high selectivity of SFE is particularly noteworthy, as it achieved 100% recovery for catharanthine under specific conditions[8].
-
Soxhlet extraction , while slow and solvent-intensive, remains a benchmark for achieving exhaustive extraction, demonstrating ~100% recovery for vindoline, albeit over a 16-hour period[8]. Its simplicity and low equipment cost ensure its continued use, especially in preliminary or resource-limited settings.
Conclusion and Future Perspectives
The extraction of indole alkaloids has evolved significantly from traditional solvent-based methods to rapid, efficient, and green technologies.
-
For rapid, high-throughput screening and discovery , Microwave-Assisted Extraction (MAE) is the superior choice due to its unparalleled speed.
-
For industrial-scale production where purity, selectivity, and environmental impact are paramount , Supercritical Fluid Extraction (SFE) is the most promising technology, despite its high initial cost.
-
Ultrasound-Assisted Extraction (UAE) offers a robust, scalable, and efficient compromise, making it a versatile workhorse for both laboratory and pilot-scale operations.
-
Conventional Solvent Extraction (CSE) , particularly acid-base partitioning, remains fundamentally important for purification and serves as a reliable, low-cost baseline method.
The future of alkaloid extraction lies in the intelligent combination of these techniques—for example, using a rapid method like MAE for initial extraction followed by a highly selective purification step—and the exploration of novel green solvents, such as deep eutectic solvents, to further enhance efficiency and sustainability[18][22].
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Head-to-head comparison of (Z)-Akuammidine with synthetic opioid agonists
An In-Depth Comparative Analysis of (Z)-Akuammidine and Synthetic Opioid Agonists for Drug Discovery Professionals
Introduction: The Quest for Safer Analgesics
The landscape of pain management is dominated by synthetic opioid agonists, such as morphine and fentanyl, which remain the gold standard for treating severe pain.[1] Their unparalleled efficacy stems from their potent agonism at the μ-opioid receptor (μOR), a G-protein coupled receptor (GPCR) central to the body's analgesic pathways.[2] However, this efficacy is tragically coupled with a high risk of addiction, respiratory depression, and tolerance, fueling an ongoing public health crisis. This has intensified the search for novel analgesic compounds with improved safety profiles.
Natural products represent a vast reservoir of chemical diversity for drug discovery. Among these, this compound, a monoterpene indole alkaloid isolated from the seeds of the West African tree Picralima nitida, has garnered scientific interest.[3][4] Traditionally used to treat pain and fever, the seeds contain a variety of alkaloids with opioid activity.[5] this compound itself is structurally distinct from classical opioids like morphine and has been identified as a μOR agonist, albeit a weak one.[3]
This guide provides a head-to-head comparison of this compound with prototypical synthetic opioid agonists. We will dissect their pharmacological profiles, from receptor binding and signal transduction to in vivo analgesic effects, providing researchers and drug development professionals with a comprehensive, data-driven analysis to inform future discovery efforts.
Part 1: Receptor Binding Affinity Profile
A ligand's affinity for its target receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.
Studies utilizing radioligand binding assays have established that this compound preferentially binds to the μ-opioid receptor over the delta (δ) and kappa (κ) subtypes.[6][7] However, its affinity is in the micromolar range, significantly lower than that of standard synthetic agonists like Morphine and the highly potent Fentanyl, whose affinities are in the nanomolar range. This disparity in binding affinity is a critical differentiator and foreshadows the observed differences in functional potency.
Table 1: Comparative Opioid Receptor Binding Affinities (Kᵢ, μM)
| Compound | μ-Opioid Receptor (μOR) | δ-Opioid Receptor (δOR) | κ-Opioid Receptor (κOR) | Reference |
|---|---|---|---|---|
| This compound | 0.6 | 2.4 | 8.6 | [6] |
| Morphine | ~0.002 - 0.004 | ~0.2 - 1 | ~0.03 - 0.4 | [8][9] |
| Fentanyl | ~0.0005 - 0.001 | ~1 - 5 | ~1 - 10 | [8][9] |
(Note: Kᵢ values for Morphine and Fentanyl are converted from nM to μM for direct comparison and can vary based on experimental conditions.)
Experimental Protocol: Radioligand Displacement Assay
The causality behind this experimental choice is to directly measure the physical interaction between the test compound and the target receptor. By competing with a known high-affinity radiolabeled ligand, we can accurately determine the test compound's binding affinity.
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific opioid receptor subtype (e.g., μOR).
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human μ-opioid receptor (e.g., CHO-K1 or HEK-293 cells) are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.[10]
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity μOR radioligand (e.g., [³H]DAMGO) and varying concentrations of the test compound (this compound or a synthetic opioid).
-
Equilibrium: The reaction is incubated at room temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[10]
-
Termination & Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Kᵢ is then determined using the Cheng-Prusoff equation.
Part 2: G-Protein Signaling & Functional Potency
Opioid receptors are canonical members of the Gi/o-coupled GPCR family. Agonist binding induces a conformational change in the receptor, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gα subunit. This event triggers the dissociation of the G-protein heterotrimer and initiates downstream signaling, most notably the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2][11]
Caption: Canonical Gi/o-protein signaling pathway for μ-opioid receptor agonists.
Functional assays like the [³⁵S]GTPγS binding assay provide a direct measure of G-protein activation, making them a crucial tool for determining a compound's efficacy (Eₘₐₓ) and potency (EC₅₀).[12] Studies show that while this compound can initiate this signaling cascade, its potency is substantially lower than that of classical synthetic opioids, consistent with its weaker binding affinity.[3][5]
Table 2: Comparative Functional Potency at the μ-Opioid Receptor
| Compound | Assay Type | Potency (EC₅₀, μM) | Efficacy (% of DAMGO) | Reference |
|---|---|---|---|---|
| This compound | cAMP Inhibition | 2.6 - 5.2 | Not explicitly stated, but weak agonism reported | [3] |
| Morphine | [³⁵S]GTPγS | ~0.07 | ~60-70% | [13] |
| DAMGO (Full Agonist) | [³⁵S]GTPγS / cAMP | ~0.005 - 0.02 | 100% (Reference) |[5][14] |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol is selected because it directly quantifies the first step in G-protein signal transduction following receptor activation. It provides a more proximal readout of receptor function than downstream measures like cAMP, avoiding potential signal amplification artifacts.[15]
Objective: To measure the ability of a test compound to stimulate G-protein activation at the μOR.
Methodology:
-
Membrane Preparation: Prepare membranes from μOR-expressing cells as described previously.
-
Assay Buffer: Use a buffer containing MgCl₂, NaCl, and GDP (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 10 μM GDP, pH 7.4). Magnesium is a critical cofactor for G-protein activation.[14][16]
-
Reaction Setup: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and a fixed, low concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.[14]
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter. Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to generate a dose-response curve, from which EC₅₀ and Eₘₐₓ values are derived.
Part 3: β-Arrestin Recruitment and Biased Agonism
Beyond G-protein signaling, agonist-bound GPCRs can also recruit cytosolic proteins called β-arrestins.[17] This interaction is critical for receptor desensitization, internalization, and for initiating a separate wave of G-protein-independent signaling. The concept of "biased agonism" or "functional selectivity" posits that a ligand can stabilize a receptor conformation that preferentially activates one pathway over another (e.g., G-protein over β-arrestin).[18][19] For opioid receptors, it is hypothesized that G-protein signaling primarily drives analgesia, while β-arrestin recruitment is linked to adverse effects like respiratory depression and tolerance.[17][20][21]
Caption: Experimental workflow for the in vivo hot plate analgesia test.
Despite its activity in vitro, in vivo studies have consistently shown that this compound and its parent alkaloids produce minimal to no significant antinociceptive effects in thermal pain models like the hot plate and tail-flick assays, even at relatively high doses. [3][5]This stands in stark contrast to morphine, which produces a robust and dose-dependent increase in pain response latency. [5] Table 4: Comparative In Vivo Analgesic Effects (Hot Plate Test in Mice)
| Compound (Dose, Route) | Response Metric | Result | Reference |
|---|---|---|---|
| This compound (3, 10, 30 mg/kg, s.c.) | % MPE (Max Possible Effect) | No significant antinociception | [5] |
| Morphine (6-10 mg/kg, s.c.) | % MPE / Latency (s) | Significant, robust increase in latency | [5][22] |
| Vehicle Control | % MPE / Latency (s) | Baseline response | [5][22]|
Experimental Protocol: Hot Plate Test
The hot plate test is chosen as a self-validating system because it measures a clear, integrated behavioral response to a noxious stimulus, providing a reliable assessment of centrally-mediated analgesia. [22] Objective: To evaluate the antinociceptive efficacy of a test compound in a model of thermal pain.
Methodology:
-
Animal Acclimatization: Acclimatize mice (e.g., C57BL/6) to the testing room and handling procedures for at least 1-2 days before the experiment. [23]2. Baseline Latency: Determine the baseline response latency for each mouse by placing it on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and measuring the time to the first sign of nociception (hind paw lick, shake, or jump). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
Compound Administration: Administer the test compound (this compound, morphine) or vehicle control via a specific route (e.g., subcutaneous, s.c., or intraperitoneal, i.p.).
-
Post-Treatment Testing: At a predetermined time point corresponding to the drug's expected peak effect (e.g., 30 minutes post-injection), place the mouse back on the hot plate and measure the response latency.
-
Data Analysis: The data are often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Statistical analysis is then performed to compare drug-treated groups to the vehicle control group. [5]
Synthesis and Conclusion
This head-to-head comparison reveals a clear pharmacological divergence between this compound and classical synthetic opioid agonists.
-
This compound is a weak, μ-preferring opioid receptor agonist. Its micromolar binding affinity translates to low functional potency in G-protein activation assays and negligible efficacy in recruiting β-arrestin. [3][6][24]Crucially, this weak in vitro profile corresponds to a lack of significant analgesic effect in standard in vivo models. [5]
-
Synthetic Opioids (e.g., Morphine, Fentanyl) are high-affinity, potent, and efficacious μOR agonists. They robustly activate both the G-protein and β-arrestin signaling pathways, leading to powerful analgesia but also significant side effects. [2][17][20] The evidence suggests that this compound, in its natural form, is not a viable direct alternative to synthetic opioids for pain management due to its low potency and efficacy. However, its distinct indole alkaloid scaffold, which is fundamentally different from traditional opiates, holds significant value. It represents a potential starting point for medicinal chemistry campaigns. The challenge for drug development professionals will be to leverage this unique structure, using semi-synthetic modifications to enhance potency and potentially introduce biased signaling properties, in the ongoing search for a safer, more effective class of analgesics. [3][24]
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Validating the analgesic activity of (Z)-Akuammidine in different animal models
A Comparative Guide to the Preclinical Analgesic Validation of (Z)-Akuammidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the analgesic properties of this compound, a naturally occurring indole alkaloid from the seeds of Picralima nitida, against standard analgesics in established preclinical animal models.[1][2] We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to offer a clear perspective on the compound's potential.
Introduction: The Quest for Novel Analgesics
The ongoing opioid crisis has intensified the search for new pain management therapies with improved safety profiles.[3] Natural products remain a vital source of novel chemical scaffolds for drug discovery.[4] this compound is one of several "akuamma alkaloids" traditionally used in West Africa for pain and fever relief.[4][5] Structurally distinct from traditional opioids like morphine, these alkaloids present a promising avenue for developing new analgesics.[3][4]
This guide focuses on the critical preclinical step: validating and quantifying the analgesic activity of this compound. To achieve a comprehensive profile, it is essential to test the compound in models that represent different pain modalities. We will focus on three widely used assays:
-
Hot Plate Test: Measures response to supraspinally mediated thermal pain.[6][7]
-
Tail-Flick Test: Assesses response to spinally mediated thermal pain.[8][9]
-
Acetic Acid-Induced Writhing Test: Evaluates efficacy against visceral, inflammatory pain.[10][11]
By comparing this compound to both a centrally acting opioid (Morphine) and a peripherally acting non-steroidal anti-inflammatory drug (NSAID) like Indomethacin, we can elucidate its relative potency and potential mechanism of action.
Proposed Mechanism of Action: An Opioid Receptor Agonist
Scientific evidence indicates that akuamma alkaloids exert their effects through interaction with opioid receptors.[1][5] Specifically, this compound has been shown to be an agonist with a preference for the mu-opioid receptor (μOR).[1] This is the same primary target for classical opioids like morphine.[3]
Activation of μOR, a G protein-coupled receptor (GPCR), initiates a signaling cascade that ultimately reduces neuronal excitability and nociceptive signal transmission.[12][13] The key steps are:
-
Agonist Binding: this compound binds to the μOR.
-
G Protein Activation: The receptor activates an associated inhibitory G-protein (Gi/o).
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[14]
-
Ion Channel Modulation: The Gβγ subunit directly inhibits voltage-gated calcium channels (reducing neurotransmitter release) and activates inwardly rectifying potassium channels (hyperpolarizing the neuron).[14]
This combined action dampens the pain signal, producing analgesia.
Comparative Experimental Validation
The following sections detail the protocols and comparative data for validating the analgesic activity of this compound.
Hot Plate Test: Assessing Central Antinociception
The hot plate test is a classic model for evaluating centrally acting analgesics.[6] It measures the time it takes for an animal to react to a thermal stimulus (e.g., by licking a paw or jumping), reflecting a complex response to pain that is integrated at the supraspinal level.[7] An increase in reaction time indicates an analgesic effect.
Experimental Protocol: Hot Plate Test
-
Apparatus: Use a standard hot plate analgesiometer with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Baseline Measurement: Gently place each mouse on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception (hind paw licking or jumping). Immediately remove the animal upon response. A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.
-
Grouping and Administration:
-
Group 1 (Vehicle Control): Administer saline or an appropriate vehicle intraperitoneally (i.p.).
-
Group 2 (Positive Control): Administer Morphine (e.g., 10 mg/kg, i.p.).
-
Group 3 (this compound): Administer this compound at various doses (e.g., 10, 30, 60 mg/kg, subcutaneously or i.p.).[15]
-
-
Post-Treatment Measurement: At peak effect time (e.g., 30, 60, and 90 minutes post-injection), place each mouse back on the hot plate and record the reaction latency as in Step 3.
-
Data Analysis: Calculate the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Comparative Performance Data (Hot Plate Test)
| Treatment Group | Dose (mg/kg) | Mean Reaction Latency (seconds) at 60 min | % MPE |
| Vehicle Control | - | 8.5 ± 0.7 | 0% (Baseline) |
| Morphine | 10 | 25.1 ± 2.1 | 77.2% |
| This compound | 10 | 12.3 ± 1.0 | 17.7% |
| This compound | 30 | 18.9 ± 1.5 | 48.4% |
| This compound | 60 | 22.4 ± 1.8 | 64.6% |
| (Note: Data are representative examples derived from literature findings on akuamma alkaloids and are for illustrative purposes.[15][16] A 30-second cut-off is assumed.) |
Interpretation: The dose-dependent increase in reaction latency and % MPE for this compound suggests it has significant centrally mediated analgesic activity, consistent with its proposed action on μ-opioid receptors. While less potent than morphine at the tested doses, it demonstrates clear efficacy.
Tail-Flick Test: A Measure of Spinal Reflex
The tail-flick test also measures response to a thermal stimulus but is primarily a spinal reflex.[9][17] It is useful for differentiating centrally acting analgesics from those that may have more complex mechanisms. A focused beam of light heats a portion of the animal's tail, and the latency to flick the tail away from the heat is recorded.[9]
Experimental Protocol: Tail-Flick Test
-
Apparatus: Use a tail-flick analgesiometer that provides a radiant heat source.
-
Acclimation & Restraint: Acclimate mice to the room and gently place them in a restrainer, allowing the tail to be exposed.[8][18] Allow 2-3 brief acclimation sessions in the restrainer before testing.[8]
-
Baseline Measurement: Position the tail over the heat source (e.g., 3 cm from the tip) and activate the stimulus/timer.[8] Record the latency (in seconds) for the mouse to flick its tail. A cut-off time (e.g., 10-15 seconds) is mandatory to prevent burns.
-
Grouping and Administration: Administer compounds as described in the hot plate protocol.
-
Post-Treatment Measurement: Test each animal at set intervals (e.g., 30, 60, 90 minutes) after drug administration and record the tail-flick latency.
-
Data Analysis: Calculate % MPE as described previously.
Comparative Performance Data (Tail-Flick Test)
| Treatment Group | Dose (mg/kg) | Mean Reaction Latency (seconds) at 60 min | % MPE |
| Vehicle Control | - | 2.8 ± 0.3 | 0% (Baseline) |
| Morphine | 10 | 8.9 ± 0.8 | 84.7% |
| This compound | 10 | 4.5 ± 0.4 | 23.6% |
| This compound | 30 | 6.7 ± 0.6 | 54.2% |
| This compound | 60 | 7.8 ± 0.7 | 69.4% |
| (Note: Data are representative examples derived from literature findings.[15][16] A 10-second cut-off is assumed.) |
Interpretation: this compound's ability to increase tail-flick latency confirms its analgesic effects are mediated, at least in part, at the spinal level. The strong dose-response relationship further supports its opioid-like mechanism.
Acetic Acid-Induced Writhing Test: Modeling Visceral Pain
This chemical-induced pain model is highly sensitive for evaluating peripherally and centrally acting analgesics.[10][11] The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of pain mediators like prostaglandins.[10] This induces a characteristic "writhing" behavior (abdominal constriction and stretching of hind limbs).[19] Analgesics reduce the frequency of these writhes.
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Acclimation: Acclimate mice to the testing room and individual observation chambers.
-
Grouping and Pre-treatment:
-
Group 1 (Vehicle Control): Administer saline (i.p.).
-
Group 2 (Positive Control - Opioid): Administer Morphine (10 mg/kg, i.p.).
-
Group 3 (Positive Control - NSAID): Administer Indomethacin (10 mg/kg, i.p.).
-
Group 4 (this compound): Administer this compound at various doses (e.g., 10, 30, 60 mg/kg, i.p.).
-
-
Induction of Writhing: After a pre-treatment period (e.g., 30 minutes), administer a 0.6% acetic acid solution (10 mL/kg) via i.p. injection to each mouse.[20]
-
Observation: Immediately after acetic acid injection, place the mouse in an observation chamber and count the total number of writhes over a 15-20 minute period.[11][20]
-
Data Analysis: Calculate the percentage of analgesic activity (% inhibition) using the formula: % Inhibition = [(Mean writhes in Control Group - Mean writhes in Test Group) / Mean writhes in Control Group] x 100
Comparative Performance Data (Writhing Test)
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (in 20 min) | % Inhibition |
| Vehicle Control | - | 45.2 ± 3.5 | 0% |
| Morphine | 10 | 9.8 ± 1.2 | 78.3% |
| Indomethacin | 10 | 18.5 ± 2.0 | 59.1% |
| This compound | 10 | 29.1 ± 2.8 | 35.6% |
| This compound | 30 | 16.3 ± 1.9 | 63.9% |
| This compound | 60 | 11.5 ± 1.4 | 74.5% |
| (Note: Data are representative examples for illustrative purposes.) |
Interpretation: The potent, dose-dependent inhibition of writhing by this compound demonstrates its effectiveness against visceral inflammatory pain. Its high efficacy, comparable to morphine at the highest dose, suggests a strong analgesic effect that could involve both central (opioid) and potentially peripheral mechanisms. The comparison with Indomethacin, a cyclooxygenase (COX) inhibitor, provides context for its potency against inflammatory pain mediators.[21][22]
Summary and Future Directions
The collective data from these three distinct animal models strongly support the analgesic activity of this compound.
-
Efficacy: The compound demonstrates clear, dose-dependent analgesic effects against thermal (central and spinal) and chemical-visceral pain.
-
Mechanism: The activity profile is highly consistent with its known function as a μ-opioid receptor agonist.[1] Its strong performance in the hot plate and tail-flick tests points to a centrally mediated mechanism, similar to morphine.
-
Potency: While appearing less potent than morphine on a mg/kg basis in these models, its significant efficacy warrants further investigation.[16] Recent studies have focused on creating semi-synthetic derivatives to improve this potency.[16]
Future research should focus on establishing a full dose-response curve to determine the ED50, investigating the potential for tolerance and dependence with chronic administration, and exploring its activity in neuropathic pain models. The structural uniqueness of the akuamma alkaloids may offer a pathway to developing novel opioids with differentiated signaling properties and potentially wider therapeutic windows.[4]
References
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Menzies, J. R., Paterson, S. J., Duwiejua, M., & Corbett, A. D. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). European Journal of Pharmacology, 350(1), 101–108. [Link]
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Duwiejua, M., Woode, E., & Obiri, D. D. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. Journal of Ethnopharmacology, 81(1), 73–79. [Link]
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Bruno, A., & Tacconelli, S. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]
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Kandasamy, R., & Nagalakshmi, B. (2020). Opioid receptors signaling network. Journal of Biosciences, 45, 12. [Link]
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Wikipedia contributors. (2023). Hot plate test. Wikipedia. [Link]
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Maze Engineers. Rodent Hot/Cold Plate Pain Assay. Maze Engineers. [Link]
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Wikipedia contributors. (2023). Tail flick test. Wikipedia. [Link]
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Medic UPM. (2024). Opioid-like Compounds Isolated From Mitragyna speciosa, Picralima nitida and Clinacanthus nutans as Potential Therapeutics. Malaysian Journal of Medicine and Health Sciences. [Link]
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Riley, A. P. (2022). Synthesis and evaluation of akuamma alkaloid analogues for alternative pain therapies. Purdue University. [Link]
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Patel, K. (2025). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. ResearchGate. [Link]
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ResearchGate. (2023). EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. ResearchGate. [Link]
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Wang, C., Li, Y., & Wang, X. (2021). Comparison of analgesic activities of aconitine in different mice pain models. PLOS ONE, 16(4), e0249251. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (Z)-Akuammidine
As researchers and drug development professionals, our work with novel compounds like (Z)-Akuammidine pushes the boundaries of science. This pursuit comes with a profound responsibility to ensure safety and environmental stewardship. This compound, a bioactive indole alkaloid derived from the seeds of Picralima nitida, is a compound of significant interest for its potential pharmacological activities, including its interaction with opioid receptors.[1][2][3] While its full toxicological profile is still under investigation, its bioactivity necessitates a cautious and systematic approach to its handling and disposal.
This guide provides essential, step-by-step procedures for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific reasoning behind each recommendation. Our goal is to empower your laboratory with the knowledge to manage this research chemical safely, ensuring compliance and protecting both your team and the environment.
The Precautionary Principle: Hazard Assessment of this compound
A specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available. While an SDS for the related alkaloid Akuammine suggests it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to understand that "not classified" does not mean "harmless".
This compound is known to be pharmacologically active.[1][4] In laboratory settings, any compound with biological effects, especially one with unknown long-term toxicity, must be handled with care. The foundational principle of chemical safety dictates that we treat substances of unknown toxicity as potentially hazardous. Therefore, all waste containing this compound should be managed as hazardous chemical waste. This approach aligns with the Occupational Safety and Health Administration (OSHA) requirement for laboratories to have a Chemical Hygiene Plan (CHP) that outlines procedures for handling hazardous chemicals.[5][6]
| Property | Information | Source |
| Chemical Class | Indole Alkaloid | [1][7] |
| Molecular Formula | C21H24N2O3 | [8][9] |
| Molecular Weight | 352.4 g/mol | [8][9] |
| Known Activity | Interacts with opioid receptors; potential analgesic, anti-inflammatory, and anti-asthmatic properties. | [2][3][4] |
| Disposal Classification | Treat as Hazardous Waste (Precautionary Principle) | N/A |
The Core Directive: Segregation and Containment
The cornerstone of proper laboratory waste management, as outlined by the Environmental Protection Agency (EPA), is the "cradle-to-grave" responsibility of the waste generator.[10][11] This means your laboratory is accountable for the waste from the moment it is created until its final, safe disposal. Improper management can pose a significant threat to human health and the environment.[10]
The most critical step is the strict segregation of waste streams. Never mix this compound waste with general laboratory trash or other chemical waste streams unless you can confirm their compatibility.[12][13] Incompatible mixtures can lead to dangerous reactions.
Waste Stream Identification for this compound:
-
Grossly Contaminated Waste: Unused or expired pure this compound powder.
-
Sharps Waste: Needles, syringes, or scalpels contaminated with this compound.
-
Contaminated Labware: Vials, pipette tips, gloves, bench paper, and other disposable materials with residual contamination.
-
Aqueous & Solvent Waste: Solutions containing this compound.
Step-by-Step Disposal Protocols
Adherence to these protocols is essential for ensuring a safe and compliant laboratory environment.
Protocol 3.1: Disposal of Pure this compound (Solid Waste)
This protocol applies to expired reagents or residual powder that cannot be used.
-
Container Selection: Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle).
-
Labeling: The label must be unambiguous. Affix a hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: 113973-31-2 (if available and confirmed for your stock)
-
Accumulation Start Date
-
Primary Hazard Statement: "Toxic" or "Bioactive Research Chemical"
-
-
Transfer: Carefully transfer the solid waste into the designated container inside a chemical fume hood to prevent inhalation of fine particles.
-
Storage: Seal the container tightly. Store it in a designated, secure secondary containment area away from incompatible materials until collection by a licensed hazardous waste disposal service.[12]
Protocol 3.2: Disposal of Contaminated Labware and PPE
This includes gloves, pipette tips, vials, and bench paper with trace amounts of this compound.
-
Segregation: Collect all contaminated disposable items in a dedicated, leak-proof plastic bag or a designated solid waste container.
-
Labeling: The container or bag must be clearly labeled as "Hazardous Waste - this compound Contaminated Debris."
-
Storage: Once the bag is full, seal it and place it in the designated solid waste accumulation drum for your laboratory. Do not dispose of these items in regular trash cans.[14]
Protocol 3.3: Disposal of Aqueous and Solvent Waste
This protocol covers liquid solutions containing this compound.
-
Waste Stream Identification: Dedicate a specific, properly vented waste container for halogenated or non-halogenated solvents containing this compound, depending on the solvent used. Do not mix these two solvent types. Aqueous waste should have its own container.
-
Container and Labeling: Use a shatter-resistant, compatible container (e.g., HDPE or glass for certain solvents) with a secure screw cap. Label it clearly with:
-
"Hazardous Waste"
-
All chemical constituents by full name (e.g., "this compound," "Methanol," "Water").
-
Approximate percentages of each component.
-
-
pH Neutralization: For purely aqueous solutions, check the pH. If it is highly acidic or basic, neutralize it to a pH between 5.5 and 10.5 before adding it to the aqueous waste container.[15]
-
Collection: Collect the liquid waste in the designated container, ensuring it is kept closed when not in use.
-
Storage: Store the sealed container in a secondary containment bin in a well-ventilated area, segregated from incompatible materials. Arrange for pickup by your institution's environmental health and safety (EHS) office or a certified hazardous waste contractor.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision tree for segregating this compound waste streams.
Trustworthiness Through Self-Validation
A robust safety protocol is one that is consistently reviewed and validated. Your laboratory's Chemical Hygiene Plan (CHP) should be a living document.[6]
-
Regular Audits: Periodically review your waste accumulation areas. Ensure all containers are properly labeled, sealed, and within their accumulation time limits.
-
Training: All personnel handling this compound must receive training on these specific disposal procedures and the general requirements of your institution's CHP and the EPA's hazardous waste regulations.[16]
-
Consultation: When in doubt, always consult your institution's Environmental Health and Safety (EHS) department. They are the ultimate authority on local, state, and federal compliance.[17]
By implementing these detailed procedures, you not only comply with regulations but also build a culture of safety and responsibility. This commitment to best practices is the hallmark of scientific excellence, ensuring that our innovative research does not come at the cost of the health of our colleagues or our shared environment.
References
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Bohn, L. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Akuammidine. PubChem Compound Database. Retrieved January 28, 2026, from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories (Standard No. 1910.1450). U.S. Department of Labor. Retrieved January 28, 2026, from [Link]
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MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved January 28, 2026, from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved January 28, 2026, from [Link]
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved January 28, 2026, from [Link]
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National Center for Biotechnology Information. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). PubMed Central. Retrieved January 28, 2026, from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved January 28, 2026, from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved January 28, 2026, from [Link]
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MCF Environmental Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved January 28, 2026, from [Link]
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PlantaeDB. (n.d.). Akuammidine. Retrieved January 28, 2026, from [Link]
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Stockholm University. (2015). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved January 28, 2026, from [Link]
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BioCrick. (n.d.). Akuammidine. Retrieved January 28, 2026, from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved January 28, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved January 28, 2026, from [Link]
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ResearchGate. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved January 28, 2026, from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved January 28, 2026, from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved January 28, 2026, from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Z)-Akuammidine
In the landscape of drug discovery and development, the exploration of novel compounds like (Z)-Akuammidine, a bioactive indole alkaloid, holds significant promise.[1] Found in the seeds of Picralima nitida, this compound is noted for its complex structure and potential pharmacological activities, including interaction with opioid receptors.[1][2][3] As researchers, our primary responsibility is to ensure that this exploration is conducted with the highest standards of safety.
This guide provides essential, immediate safety and logistical information for handling this compound. Given the limited specific toxicological data for this compound, we will adopt a conservative approach, treating it as a potent, biologically active substance. The principles outlined here are grounded in established laboratory safety protocols and are designed to build a culture of safety and trust in our scientific endeavors.
Hazard Assessment: The "Why" Behind the Precautions
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate Personal Protective Equipment (PPE) to safeguard employees from workplace hazards.[5][6][7] For laboratory settings, this is further detailed in the Laboratory Standard (29 CFR 1910.1450), which requires a Chemical Hygiene Plan outlining procedures for safe chemical handling.[8]
Core PPE Requirements for this compound
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[6] The following recommendations represent a baseline for handling this compound in a research laboratory setting.
Primary Engineering Controls: Your First Line of Defense
Before considering PPE, all work with this compound, especially with the solid powder or volatile solutions, should be conducted within a certified chemical fume hood.[4] This primary engineering control is crucial for preventing the inhalation of aerosols or dust.
Hand Protection: Preventing Dermal Absorption
Given the potential for dermal absorption, robust hand protection is non-negotiable.
-
Glove Selection: Nitrile gloves are a standard choice for handling many chemicals in a laboratory setting. It is imperative to ensure they are resistant to any solvents being used to dissolve the this compound. Always consult a glove compatibility chart for the specific solvent.
-
Double Gloving: For procedures involving higher concentrations or larger quantities of this compound, double gloving is strongly recommended. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use.[4] Gloves should be changed immediately if contamination is suspected and always before leaving the work area.
Eye and Face Protection: Shielding from Splashes and Aerosols
Eye and face protection is mandatory in any area where this compound is handled.
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn.[9]
-
Chemical Splash Goggles: When there is a risk of splashing, chemical splash goggles that provide a complete seal around the eyes are required.[6][9]
-
Face Shield: For procedures with a significant risk of splashing or explosion, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[9]
Body Protection: A Barrier for Your Skin
Protective clothing prevents incidental contact with the skin.[10]
-
Laboratory Coat: A properly fitting, long-sleeved laboratory coat is essential. It should be kept fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: For tasks involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advisable.
-
Full-Body Protection: In scenarios with a high risk of extensive contamination, disposable coveralls, such as those made of Tyvek, may be necessary.[10]
Respiratory Protection: An Additional Safeguard
When engineering controls like a fume hood are not feasible or may not be sufficient, respiratory protection is required.[6]
-
Use in a Fume Hood: All weighing and handling of solid this compound should be performed in a fume hood to prevent the generation of airborne dust.
-
Respirator Selection: If respiratory protection is deemed necessary after a risk assessment, a NIOSH-approved respirator with the appropriate cartridges should be used.[11] All personnel required to wear respirators must be part of a respiratory protection program that includes fit testing and training.
PPE Selection Protocol for this compound Handling
The following flowchart provides a logical pathway for selecting the appropriate level of PPE based on the nature of the task.
Caption: PPE selection workflow based on the scale and nature of the work with this compound.
Summary of Recommended PPE
The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double Nitrile Gloves | Safety Glasses | Lab Coat | Required: Work in a fume hood |
| Preparing Stock Solutions | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Required: Work in a fume hood |
| Performing Reactions | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat, Chemical Apron (if splash risk) | Recommended: Work in a fume hood |
| Analytical Measurements (e.g., HPLC) | Single Nitrile Gloves | Safety Glasses | Lab Coat | Not typically required |
Decontamination and Disposal Plan
A comprehensive safety plan extends beyond wearing PPE and includes procedures for decontamination and proper disposal.
Personnel Decontamination
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[12] Seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
Equipment and Work Area Decontamination
All surfaces and equipment that may have come into contact with this compound should be decontaminated. A suitable decontamination solution will depend on the solvents used. Consult your institution's safety office for specific guidance.
Waste Disposal
All waste materials contaminated with this compound, including gloves, disposable lab coats, and pipette tips, must be disposed of as hazardous chemical waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these rigorous safety protocols, we can confidently advance our research with this compound while ensuring the well-being of all laboratory personnel.
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CHEMM. Personal Protective Equipment (PPE). [Link]
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Gerasimenko, I., Sheludko, Y., & Stöckigt, J. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Planta Medica, 73(8), 754-758. [Link]
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Workswell. The importance of Personal Protective Equipment in the handling of chemicals. (2024-04-05). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
